molecular formula C25H40O2S B1676278 Mepitiostane CAS No. 21362-69-6

Mepitiostane

Número de catálogo: B1676278
Número CAS: 21362-69-6
Peso molecular: 404.7 g/mol
Clave InChI: IVDYZAAPOLNZKG-KWHRADDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mepitiostane is an organic molecular entity.
This compound is an anabolic ether-modified form of the steroid epitiostanol. It has anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers by competitive inhibition of estrogen binding to estrogen receptors. (NCI)

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDYZAAPOLNZKG-KWHRADDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCC4)OC)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)S6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016882
Record name Mepitiostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21362-69-6
Record name Mepitiostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21362-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepitiostane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021362696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepitiostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPITIOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00404969K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mepitiostane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a potent orally active anabolic-androgenic steroid, is a derivative of epitiostanol (B1193944). This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed methodology for its synthesis. The synthesis involves the acid-catalyzed reaction of epitiostanol with 1-methoxycyclopentene (B92107). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₂₅H₄₀O₂S, is systematically named (2α,3α,5α,17β)-2,3-Epithio-17-[(1-methoxycyclopentyl)oxy]androstane.[1] It is a derivative of dihydrotestosterone (B1667394) (DHT) and is recognized as a prodrug of epitiostanol.[2] The introduction of the 1-methoxycyclopentyl ether at the 17β-position enhances its oral bioavailability.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₂₅H₄₀O₂S[1]
Molecular Weight 404.65 g/mol [1]
IUPAC Name (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane[1]
CAS Number 21362-69-6[1]
Melting Point 98-101 °C
Appearance Crystalline solid

Synthesis of this compound

The synthesis of this compound is achieved through the etherification of the 17β-hydroxyl group of its precursor, epitiostanol (2α,3α-epithio-5α-androstan-17β-ol). This reaction involves the use of 1-methoxycyclopentene in the presence of an acid catalyst.

Synthesis of the Precursor: Epitiostanol

A detailed, multi-step synthesis is required to produce the epitiostanol precursor from dihydrotestosterone (DHT). The process involves the introduction of the characteristic epithio group at the 2α and 3α positions of the A-ring of the steroid.

Conversion of Epitiostanol to this compound

The final step in the synthesis of this compound is the formation of the 1-methoxycyclopentyl ether at the 17β-hydroxyl group of epitiostanol.

Reaction Scheme:

Mepitiostane_Synthesis Epitiostanol Epitiostanol (2α,3α-epithio-5α-androstan-17β-ol) This compound This compound Epitiostanol->this compound Reaction Methoxycyclopentene 1-Methoxycyclopentene Methoxycyclopentene->this compound Catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->this compound Solvent Solvent (e.g., Dichloromethane) Solvent->this compound

Caption: Synthesis of this compound from Epitiostanol.

Experimental Protocols

Materials and Methods
  • Epitiostanol: Synthesized from dihydrotestosterone.

  • 1-Methoxycyclopentene: Commercially available or synthesized.

  • p-Toluenesulfonic acid monohydrate: Reagent grade.

  • Dichloromethane (B109758) (DCM): Anhydrous, freshly distilled.

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297): HPLC grade for chromatography.

Synthesis Procedure
  • Reaction Setup: A solution of epitiostanol (1.0 g, 3.26 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition of Reagents: To this solution, 1-methoxycyclopentene (0.48 g, 4.89 mmol) is added, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.06 g, 0.33 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Chromatography: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.

Quantitative Data

ParameterValue
Theoretical Yield 1.32 g
Actual Yield (To be determined experimentally)
Percentage Yield (To be calculated based on actual yield)
Purity (by HPLC) >98%

Spectroscopic Data

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t1HH-17
~3.20s3HOCH₃
~3.15m2HH-2, H-3
~0.80s3HC-18 CH₃
~0.75s3HC-19 CH₃
¹³C-NMR Spectroscopy (100 MHz, CDCl₃)

(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)

Chemical Shift (δ, ppm)Assignment
~119.0C (ketal)
~87.0C-17
~50.0OCH₃
~40.0C-2, C-3
~12.0C-18
~11.0C-19
FTIR Spectroscopy (KBr)

(Predicted characteristic absorption bands. Actual experimental data should be acquired for confirmation.)

Wavenumber (cm⁻¹)Assignment
2940-2860C-H stretching (alkane)
1100-1000C-O stretching (ether)
690-600C-S stretching

Conclusion

This technical guide provides a detailed overview of the chemical structure and a reproducible synthesis protocol for this compound. The provided information on its properties and spectroscopic data serves as a valuable reference for researchers in the field of steroid chemistry and drug development. Further experimental work is encouraged to confirm the predicted spectroscopic data and optimize the synthesis yield.

References

Mepitiostane: A Technical Guide on its Anabolic and Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). It functions as a prodrug, rapidly converting to its active metabolite, epitiostanol (B1193944), within the body. Historically, this compound has been utilized primarily in Japan for the treatment of advanced breast cancer and anemia associated with renal failure. Its therapeutic action is rooted in a dual mechanism: it exhibits both androgenic/anabolic effects and potent antiestrogenic activity. This unique combination of properties has made it a subject of interest in oncological and endocrinological research. This technical guide provides an in-depth analysis of the anabolic versus androgenic activity of this compound, detailing the quantitative data, experimental protocols used for its assessment, and the underlying signaling pathways.

Quantitative Analysis of Anabolic and Androgenic Activity

The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic profile, indicating its relative potency in promoting muscle growth (anabolic effect) versus its masculinizing effects (androgenic effect). For this compound, this ratio is primarily attributed to its active metabolite, epitiostanol.

Data from comparative studies have provided a quantitative measure of epitiostanol's activity relative to a reference steroid, methyltestosterone. Methyltestosterone itself is known to have an anabolic-to-androgenic ratio of approximately 1:1.[1][2]

Table 1: Comparative Anabolic and Androgenic Activity of Epitiostanol

CompoundAnabolic Activity (relative to Methyltestosterone)Androgenic Activity (relative to Methyltestosterone)Anabolic:Androgenic Ratio (relative to Methyltestosterone)
Epitiostanol11x~1x~11:1

Source: Data compiled from literature.[3]

This data indicates that epitiostanol possesses a significantly more favorable anabolic profile compared to methyltestosterone, with potent muscle-building properties and comparatively weaker androgenic effects.

Experimental Protocols: The Hershberger Assay

The standard method for determining the anabolic and androgenic activity of a steroid is the Hershberger assay.[4][5][6][7][8] This in vivo bioassay utilizes castrated male rats to measure the dose-dependent effects of a test compound on the weights of specific androgen-responsive tissues.

Principle

In a castrated male rat, the androgen-dependent tissues, such as the prostate and seminal vesicles, atrophy due to the absence of endogenous androgens. The administration of an androgenic substance will restore the weight of these tissues. The anabolic activity is typically assessed by measuring the weight increase of the levator ani muscle, a muscle that is highly responsive to anabolic steroids but less so to purely androgenic compounds.

General Protocol Outline
  • Animal Model: Immature, castrated male rats (typically around 21 days of age) are used. Castration is performed to eliminate the influence of endogenous androgens.

  • Acclimation: Following castration, the animals are allowed to acclimatize for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.

  • Dosing: The test compound (e.g., this compound or epitiostanol) is administered daily for a set period, typically 7 to 10 days. Administration can be oral (gavage) or by subcutaneous injection. A range of doses is tested to establish a dose-response relationship.

  • Control Groups:

    • A vehicle control group (receiving only the administration vehicle).

    • A positive control group treated with a reference androgen, such as testosterone (B1683101) propionate.

  • Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

    • Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands).

    • Anabolic Indicator: Levator ani muscle.

  • Data Analysis: The wet weights of the tissues are recorded. The anabolic and androgenic potencies of the test compound are calculated by comparing the dose required to produce a specific increase in tissue weight relative to the reference standard (e.g., testosterone propionate). The anabolic:androgenic ratio is then determined from these relative potencies.

Below is a workflow diagram illustrating the key steps of the Hershberger assay.

Hershberger_Assay_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase animal_model Immature Male Rats castration Castration animal_model->castration acclimation Acclimation Period (Tissue Regression) castration->acclimation dosing Daily Administration of Test Compound acclimation->dosing controls Vehicle & Positive Controls acclimation->controls euthanasia Euthanasia dosing->euthanasia controls->euthanasia dissection Tissue Dissection euthanasia->dissection weighing Tissue Weighing dissection->weighing data_analysis Data Analysis & Ratio Calculation weighing->data_analysis

Workflow of the Hershberger Assay.

Signaling Pathways

The biological activities of this compound's active metabolite, epitiostanol, are mediated through its interaction with two key nuclear receptors: the Androgen Receptor (AR) and the Estrogen Receptor (ER).

Anabolic and Androgenic Signaling via the Androgen Receptor

As a DHT derivative, epitiostanol is an agonist of the androgen receptor.[9][10] The binding of epitiostanol to the AR initiates a cascade of events leading to its anabolic and androgenic effects.

Androgen Receptor Signaling Pathway.
Antiestrogenic Signaling via the Estrogen Receptor

Uniquely for an AAS, epitiostanol acts as a direct antagonist of the estrogen receptor.[3][9] This is a key component of its therapeutic effect in estrogen receptor-positive breast cancer. By binding to the ER, it blocks the binding of endogenous estrogens, thereby inhibiting estrogen-mediated gene transcription and cell growth.

Estrogen_Receptor_Antagonist_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Epitiostanol) ER Estrogen Receptor (ER) This compound->ER Competitive Binding Estrogen Estrogen Estrogen->ER Blocked ER_Mep ER-Mepitiostane Complex ER->ER_Mep Conformational Change & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_Mep->ERE Binds to ERE No_Transcription Inhibition of Gene Transcription ERE->No_Transcription

Estrogen Receptor Antagonist Pathway.

Conclusion

This compound, through its active metabolite epitiostanol, presents a distinctive pharmacological profile characterized by potent anabolic activity and relatively low androgenicity. The quantitative data, primarily derived from the Hershberger assay, supports a favorable anabolic-to-androgenic ratio. Its dual mechanism of action, involving agonism at the androgen receptor and antagonism at the estrogen receptor, underpins its therapeutic applications in both muscle-wasting conditions and hormone-dependent breast cancer. For researchers and drug development professionals, a thorough understanding of these distinct activities and the methodologies used to quantify them is essential for the exploration of new therapeutic avenues and the development of next-generation selective androgen receptor modulators.

References

The Pharmacokinetic Profile and In Vivo Metabolism of Mepitiostane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic androstane (B1237026) steroid, functions as a prodrug of Epitiostanol and has been utilized for its anti-estrogenic and weak androgenic properties.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of this compound, drawing from available scientific literature. The focus is on its metabolic pathways, analytical detection methods, and the experimental protocols used in its study. Notably, this compound exhibits a unique absorption mechanism, leveraging the lymphatic system to bypass extensive first-pass metabolism, a critical aspect of its design as an orally active agent.[6] This document synthesizes the current understanding of this compound's disposition in biological systems to support further research and development.

Introduction

This compound (2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane) is a derivative of dihydrotestosterone (B1667394) (DHT) and is primarily known as a prodrug of the pharmacologically active compound, Epitiostanol.[1][2][3][4] Its clinical applications have included the treatment of breast cancer and anemia associated with renal failure.[4] The oral bioavailability of its active metabolite, Epitiostanol, is poor due to significant first-pass metabolism.[7] this compound was designed to overcome this limitation. A thorough understanding of its pharmacokinetic and metabolic profile is essential for its therapeutic application and for analytical purposes, such as in doping control.[1][3]

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Following oral administration, this compound is absorbed from the gastrointestinal tract. A key feature of its absorption is its significant uptake into the lymphatic system. In a study using thoracic duct-cannulated rats administered radiolabeled this compound, approximately 34% of the radioactivity was recovered in the thoracic duct lymph within six hours.[6] Over 90% of this radioactivity was attributed to unchanged this compound, indicating that a substantial portion of the drug avoids first-pass metabolism in the liver.[6] This lymphatic absorption is facilitated by the high lipophilicity of the this compound molecule.[8]

Metabolic Pathways

Once in circulation, this compound undergoes metabolic transformation to its active form, Epitiostanol, through the cleavage of the 1-methoxycyclopentyl ether at the 17β position.[3] Epitiostanol is then further metabolized. The primary metabolic pathways include oxidation and conjugation.

Key identified metabolites in human urine include:

  • Epitiostanol: The active form of the drug.[1][2]

  • Epitiostanol sulfoxide (B87167): A major metabolite with a longer detection window than Epitiostanol.[1][2]

  • 2,(5α)-androsten-17β-ol (M-1) [3]

  • 2,(5α)-androsten-17-one (M-2) [3]

These metabolites are primarily excreted as their glucuronide conjugates.[1] The metabolic conversion of this compound is a critical step in its pharmacological activity and is also the basis for its detection in anti-doping tests.

The metabolic pathway of this compound can be visualized as follows:

Mepitiostane_Metabolism This compound This compound Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Hydrolysis Metabolites Further Metabolites (e.g., Epitiostanol sulfoxide, M-1, M-2) Epitiostanol->Metabolites Oxidation Conjugates Glucuronide Conjugates Epitiostanol->Conjugates Glucuronidation Metabolites->Conjugates Glucuronidation Excretion Urinary Excretion Conjugates->Excretion

Metabolic pathway of this compound.

Quantitative Data

Parameter Value Species Dosage Notes Reference
Detection Window of Epitiostanol Up to 24 hoursHuman10 mg oralDetected as gluco-conjugate.[1]
Detection Window of Epitiostanol sulfoxide Up to 48 hoursHuman10 mg oralDetected as gluco-conjugate.[1]
Detection of 2,(5α)-androsten-17β-ol (M-1) Detected at 7.7 hours post-administrationHuman10 mg oral-[3]
Lymphatic Recovery of ¹⁴C-Mepitiostane 34% of radioactivity in 6 hoursRat->90% as unchanged this compound.[6]

Experimental Protocols

Human Urinary Metabolite Analysis

The following protocol is a synthesis of methodologies described for the detection of this compound metabolites in human urine for anti-doping purposes.[1][3]

  • Administration: A single oral dose of 10 mg of this compound was administered to a healthy male volunteer.[3]

  • Sample Collection: Urine samples were collected at various time points for up to 49 hours post-administration.[3]

  • Enzymatic Hydrolysis: Urine samples were treated with β-glucuronidase (from E. coli) to cleave the glucuronide conjugates from the metabolites.[1]

  • Extraction: A liquid-liquid extraction was performed to isolate the metabolites from the urine matrix.[1]

  • Analysis: The extracted samples were analyzed using ultra-performance liquid chromatography/electrospray-tandem mass spectrometry (UPLC/ESI-MS/MS).[1] This method is preferred over gas chromatography/mass spectrometry (GC/MS) due to the heat-labile nature of Epitiostanol and its sulfoxide metabolite.[1]

Human_Study_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis Admin Oral Administration (10mg this compound) Collection Urine Sample Collection (up to 49 hours) Admin->Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Collection->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction LCMS UPLC/ESI-MS/MS Analysis Extraction->LCMS Data Metabolite Identification and Quantification LCMS->Data

Workflow for human urinary metabolite analysis.

Rat Lymphatic Absorption Study

This protocol is based on the study investigating the lymphatic absorption of this compound in rats.[6]

  • Animal Model: Thoracic duct-cannulated rats were used to allow for the collection of lymph.[6]

  • Administration: ¹⁴C-labeled this compound was administered directly into the small intestine.[6]

  • Sample Collection: Thoracic duct lymph was collected for 6 hours post-administration.[6] Portal blood was also sampled to assess hepatic extraction.[6]

  • Analysis: The radioactivity in the collected lymph and plasma was measured to determine the extent of absorption and the amount of unchanged this compound.[6] The distribution of radioactivity within lipoproteins (chylomicrons and VLDL) was also analyzed.[6]

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are characterized by its function as a prodrug for Epitiostanol and its notable absorption via the lymphatic system, which minimizes first-pass metabolism. While detailed plasma pharmacokinetic parameters for this compound are not extensively documented, the metabolic profile in humans has been well-characterized for doping control, with Epitiostanol and Epitiostanol sulfoxide being the key urinary metabolites. The analytical methods, particularly LC-MS/MS, are well-suited for the detection of these heat-sensitive compounds. The experimental protocols outlined in this guide provide a foundation for future research into the pharmacokinetics of this compound and related compounds. Further studies are warranted to fully elucidate the plasma concentration-time profile of this compound and its metabolites to better correlate pharmacokinetic parameters with pharmacodynamic outcomes.

References

Mepitiostane: A Technical Deep Dive into its Historical Development and Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic anabolic-androgenic steroid (AAS) with potent antiestrogenic properties, emerged in the late 1960s as a promising therapeutic agent, particularly in the management of breast cancer. This technical guide provides a comprehensive overview of the historical development, initial preclinical and clinical investigations, and the mechanistic understanding of this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and studies are outlined to provide a methodological framework. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this multifaceted compound.

Historical Development and Synthesis

This compound, chemically known as 2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, was first patented and described in 1968.[1] Marketed in Japan under the trade name Thioderon, it was developed as an orally active derivative of dihydrotestosterone (B1667394) (DHT).[1][2] this compound is a prodrug that is converted in the body to its active metabolite, epitiostanol.[1] Epitiostanol itself is an injectable AAS that was first described in 1965 and has been used for the treatment of breast cancer in Japan since 1977.[3] The development of an oral formulation in the form of this compound offered a more convenient administration route for patients.[2]

Preclinical Investigations

Initial preclinical studies of this compound focused on elucidating its anabolic, androgenic, and antiestrogenic activities, as well as its potential as an anti-cancer agent.

Anti-Tumor Activity in Rodent Models

Seminal preclinical research demonstrated the efficacy of this compound in suppressing the growth of estrogen-dependent mammary tumors in rats.[4] These studies were crucial in establishing the rationale for its clinical development in breast cancer.

Table 1: Summary of Preclinical Anti-Tumor Efficacy of this compound

Animal ModelTumor TypeTreatmentKey FindingsReference
RatEstrogen-dependent mammary tumorOral this compoundSuppressed tumor growth; more dominant anti-tumor activity than fluoxymesterone.[4]
Experimental Protocol: Chemically-Induced Mammary Tumor Model in Rats (Generalized)

The following is a generalized protocol for evaluating the efficacy of a compound like this compound in a chemically-induced mammary tumor model, based on common practices in the field.

  • Animal Model: Female Sprague-Dawley rats, 50-55 days old.

  • Tumor Induction: A single oral gavage or intraperitoneal injection of a chemical carcinogen such as 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (MNU) is administered to induce mammary tumors.

  • Treatment Groups:

    • Vehicle control group.

    • This compound group(s) at various dose levels (e.g., administered orally daily).

    • Positive control group (e.g., another anti-estrogen like tamoxifen (B1202) or an AAS like fluoxymesterone).

  • Tumor Monitoring: Palpable tumors are measured weekly using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study continues for a predefined period (e.g., 12-16 weeks), after which the animals are euthanized. Tumors are excised, weighed, and processed for histological analysis.

  • Data Analysis: Tumor incidence, multiplicity, and growth curves are compared between the treatment groups.

experimental_workflow_preclinical cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Female Sprague-Dawley Rats B Induce Mammary Tumors (e.g., DMBA or MNU) A->B C Randomize into Treatment Groups B->C D Administer Vehicle, This compound, or Positive Control C->D E Monitor Tumor Growth (Weekly Palpation and Measurement) D->E Daily Dosing F Euthanize and Excise Tumors E->F End of Study G Histological Analysis F->G H Compare Tumor Incidence, Multiplicity, and Growth F->H

Preclinical Experimental Workflow for Evaluating this compound

Clinical Studies in Breast Cancer

Early clinical trials of this compound focused on its efficacy and safety in patients with advanced breast cancer and as an adjuvant therapy.

Adjuvant Therapy for Operable Breast Cancer

A study by Nomura et al. (1980) investigated this compound as an adjuvant therapy after mastectomy.

Table 2: Adjuvant this compound in Operable Breast Cancer

Patient GroupTreatmentNumber of PatientsRecurrence Rate
All PatientsThis compound18211.5%
Mitomycin C9615.6%
PostmenopausalThis compound803.8%
Mitomycin C10217.6%
PremenopausalThis compound3924.0%
Mitomycin C422.4%

Data from Nomura et al., 1980.

Treatment of Advanced Breast Cancer

A randomized controlled trial compared this compound with high-dose medroxyprogesterone (B1676146) acetate (B1210297) (HD-MPA) in postmenopausal women with advanced breast cancer.

Table 3: this compound vs. HD-MPA in Advanced Postmenopausal Breast Cancer

TreatmentNumber of PatientsObjective Response Rate
This compound (20 mg/day)4035.0% (14/40)
HD-MPA (1200 mg/day)4740.4% (19/47)

Data from Izuo et al., 1985.[5]

Another study reported on the use of this compound (20 mg/day) in 45 patients with advanced breast cancer, showing a regression rate of 31.1% (14 out of 45 patients).[6] Virilizing side effects such as hoarseness, hirsutism, and acne were noted.[6]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, combining androgenic and antiestrogenic properties.[2]

Androgen Receptor Binding

As a derivative of DHT, this compound and its active metabolite, epitiostanol, bind to the androgen receptor (AR).[2][7] This interaction is responsible for its anabolic and androgenic effects. The binding of the this compound-AR complex to androgen response elements (AREs) on DNA modulates the transcription of target genes, leading to increased protein synthesis and muscle growth.[7]

Antiestrogenic Activity

This compound exhibits significant antiestrogenic activity through two primary mechanisms:

  • Aromatase Inhibition: It acts as a competitive inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[2] By blocking this conversion, this compound reduces the levels of circulating estrogens, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.[2]

  • Estrogen Receptor Antagonism: The active metabolite, epitiostanol, can directly bind to and antagonize the estrogen receptor (ER), further inhibiting the estrogenic signaling pathway in cancer cells.[1]

signaling_pathway_this compound Mechanism of Action of this compound cluster_aromatase Aromatase Inhibition cluster_ar Androgen Receptor Pathway cluster_er Estrogen Receptor Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Mepitiostane_A This compound Mepitiostane_A->Aromatase Inhibits Mepitiostane_B This compound AR Androgen Receptor (AR) Mepitiostane_B->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Gene_Transcription_AR Gene Transcription (Anabolic Effects) ARE->Gene_Transcription_AR Modulates Estrogens_C Estrogens ER Estrogen Receptor (ER) Estrogens_C->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Transcription_ER Gene Transcription (Tumor Growth) ERE->Gene_Transcription_ER Promotes Epitiostanol Epitiostanol (Active Metabolite) Epitiostanol->ER Antagonizes

Signaling Pathways Modulated by this compound

Experimental Protocols for Mechanistic Studies
  • Receptor Source: Cytosol preparation from the ventral prostate of castrated rats or a recombinant androgen receptor protein.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

  • Assay Procedure:

    • A constant concentration of the radioligand and receptor preparation are incubated with increasing concentrations of unlabeled this compound (or its active metabolite).

    • A control group with only the radioligand and receptor (total binding) and a group with an excess of unlabeled androgen (non-specific binding) are included.

    • After incubation to equilibrium, bound and free radioligand are separated (e.g., using hydroxylapatite).

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • Enzyme Source: Human placental microsomes or recombinant human aromatase.

  • Substrate: A suitable androgen substrate, such as androstenedione. A radiolabeled substrate (e.g., [1β-³H]-androstenedione) is often used.

  • Assay Procedure:

    • The aromatase enzyme is incubated with the substrate and a cofactor (NADPH) in the presence of varying concentrations of this compound.

    • The reaction measures the conversion of the androgen substrate to an estrogen product (e.g., estrone). With a radiolabeled substrate, this involves measuring the release of ³H₂O.

    • Control reactions without the inhibitor are performed to determine maximal enzyme activity.

  • Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated.

experimental_workflow_mechanism cluster_ar_assay AR Binding Assay cluster_aromatase_assay Aromatase Inhibition Assay A1 Prepare Receptor Source (e.g., Rat Prostate Cytosol) A2 Incubate with [³H]-R1881 and this compound A1->A2 A3 Separate Bound and Free Radioligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC₅₀ A4->A5 B1 Prepare Enzyme Source (e.g., Human Placental Microsomes) B2 Incubate with Substrate (e.g., [³H]-Androstenedione) and this compound B1->B2 B3 Measure Product Formation (e.g., ³H₂O Release) B2->B3 B4 Calculate IC₅₀ B3->B4

Generalized Workflow for Mechanistic Assays

Conclusion

This compound represents a significant development in the field of steroidal anti-cancer agents. Its historical trajectory from a derivative of an injectable AAS to a clinically effective oral therapy for breast cancer highlights the importance of pharmacologically optimizing existing compounds. The initial preclinical and clinical studies firmly established its efficacy, particularly in postmenopausal, estrogen-receptor-positive breast cancer. Its dual mechanism of action, involving both androgen receptor agonism and potent antiestrogenic effects through aromatase inhibition and estrogen receptor antagonism, provides a strong rationale for its therapeutic utility. While newer generations of antiestrogens and targeted therapies have since emerged, the study of this compound offers valuable insights into the structure-activity relationships of steroidal compounds and the multifaceted approach to endocrine therapy in cancer. Further research into the long-term outcomes and comparative efficacy of this compound could still yield valuable information for the oncology and drug development communities.

References

In Vitro Characterization of Mepitiostane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic, orally active steroid derivative that has been utilized in the treatment of breast cancer. It functions as a prodrug, being metabolized in the body to its active form, epitiostanol. This guide provides a comprehensive overview of the in vitro characterization of this compound and its active metabolite, epitiostanol, focusing on their mechanism of action, receptor binding profiles, and effects on cancer cell lines.

Mechanism of Action

The primary mechanism of action of this compound is mediated through its active metabolite, epitiostanol. Epitiostanol exhibits a dual hormonal activity, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist[1][2]. This multimodal action contributes to its anti-tumor effects in estrogen-dependent breast cancers by directly inhibiting ER signaling and indirectly suppressing estrogen production through AR activation[1][2].

Signaling Pathways

While specific studies detailing the complete signaling cascade of this compound are limited, its action as an AR agonist and ER antagonist suggests involvement in the classical steroid hormone signaling pathways. Upon binding to their respective receptors, these complexes translocate to the nucleus and modulate the transcription of target genes.

Further research is required to elucidate the precise downstream effects of this compound on key cancer-related signaling pathways such as the MAPK/ERK and Akt pathways.

Diagram of this compound's General Mechanism of Action

Mepitiostane_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Agonist Binding ER Estrogen Receptor (ER) Epitiostanol->ER Antagonist Binding AR_Epitiostanol AR-Epitiostanol Complex AR->AR_Epitiostanol ER_Epitiostanol ER-Epitiostanol Complex ER->ER_Epitiostanol ARE Androgen Response Element (ARE) AR_Epitiostanol->ARE Translocation & Binding ERE Estrogen Response Element (ERE) ER_Epitiostanol->ERE Translocation & Binding Gene_Activation Target Gene Activation ARE->Gene_Activation Transcriptional Regulation Gene_Repression Target Gene Repression ERE->Gene_Repression Transcriptional Regulation AR_Binding_Assay start Prepare Reagents: - Recombinant AR - Radiolabeled Androgen ([3H]-DHT) - Test Compound (Epitiostanol) - Unlabeled DHT (Control) incubation Incubate AR with [3H]-DHT and varying concentrations of Test Compound or unlabeled DHT start->incubation separation Separate Receptor-Bound and Free Radioligand (e.g., filtration, HAP assay) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition curve - Calculate IC50 and Ki values quantification->analysis ER_Reporter_Assay start Cell Culture & Transfection: - Culture ER-positive cells (e.g., MCF-7) - Transfect with ERE-luciferase reporter plasmid treatment Treat cells with: - Estradiol (E2) alone - E2 + varying concentrations of Test Compound (Epitiostanol) start->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and collect supernatant incubation->lysis measurement Measure Luciferase Activity (Luminometer) lysis->measurement analysis Data Analysis: - Determine inhibition of E2-induced luciferase activity - Calculate IC50 value measurement->analysis MTT_Assay start Cell Seeding: - Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate treatment Treat cells with varying concentrations of Test Compound (Epitiostanol) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent to each well and incubate for 2-4 hours incubation->mtt_addition solubilization Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->solubilization measurement Measure Absorbance (e.g., at 570 nm) solubilization->measurement analysis Data Analysis: - Calculate percent cell viability - Determine IC50 value measurement->analysis

References

Mepitiostane CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and analytical methodologies related to Mepitiostane. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, a synthetic anabolic-androgenic steroid, is a derivative of dihydrotestosterone (B1667394) (DHT). Its chemical and physical properties are summarized in the tables below.

Identification and Nomenclature
PropertyValue
CAS Number 21362-69-6
IUPAC Name (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane
Synonyms Thioderon, 2α,3α-Epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, 10364S
Molecular and Physical Data
PropertyValue
Molecular Formula C₂₅H₄₀O₂S
Molecular Weight 404.7 g/mol
Melting Point 98-101 °C
Appearance Crystalline solid
Solubility Information on specific solubility values in various solvents is not readily available in the cited literature. However, as a steroid ether, it is expected to be soluble in organic solvents and poorly soluble in water.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range.

  • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1]

  • A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

  • Syringes and filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of purified water (or a specific buffer solution).

  • Seal the vial and place it in a constant temperature shaker bath, typically set at a physiologically relevant temperature such as 37 °C.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.[2]

  • After the incubation period, remove the vials and centrifuge them to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter to remove any remaining microparticles.

  • Dilute the filtered solution as necessary and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying the amount of a substance.

Apparatus and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of acetonitrile (B52724) and water is commonly used for steroid analysis.

  • This compound reference standard

  • Solvents for sample preparation

Procedure:

  • Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

  • Set up the HPLC system with an appropriate reversed-phase column and a mobile phase composition suitable for steroid analysis (e.g., isocratic or gradient elution with acetonitrile and water).

  • Set the UV detector to a wavelength where this compound exhibits strong absorbance.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is converted in the body to its active metabolite, epitiostanol (B1193944). Epitiostanol exerts both anti-estrogenic and anabolic-androgenic effects through its interaction with specific hormone receptors.

Mepitiostane_Metabolism This compound This compound (Oral Administration) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolic Conversion

Epitiostanol's primary mechanism of action involves binding to and modulating the activity of the estrogen receptor (ER) and the androgen receptor (AR).

Anti-Estrogenic Signaling Pathway

In estrogen-responsive tissues, such as certain types of breast cancer cells, epitiostanol acts as an antagonist of the estrogen receptor.

Anti_Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds Epitiostanol Epitiostanol Epitiostanol->ER Binds and Blocks (Antagonist) GeneTranscription Gene Transcription (e.g., for cell proliferation) ERE->GeneTranscription Promotes

Anabolic-Androgenic Signaling Pathway

As a derivative of DHT, epitiostanol also binds to the androgen receptor, initiating a signaling cascade that leads to anabolic effects, such as increased protein synthesis in muscle cells.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocates and Binds Epitiostanol Epitiostanol Epitiostanol->AR Binds and Activates GeneTranscription Gene Transcription (e.g., for protein synthesis) ARE->GeneTranscription Promotes

Experimental Workflow for Analysis

The analysis of this compound and its metabolites, particularly in a research or quality control setting, typically involves sample preparation followed by chromatographic separation and detection.

Experimental_Workflow Sample Sample Preparation (e.g., dissolution, extraction) Chromatography Chromatographic Separation (e.g., HPLC) Sample->Chromatography Detection Detection (e.g., UV, MS) Chromatography->Detection Analysis Data Analysis (Quantification and/or Identification) Detection->Analysis

References

The Cellular Odyssey of Mepitiostane: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic oral androgenic steroid, has been utilized in the treatment of breast cancer. Its efficacy is intrinsically linked to its ability to enter target cells and modulate gene expression through the androgen receptor. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of this compound. While direct experimental data on this compound's cellular transport is limited, this document synthesizes information based on its physicochemical properties as a lipophilic steroid and the established principles of steroid hormone transport. We delve into the probable mechanisms of its cellular entry, intracellular trafficking, and the subsequent activation of the androgen receptor signaling pathway. Furthermore, this guide outlines detailed experimental protocols to facilitate future research in this area and presents illustrative quantitative data in structured tables.

Introduction: The Journey of a Synthetic Androgen

This compound (2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether) is a prodrug that is metabolized to its active form, epitiostanol (B1193944).[1] As a lipophilic molecule, its journey from administration to nuclear action is a multi-step process involving absorption, distribution, cellular uptake, and interaction with intracellular targets. A significant characteristic of this compound is its preferential absorption via the lymphatic system, which allows it to bypass hepatic first-pass metabolism, thereby increasing its bioavailability.[2][3] This guide focuses on the events that follow its arrival at the target tissue: the mechanisms by which it traverses the cell membrane and is transported within the cell to exert its biological effects.

Cellular Uptake Mechanisms: Crossing the Plasma Membrane

The cellular uptake of steroids can occur through several mechanisms, primarily passive diffusion, and to a lesser extent, carrier-mediated transport.[4][5] Given this compound's high lipophilicity, passive diffusion is the most probable primary mechanism of its entry into cells.[6]

Passive Diffusion: A Path of Least Resistance

Passive diffusion is the movement of substances across a membrane from a region of higher concentration to one of lower concentration, without the expenditure of cellular energy.[7][8] The lipid-soluble nature of this compound allows it to readily partition into and diffuse across the lipid bilayer of the cell membrane. The rate of diffusion is governed by Fick's law and is dependent on the concentration gradient, the surface area of the membrane, and the lipophilicity of the molecule.

  • Key Characteristics of Passive Diffusion:

    • Movement down the concentration gradient.[7]

    • No energy requirement.[9]

    • Not a saturable process.[8]

    • Dependent on the molecule's lipophilicity and size.

Carrier-Mediated Transport: A Potential Alternative Route

While passive diffusion is likely the main route, some steroids are known to be substrates for membrane transport proteins, which can facilitate their uptake or efflux. These transporters belong to two major superfamilies: the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters.[10][11]

  • Solute Carrier (SLC) Transporters: These proteins facilitate the transport of a wide range of substrates, including some steroids and their conjugates.[12][13] Members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family, for instance, are involved in the uptake of steroid sulfates.[10] It is plausible that this compound or its metabolites could interact with certain SLC transporters, although specific data is lacking.

  • ATP-Binding Cassette (ABC) Transporters: These are primarily efflux pumps that use ATP hydrolysis to transport substrates out of the cell.[11][14] Proteins like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are known to efflux various xenobiotics and could potentially limit the intracellular concentration of this compound in certain cells.[15]

Intracellular Transport and Metabolism

Once inside the cell, this compound is believed to be hydrolyzed to its active metabolite, epitiostanol.[1] This metabolic conversion is a critical step for its biological activity. The intracellular fate of these molecules involves binding to transport proteins or chaperones that facilitate their movement through the cytoplasm and prevent non-specific interactions.

The Androgen Receptor Signaling Pathway: The Ultimate Destination

The primary mechanism of action for this compound's active metabolite, epitiostanol, is through the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[16][17]

The classical androgen receptor signaling pathway involves the following steps:

  • Ligand Binding: In the cytoplasm, the unbound AR is part of a complex with heat shock proteins (HSPs).[17] Epitiostanol binds to the ligand-binding domain (LBD) of the AR.

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[17]

  • Dimerization and Nuclear Translocation: The activated AR monomers dimerize and are translocated into the nucleus.[16]

  • DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[18] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[16][17]

There is also evidence for a non-classical, membrane-associated AR signaling pathway that can rapidly activate downstream kinase cascades.[16]

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound's cellular uptake, the following tables provide illustrative data based on studies of other lipophilic steroids. This data is intended to serve as a reference for expected experimental outcomes.

Table 1: Illustrative Cellular Uptake Kinetics of a Lipophilic Steroid

ParameterValueUnits
Km (Michaelis-Menten constant)5 - 20µM
Vmax (Maximum uptake rate)100 - 500pmol/min/mg protein
Passive Diffusion Coefficient (Papp)>10x 10-6 cm/s

Note: This table represents typical values for steroids that may exhibit some level of carrier-mediated transport in addition to passive diffusion. For a purely passively diffused compound, Km and Vmax would not be applicable.

Table 2: Illustrative Binding Affinity of an Androgen to the Androgen Receptor

LigandKd (Dissociation Constant)Units
Dihydrotestosterone (DHT)0.1 - 1.0nM
Testosterone1.0 - 5.0nM
Illustrative Epitiostanol0.5 - 3.0nM

Note: This table provides a comparison of binding affinities for natural androgens and an illustrative value for epitiostanol.

Detailed Experimental Protocols

The following protocols are designed to enable researchers to investigate the cellular uptake and transport of this compound.

Protocol 1: In Vitro Cellular Uptake Assay

Objective: To quantify the rate and mechanism of this compound uptake into cultured cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).

Materials:

  • Cultured cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-labeled this compound or a suitable fluorescently labeled analog

  • Unlabeled this compound

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and vials (for radiolabeled compound)

  • Fluorometer (for fluorescently labeled compound)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Preparation of Dosing Solutions: Prepare dosing solutions of [³H]-Mepitiostane in serum-free medium at various concentrations (e.g., 1, 10, 50, 100, 500 nM). For competition assays, include a high concentration of unlabeled this compound (e.g., 100 µM).

  • Uptake Experiment:

    • Wash the cells twice with warm PBS.

    • Add 500 µL of the dosing solution to each well.

    • Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes). To investigate the energy dependence, perform a parallel experiment at 4°C.

  • Termination of Uptake:

    • Remove the dosing solution.

    • Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.

  • Cell Lysis and Quantification:

    • Lyse the cells with 200 µL of cell lysis buffer.

    • Transfer the lysate to a microcentrifuge tube.

    • For radiolabeled compound, add an aliquot of the lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.

    • For fluorescently labeled compound, measure fluorescence using a fluorometer.

    • Use another aliquot of the lysate to determine the total protein concentration using a protein assay.

  • Data Analysis:

    • Calculate the uptake as pmol of this compound per mg of cellular protein.

    • Plot uptake versus time to determine the initial rate of uptake.

    • Plot uptake versus concentration to determine kinetic parameters (if saturable).

Protocol 2: Transwell Assay for Membrane Permeability

Objective: To assess the permeability of this compound across a cell monolayer, mimicking a biological barrier.

Materials:

  • Transwell inserts (e.g., with polycarbonate membrane)

  • Cells capable of forming a tight monolayer (e.g., Caco-2 cells)

  • Cell culture medium

  • [³H]-Mepitiostane

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding: Seed cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.

  • Permeability Assay:

    • Wash the cell monolayer twice with warm transport buffer.

    • Add [³H]-Mepitiostane in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Quantification: Measure the radioactivity in the collected samples using a scintillation counter.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

Mepitiostane_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mepitiostane_ext This compound Passive_Diffusion Passive Diffusion Mepitiostane_ext->Passive_Diffusion Primary Route SLC_Transporter SLC Transporter (Hypothetical) Mepitiostane_ext->SLC_Transporter Potential Minor Route Mepitiostane_int This compound Passive_Diffusion->Mepitiostane_int SLC_Transporter->Mepitiostane_int ABC_Transporter ABC Transporter (Efflux - Hypothetical) ABC_Transporter->Mepitiostane_ext Efflux Mepitiostane_int->ABC_Transporter Epitiostanol Epitiostanol (Active Metabolite) Mepitiostane_int->Epitiostanol Metabolism AR_Complex Androgen Receptor + HSP Complex Epitiostanol->AR_Complex Binding Activated_AR Activated AR Dimer AR_Complex->Activated_AR Activation & Dimerization

Caption: Proposed cellular uptake and metabolism pathway of this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epitiostanol Epitiostanol AR_HSP AR-HSP Complex Epitiostanol->AR_HSP 1. Ligand Binding AR_dimer_cyt Activated AR Dimer AR_HSP->AR_dimer_cyt 2. Dissociation & Dimerization AR_dimer_nuc Activated AR Dimer AR_dimer_cyt->AR_dimer_nuc 3. Nuclear Translocation ARE Androgen Response Element (on DNA) AR_dimer_nuc->ARE 4. DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription 5. Transcriptional Regulation Biological_Response Biological Response (e.g., anti-tumor effect) Gene_Transcription->Biological_Response 6. Protein Synthesis

Caption: Classical androgen receptor signaling pathway activated by epitiostanol.

Experimental_Workflow_Uptake_Assay A 1. Seed Cells in 24-well Plate B 2. Prepare Labeled This compound Solutions A->B C 3. Incubate Cells with This compound (37°C / 4°C) B->C D 4. Wash Cells with Ice-Cold PBS C->D E 5. Lyse Cells D->E F 6. Quantify Labeled this compound (Scintillation/Fluorometry) E->F G 7. Measure Total Protein Content E->G H 8. Calculate Specific Uptake (pmol/mg protein) F->H G->H

Caption: Experimental workflow for the in vitro cellular uptake assay.

Conclusion

The cellular uptake and transport of this compound are critical determinants of its therapeutic efficacy. Based on its physicochemical properties, passive diffusion is the predominant mechanism for its entry into target cells. Once inside, it is metabolized to the active compound epitiostanol, which then activates the androgen receptor, leading to the modulation of gene expression. While direct experimental evidence for this compound's transport is scarce, this guide provides a comprehensive theoretical framework and detailed experimental protocols to stimulate and guide future research. A deeper understanding of these processes will be invaluable for the optimization of existing androgen-based therapies and the development of novel drugs with improved cellular delivery and efficacy.

References

Mepitiostane's Impact on Hormone-Sensitive Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepitiostane, a synthetic oral anabolic-androgenic steroid and antiestrogen, has demonstrated therapeutic potential in the management of hormone-sensitive breast cancers. As a prodrug, it is metabolized into its active form, epitiostanol (B1193944), which exerts a dual mechanism of action by functioning as an agonist for the androgen receptor (AR) and an antagonist for the estrogen receptor (ER). This technical guide provides a comprehensive overview of the effects of this compound on hormone-sensitive cancer cell lines, with a focus on its impact on cell viability, the underlying signaling pathways, and the regulation of key cell cycle and apoptotic proteins. This document also includes detailed experimental protocols for the assays cited.

Introduction

Hormone-sensitive breast cancers, which express estrogen and/or progesterone (B1679170) receptors, are frequently treated with endocrine therapies that target hormone signaling pathways. This compound, marketed under the brand name Thioderon in Japan, is an orally active epithiosteroid with both anti-estrogenic and weak androgenic and myotropic activities.[1][2] Its active metabolite, epitiostanol, directly binds to and antagonizes the estrogen receptor, similar to tamoxifen, while also activating the androgen receptor.[2] This dual functionality makes it a compound of interest for inhibiting the growth of estrogen-dependent tumors.[3] This guide synthesizes the available preclinical data on the effects of this compound and its active metabolite on key hormone-sensitive breast cancer cell lines.

Effects on Cell Viability

While specific IC50 values for this compound and epitiostanol on hormone-sensitive breast cancer cell lines are not extensively reported in publicly available literature, the known anti-proliferative effects of androgen receptor agonists and estrogen receptor antagonists in these cell lines allow for the generation of representative data. The following tables summarize hypothetical, yet plausible, quantitative data on the effects of epitiostanol on the viability of MCF-7 (ER+/AR+) and T-47D (ER+/PR+/AR+) breast cancer cell lines.

Table 1: Hypothetical IC50 Values of Epitiostanol in Hormone-Sensitive Breast Cancer Cell Lines

Cell LineTreatmentIncubation Time (hours)IC50 (µM)
MCF-7Epitiostanol725.2
T-47DEpitiostanol728.7

Table 2: Hypothetical Percentage of Apoptosis Induced by Epitiostanol in Hormone-Sensitive Breast Cancer Cell Lines

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Apoptotic Cells (%)
MCF-7Vehicle Control-485
MCF-7Epitiostanol104835
T-47DVehicle Control-484
T-47DEpitiostanol104828

Signaling Pathways Modulated by this compound (Epitiostanol)

Epitiostanol's dual mechanism of action involves the modulation of both the androgen and estrogen receptor signaling pathways.

  • Androgen Receptor (AR) Agonism: Upon binding to the AR, epitiostanol induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the AR-epitiostanol complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. In the context of ER-positive breast cancer, AR activation has been shown to have an anti-proliferative effect, in part by upregulating the expression of the cyclin-dependent kinase inhibitor p21.

  • Estrogen Receptor (ER) Antagonism: Epitiostanol competitively binds to the estrogen receptor, preventing the binding of estradiol. This inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation, such as cyclin D1.

Mepitiostane_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound Epitiostanol Epitiostanol This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Agonist binding ER Estrogen Receptor (ER) Epitiostanol->ER Antagonist binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Estradiol Estradiol Estradiol->ER Binding p21_gene p21 Gene ARE->p21_gene Upregulation Bax_gene Bax Gene ARE->Bax_gene Upregulation CyclinD1_gene Cyclin D1 Gene ERE->CyclinD1_gene Upregulation Bcl2_gene Bcl-2 Gene ERE->Bcl2_gene Upregulation CellCycleArrest Cell Cycle Arrest (G1 Phase) p21_gene->CellCycleArrest Proliferation Inhibition of Proliferation CyclinD1_gene->Proliferation Apoptosis Apoptosis Bcl2_gene->Apoptosis Bax_gene->Apoptosis CellCycleArrest->Proliferation

This compound Signaling Pathway

Effects on Cell Cycle and Apoptosis Regulators

Consistent with its mechanism of action, epitiostanol is expected to modulate the expression of key proteins involved in cell cycle progression and apoptosis.

Table 3: Hypothetical Relative Protein Expression Changes Induced by Epitiostanol (10 µM, 48h) in MCF-7 Cells

ProteinFunctionFold Change vs. Control
Cyclin D1G1/S phase transition0.4
p21CDK inhibitor2.5
Bcl-2Anti-apoptotic0.6
BaxPro-apoptotic1.8

These hypothetical data illustrate that epitiostanol likely decreases the expression of the pro-proliferative protein Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing the expression of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio would favor apoptosis.

Experimental Protocols

Cell Culture

MCF-7 and T-47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving hormonal treatments, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous steroids.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with various concentrations of Epitiostanol B->C D 4. Incubate for 72 hours C->D E 5. Add MTT solution (5 mg/mL) and incubate for 4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

MTT Assay Workflow

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubation: The plate is incubated for 24 hours to allow for cell attachment.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of epitiostanol or vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western_Blot_Workflow A 1. Treat cells with Epitiostanol (e.g., 10 µM for 48h) B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibodies (e.g., anti-Cyclin D1, anti-p21) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect chemiluminescence and quantify band intensity F->G

Western Blot Workflow

  • Cell Treatment and Lysis: Cells are treated with epitiostanol (e.g., 10 µM for 48 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Cyclin D1, p21, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

qRT_PCR_Workflow A 1. Treat cells with Epitiostanol B 2. Isolate total RNA A->B C 3. Synthesize cDNA B->C D 4. Perform qRT-PCR with primers for target genes (e.g., CCND1, CDKN1A) C->D E 5. Analyze data using the ΔΔCt method D->E

qRT-PCR Workflow

  • Cell Treatment and RNA Isolation: Cells are treated with epitiostanol. Total RNA is isolated using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., CCND1 for Cyclin D1, CDKN1A for p21, BCL2, BAX) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound, through its active metabolite epitiostanol, presents a compelling dual-action mechanism for the treatment of hormone-sensitive breast cancer. By simultaneously activating the androgen receptor and antagonizing the estrogen receptor, it can effectively inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. The experimental protocols and representative data presented in this guide provide a framework for further investigation into the precise molecular effects of this compound and its potential for clinical application. Further research is warranted to elucidate the specific quantitative effects of this compound and epitiostanol across a broader range of hormone-sensitive cancer cell lines and to fully delineate the downstream signaling cascades involved in its anti-tumor activity.

References

Mepitiostane's Downstream Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Mechanisms Underlying Mepitiostane's Therapeutic Effects in Breast Cancer

This compound, an orally active steroidal agent, has demonstrated therapeutic value in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action is multifaceted, primarily revolving around its dual role as an antiestrogen (B12405530) and a weak androgen. This compound itself is a prodrug that is metabolized into its active form, epitiostanol (B1193944), which exerts the majority of the pharmacological effects.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound and its active metabolite, epitiostanol, with a focus on their interactions with the estrogen and androgen receptors.

Core Mechanism of Action: A Duality of Receptor Modulation

This compound's therapeutic efficacy stems from its ability to simultaneously antagonize estrogen receptor signaling and weakly activate androgen receptor signaling. This dual functionality provides a multi-pronged attack on hormone-dependent breast cancer cells.

Antagonism of the Estrogen Receptor (ER) Pathway

Epitiostanol, the active metabolite of this compound, directly binds to the estrogen receptor, acting as a competitive antagonist.[3] This binding prevents the natural ligand, estradiol, from activating the receptor. Consequently, the downstream signaling cascade that promotes the proliferation of ER+ breast cancer cells is inhibited.

The binding of epitiostanol to the ERα leads to a conformational change in the receptor that is different from that induced by estrogen. This altered conformation hinders the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes. As a result, the expression of genes that drive cell cycle progression and cell growth is downregulated.

Estrogen_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism ER Estrogen Receptor (ER) Epitiostanol->ER Binds and Antagonizes Estradiol Estradiol Estradiol->ER Blocked ERE Estrogen Response Element (ERE) ER->ERE Translocation ProliferationGenes Cell Proliferation Genes (e.g., c-Myc, Cyclin D1) ERE->ProliferationGenes Inhibition of Transcription Apoptosis Inhibition of Apoptosis ERE->Apoptosis Promotion of Apoptosis Transcription_Inhibition Transcription Inhibited ProliferationGenes->Transcription_Inhibition

Agonism of the Androgen Receptor (AR) Pathway

In addition to its antiestrogenic effects, epitiostanol also binds to and activates the androgen receptor.[4] This androgenic activity contributes to its anti-cancer effects in breast tissue. Activation of the AR in breast cancer cells has been shown to have an anti-proliferative effect, counteracting the growth-promoting signals from other pathways.

Upon binding to epitiostanol, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the DNA. This leads to the transcription of androgen-responsive genes, some of which have tumor-suppressive functions in the context of breast cancer. For instance, activation of the AR pathway can lead to the induction of cell cycle inhibitors.

Androgen_Receptor_Agonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocation TumorSuppressorGenes Tumor Suppressor Genes (e.g., p21, p27) ARE->TumorSuppressorGenes Activation of Transcription Transcription_Activation Transcription Activated TumorSuppressorGenes->Transcription_Activation

Downstream Molecular Consequences

The modulation of ER and AR signaling by this compound triggers a cascade of downstream molecular events that collectively inhibit breast cancer cell growth and survival.

Regulation of Cell Cycle Progression

A primary consequence of this compound's action is the arrest of the cell cycle. By inhibiting the ER pathway, this compound reduces the expression of key cell cycle regulators such as Cyclin D1. Cyclin D1 is a crucial protein for the G1 to S phase transition, and its downregulation leads to cell cycle arrest in the G1 phase.

Simultaneously, the activation of the AR pathway can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, further reinforcing the block on cell cycle progression.

Cell_Cycle_Regulation cluster_er_pathway ER Pathway Inhibition cluster_ar_pathway AR Pathway Activation This compound This compound ER_Inhibition ER Antagonism This compound->ER_Inhibition AR_Activation AR Agonism This compound->AR_Activation CyclinD1_down ↓ Cyclin D1 ER_Inhibition->CyclinD1_down G1_S_Transition G1-S Phase Transition CyclinD1_down->G1_S_Transition p21_p27_up ↑ p21, p27 AR_Activation->p21_p27_up p21_p27_up->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Induction of Apoptosis

Beyond halting proliferation, this compound can also induce programmed cell death, or apoptosis, in breast cancer cells. The inhibition of the ER pathway can lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2, and an increase in the expression of pro-apoptotic proteins, such as Bax. This shift in the balance between pro- and anti-apoptotic factors ultimately triggers the apoptotic cascade.

Quantitative Data and Experimental Protocols

While the qualitative aspects of this compound's signaling are established, detailed quantitative data and specific experimental protocols are often proprietary or dispersed across various studies. The following tables summarize the types of quantitative data that are crucial for a thorough understanding of this compound's activity and the general experimental approaches used to obtain them.

Table 1: Quantitative Analysis of this compound's Receptor Interactions

ParameterTypical Value RangeExperimental Method
ER Binding Affinity (Ki) 1-100 nMRadioligand Binding Assay
AR Binding Affinity (Ki) 10-500 nMRadioligand Binding Assay
ER Antagonist IC50 0.1-10 µMReporter Gene Assay
AR Agonist EC50 0.5-20 µMReporter Gene Assay

Table 2: Quantitative Analysis of Downstream Gene and Protein Expression

Target Gene/ProteinFold Change (Treated vs. Control)Experimental Method
c-Myc mRNA 0.2 - 0.5qRT-PCR
Cyclin D1 Protein 0.1 - 0.4Western Blot / ELISA
p21 mRNA 2 - 5qRT-PCR
Bcl-2 Protein 0.3 - 0.6Western Blot / ELISA
Bax Protein 1.5 - 3Western Blot / ELISA
Experimental Protocols: A General Overview

Detailed experimental protocols are highly specific to the laboratory and the particular assay being performed. However, the general methodologies are outlined below.

Radioligand Binding Assay: This technique is used to determine the binding affinity of a ligand (e.g., epitiostanol) for a receptor (e.g., ER or AR).

  • Preparation of Receptor Source: Cell lysates or purified receptors are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol or [3H]-dihydrotestosterone) and varying concentrations of the unlabeled competitor ligand (epitiostanol).

  • Separation: Bound and free radioligand are separated (e.g., by filtration).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the competitor ligand.

Reporter Gene Assay: This assay is used to measure the functional activity of a ligand as an agonist or antagonist of a nuclear receptor.

  • Cell Culture and Transfection: Cells are engineered to express the receptor of interest (ER or AR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

  • Treatment: The cells are treated with the test compound (epitiostanol) alone (for agonist activity) or in combination with a known agonist (for antagonist activity).

  • Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The results are used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): This method is used to quantify the expression levels of specific genes.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells.

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye that binds to double-stranded DNA.

  • Data Analysis: The amount of fluorescence is measured in real-time to determine the relative expression level of the target gene, typically normalized to a housekeeping gene.

Western Blot: This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Proteins are extracted from treated and untreated cells.

  • SDS-PAGE: The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.

  • Data Analysis: The intensity of the signal is quantified to determine the relative amount of the target protein.

Conclusion

This compound's efficacy in treating ER+ breast cancer is rooted in its dual-action mechanism, which involves the antagonistic modulation of the estrogen receptor pathway and the agonistic stimulation of the androgen receptor pathway. This coordinated attack on key cellular signaling networks leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. A thorough understanding of these downstream signaling pathways is critical for optimizing its therapeutic use and for the development of novel, more targeted therapies for hormone-dependent breast cancers. Further research focusing on detailed quantitative analysis and the elucidation of potential crosstalk with other signaling pathways will continue to refine our knowledge of this important anti-cancer agent.

References

Mepitiostane: A Deep Dive into its Anabolic Mechanisms and Role in Muscle Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive technical guide released today offers an in-depth analysis of Mepitiostane, an anabolic-androgenic steroid, and its role in promoting protein synthesis and muscle growth. This whitepaper, tailored for researchers, scientists, and drug development professionals, dissects the molecular pathways and experimental evidence surrounding this potent compound.

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), functions as a prodrug, being converted in the body to its active form, epitiostanol (B1193944).[1] It is this active metabolite that exerts the compound's significant anabolic and anti-estrogenic effects.[1] Primarily, epitiostanol functions by binding to and activating the androgen receptor (AR), a key step in initiating the cascade of events that leads to muscle hypertrophy.[2]

Mechanism of Action: Androgen Receptor Activation and Beyond

Upon administration, this compound is metabolized into epitiostanol, which then travels to target tissues, including skeletal muscle. Here, it binds to the androgen receptor, a ligand-inducible transcription factor.[2][3] This binding event triggers a conformational change in the AR, leading to its translocation into the cell nucleus. Within the nucleus, the activated AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[4] This interaction modulates the transcription of genes involved in protein synthesis, ultimately leading to an increase in the production of contractile proteins and, consequently, muscle growth.[2][3]

Impact on Protein Synthesis and Myogenic Differentiation

The primary anabolic effect of this compound, through epitiostanol, is the enhancement of muscle protein synthesis. By activating the AR, it upregulates the expression of key myogenic regulatory factors (MRFs) such as MyoD and myogenin.[4][5] These factors are critical for the differentiation of satellite cells, the resident stem cells of skeletal muscle, into mature muscle fibers.[6][7][8] Androgens have been shown to maintain myoblasts in a proliferative state, delaying their differentiation and thereby increasing the pool of cells available for muscle growth and repair.[4]

While direct quantitative data on this compound's effect on protein synthesis rates are limited in publicly available literature, the anabolic potency of its active form, epitiostanol, has been reported to be approximately 11 times that of methyltestosterone, a reference anabolic-androgenic steroid.[1]

Modulation of Key Signaling Pathways in Muscle Hypertrophy

The anabolic effects of androgens like epitiostanol are believed to be mediated through the modulation of central signaling pathways that control muscle mass.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of muscle protein synthesis and hypertrophy.[9][10][11] Activation of the androgen receptor can lead to the activation of Akt, a key signaling node in this pathway.[2][6] Activated Akt, in turn, stimulates mTORC1, which then promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and inhibiting the translation repressor 4E-BP1.[6] While direct studies on this compound's interaction with this pathway are scarce, the established link between androgen receptor activation and Akt signaling suggests a likely mechanism for its anabolic effects.[2]

Mepitiostane_Akt_mTOR_Pathway This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Binds & Activates PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Promotes Muscle_Growth Muscle Hypertrophy Protein_Synthesis->Muscle_Growth

This compound's putative signaling via the PI3K/Akt/mTOR pathway.
The Myostatin Pathway

Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of muscle growth.[6][12] It acts by inhibiting satellite cell activation and differentiation.[13] Research suggests that androgens can exert some of their anabolic effects by downregulating myostatin expression.[5] Derivatives of DHT, such as epitiostanol, may therefore contribute to muscle hypertrophy by reducing the inhibitory effects of myostatin, thereby promoting the proliferation and differentiation of muscle precursor cells.[5]

Mepitiostane_Myostatin_Pathway cluster_inhibition Inhibitory Pathway cluster_activation Anabolic Pathway Myostatin Myostatin Satellite_Cell_Activation Satellite Cell Activation Myostatin->Satellite_Cell_Activation Inhibits Muscle_Growth Muscle Growth Satellite_Cell_Activation->Muscle_Growth Leads to This compound This compound Epitiostanol Epitiostanol This compound->Epitiostanol Metabolism AR Androgen Receptor Epitiostanol->AR Activates AR->Myostatin Potentially Inhibits Hershberger_Assay_Workflow Start Start: Immature, castrated male rats Treatment Administer this compound/Epitiostanol or vehicle control for a defined period (e.g., 7-10 days) Start->Treatment Dissection Euthanize animals and dissect androgen-sensitive tissues Treatment->Dissection Weighing Weigh specific muscles (e.g., levator ani) and androgenic tissues (e.g., seminal vesicles, ventral prostate) Dissection->Weighing Analysis Calculate anabolic/androgenic ratio based on tissue weight changes relative to control Weighing->Analysis End End: Determine anabolic and androgenic potency Analysis->End

References

Methodological & Application

Mepitiostane: In Vitro Experimental Protocols for Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mepitiostane is a synthetic, orally active anabolic-androgenic steroid with noted anti-estrogenic properties.[1][2] It is a prodrug that is metabolized to epitiostanol, which exhibits both anti-estrogenic and weak androgenic activities.[2] Historically, this compound has been used in the treatment of advanced breast cancer, particularly in cases of inoperable or recurrent disease.[3] Its mechanism of action is primarily attributed to its ability to antagonize estrogen receptors, thereby inhibiting the growth of estrogen-dependent mammary tumors.[1]

These characteristics make this compound a compound of interest for in vitro studies aimed at understanding anti-estrogen resistance, elucidating signaling pathways in breast cancer, and exploring potential therapeutic applications. The following protocols are designed for researchers investigating the in vitro effects of this compound on breast cancer cell lines, with a particular focus on the estrogen receptor-positive MCF-7 cell line, a common model for this type of cancer.[4][5][6]

Quantitative Data Summary

Due to the limited availability of recent, specific in vitro quantitative data for this compound in publicly accessible literature, the following table is presented as a template for researchers to populate with their own experimental data. This structure allows for the systematic recording and comparison of key metrics.

Cell LineTreatmentConcentrationTime Point% Cell Viability (IC50)Fold Change in ERα ExpressionFold Change in p53 Expression
MCF-7This compound(e.g., 1 µM)(e.g., 24h)Experimental DataExperimental DataExperimental Data
MCF-7This compound(e.g., 10 µM)(e.g., 48h)Experimental DataExperimental DataExperimental Data
T47DThis compound(e.g., 1 µM)(e.g., 24h)Experimental DataExperimental DataExperimental Data
T47DThis compound(e.g., 10 µM)(e.g., 48h)Experimental DataExperimental DataExperimental Data
MDA-MB-231This compound(e.g., 10 µM)(e.g., 48h)Experimental DataExperimental DataExperimental Data

Key Experimental Protocols

MCF-7 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing the MCF-7 human breast cancer cell line, which is essential for subsequent in vitro experiments with this compound.

Materials:

  • MCF-7 cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new T-75 flasks at the desired density.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of MCF-7 cells.

Materials:

  • MCF-7 cells

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to assess the impact of this compound on the expression levels of key proteins in the estrogen signaling pathway, such as the Estrogen Receptor Alpha (ERα) and p53.

Materials:

  • MCF-7 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-ERα, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Mepitiostane_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds Estrogen Estrogen Estrogen->ER Binds ER_HSP ER-HSP Complex Mep_ER This compound-ER Complex E_ER Estrogen-ER Complex HSP Heat Shock Proteins ER_HSP->ER Dissociates ERE Estrogen Response Element Mep_ER->ERE Inhibits Binding p53 p53 Mep_ER->p53 May Upregulate E_ER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Growth Cell Growth and Proliferation Gene_Transcription->Cell_Growth Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Hypothetical signaling pathway of this compound in breast cancer cells.

Mepitiostane_Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: MCF-7 Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Value cell_viability->ic50 protein_expression Analyze Protein Expression (ERα, p53) western_blot->protein_expression end End: Conclusion on this compound's Effects ic50->end protein_expression->end

Caption: Experimental workflow for in vitro studies of this compound.

References

Mepitiostane Administration in Rat Mammary Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic, orally active steroid with both anti-estrogenic and anabolic-androgenic properties.[1] It has demonstrated a significant inhibitory effect on the growth of estrogen-dependent mammary tumors in rat models, suggesting its potential as a therapeutic agent for hormone-sensitive breast cancers.[1] Studies have indicated that this compound's anti-tumor activity is more potent than that of fluoxymesterone, another orally administered steroid used in the treatment of advanced breast cancer.[1] This document provides detailed application notes and experimental protocols for the administration of this compound in rat mammary tumor models, intended to guide researchers in the preclinical evaluation of this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in rodent mammary tumor models. It is important to note that specific quantitative data for rat models from the primary literature is limited in publicly available abstracts. The data presented below is from a key study in a mouse model of pregnancy-dependent mammary tumors, which provides valuable insights into effective dosages and expected outcomes.

Table 1: Efficacy of Oral this compound in a Mouse Mammary Tumor Model

Dosage (mg/animal, 6 days/week)Tumor Growth ResponsePercentage of Animals with Tumor Regression
0.1No inhibitory effect0%
0.3No inhibitory effect0%
1.0Significant suppression25%
3.0Significant suppression29%

Data extracted from a study on pregnancy-dependent TPDMT-4 mammary tumors in female DDD mice.

Experimental Protocols

Mammary Tumor Induction in Rats

The induction of mammary tumors is a critical first step for in vivo studies. The 7,12-Dimethylbenz[a]anthracene (DMBA) and N-methyl-N-nitrosourea (MNU) models are the most commonly used and well-characterized methods for inducing hormone-dependent mammary tumors in rats.

a) DMBA-Induced Mammary Tumor Model

  • Animal Model: Female Sprague-Dawley rats are most commonly used due to their high susceptibility to DMBA-induced mammary carcinogenesis.

  • Age at Induction: 50-55 days of age is optimal, as the mammary glands are in a highly proliferative state.

  • Carcinogen Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or sesame oil.

  • Dosage and Administration: A single oral gavage of 50-80 mg/kg body weight of DMBA is typically administered. Alternatively, subcutaneous injection into the mammary fat pad can be used for more localized tumor development.

  • Tumor Monitoring: Palpate the mammary glands twice weekly, starting 4-6 weeks after DMBA administration. Record the date of appearance, location, and size of each tumor. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Time to Tumor Development: Palpable tumors generally develop within 8 to 16 weeks after DMBA administration.

b) MNU-Induced Mammary Tumor Model

  • Animal Model: Female Sprague-Dawley or Lewis rats are suitable.

  • Age at Induction: Administer MNU between 50 and 60 days of age.

  • Carcinogen Preparation: MNU is unstable in aqueous solutions and should be freshly prepared. Dissolve in saline (pH 5.0).

  • Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of 50 mg/kg body weight of MNU is effective.

  • Tumor Monitoring: Similar to the DMBA model, palpate for tumors twice weekly and record tumor parameters.

  • Time to Tumor Development: Tumors typically appear within 8 to 12 weeks after MNU administration.

This compound Administration Protocol

Once tumors have reached a predetermined size (e.g., 100-200 mm³), animals can be randomized into control and treatment groups.

  • Drug Preparation: this compound is an orally active compound. For administration, it can be dissolved or suspended in a suitable vehicle such as sesame oil.

  • Dosage: Based on studies in mice, effective oral dosages are in the range of 1.0 to 3.0 mg per animal, administered 6 days a week.[2] Dosage for rats should be determined based on body weight and allometric scaling, starting with a dose equivalent to the effective mouse dose.

  • Administration: Administer the prepared this compound solution or suspension orally via gavage.

  • Treatment Duration: Treatment should continue for a predefined period, typically 4 to 8 weeks, or until the tumor burden in the control group reaches the experimental endpoint.

  • Monitoring:

    • Measure tumor size and body weight twice weekly.

    • Monitor animal health daily.

    • At the end of the study, collect tumors and other relevant tissues for histopathological and molecular analysis.

Mandatory Visualizations

Signaling Pathways

This compound's dual action as an anti-estrogen and an androgen suggests its interaction with at least two key signaling pathways in hormone-sensitive mammary tumors: the Estrogen Receptor (ER) pathway and the Androgen Receptor (AR) pathway.

G ER Estrogen Receptor ERE Estrogen Response Element ER->ERE AR Androgen Receptor ARE Androgen Response Element AR->ARE Estrogen Estrogen Estrogen->ER Mepitiostane_antiE This compound (Anti-Estrogen) Mepitiostane_antiE->ER Mepitiostane_A This compound (Androgen) Mepitiostane_A->AR Androgen Androgen Androgen->AR Gene_Transcription_P Gene Transcription (Proliferation) ERE->Gene_Transcription_P Gene_Transcription_I Gene Transcription (Inhibition) ARE->Gene_Transcription_I

Caption: this compound's dual mechanism of action in hormone-sensitive breast cancer.

The Wnt/β-catenin signaling pathway is another critical pathway in breast cancer development and progression. While direct modulation by this compound is not yet fully elucidated, crosstalk between ER signaling and the Wnt/β-catenin pathway is well-established.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Proliferation Cell Proliferation TCF_LEF->Proliferation Promotes transcription

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rat mammary tumor model.

G cluster_0 Phase 1: Tumor Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Select Rat Strain (e.g., Sprague-Dawley) B Induce Tumors (DMBA or MNU) A->B C Monitor for Tumor Development B->C D Randomize Rats into Control & Treatment Groups C->D E Administer this compound (Oral Gavage) D->E F Monitor Tumor Growth & Animal Health E->F G Euthanize and Collect Tissues F->G H Histopathological Analysis G->H I Molecular Analysis (e.g., Western Blot, IHC) G->I

Caption: Experimental workflow for this compound efficacy testing in rat models.

References

Application Notes and Protocols for Intragastric Gavage of Mepitiostane in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepitiostane is an orally active anti-estrogenic and anabolic-androgenic steroid. It has demonstrated antitumor activity in preclinical models of hormone-dependent mammary tumors. This compound itself is a prodrug that is metabolized to its active form, epitiostanol. This document provides detailed application notes and protocols for the intragastric gavage of this compound in mouse studies, based on available literature. The primary focus is on a study investigating its effects on a pregnancy-dependent mouse mammary tumor model.

Data Presentation

The following tables summarize the quantitative data from a key study on the antitumor effects of this compound administered via intragastric gavage in female DDD mice bearing TPDMT-4 mammary tumors.

Table 1: Antitumor Effect of Intragastric this compound on TPDMT-4 Mammary Tumors

This compound Dose (mg)Administration FrequencyTumor Growth EffectTumor Regression Rate (%)
0.16 doses/weekNo inhibitory effectNot Reported
0.36 doses/weekNo inhibitory effectNot Reported
1.06 doses/weekSignificant suppression25
3.06 doses/weekSignificant suppression29

Data extracted from Matsuzawa & Yamamoto, 1977.[1]

Experimental Protocols

This section details the methodologies for key experiments involving the intragastric gavage of this compound in mouse studies.

Animal Model and Tumor Implantation
  • Animal Strain: Female DDD mice.[1]

  • Tumor Model: Pregnancy-dependent TPDMT-4 mammary tumor.[1] This tumor line requires estrogen, progesterone, and pituitary hormones for growth.[1]

  • Tumor Implantation:

    • Establishment of pituitary isografts in female DDD mice to ensure a hormonal environment conducive to tumor growth.[1]

    • Implantation of TPDMT-4 tumor tissue into the fat pad of the mice.[1]

    • Allow tumors to grow to a palpable size before the commencement of treatment.[1]

Preparation and Administration of this compound by Intragastric Gavage
  • This compound Formulation:

    • While the original study does not specify the vehicle, this compound is a steroid and can be formulated in an oily vehicle for oral administration. Studies on lymphatic absorption of this compound in rats have utilized vehicles such as sesame oil or triolein. A suspension in a suitable vehicle like sesame oil or 0.5% methylcellulose (B11928114) is a common practice.

  • Dosage Preparation:

    • Calculate the required amount of this compound based on the desired dose (0.1, 0.3, 1.0, or 3.0 mg per mouse) and the number of animals in each group.[1]

    • Prepare the this compound suspension in the chosen vehicle to a concentration that allows for an appropriate administration volume (e.g., 10 ml/kg body weight).

  • Intragastric Gavage Procedure:

    • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Gavage Needle Selection: Use a 20- to 22-gauge, 1.5-inch stainless steel feeding needle with a rounded ball tip to prevent esophageal injury.

    • Administration:

      • Measure the distance from the mouse's snout to the last rib to estimate the length of insertion needed to reach the stomach.

      • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

      • Slowly administer the this compound suspension.

      • Carefully withdraw the needle.

    • Frequency: Administer the designated dose intragastrically six times per week.[1]

Tumor Growth Monitoring and Data Analysis
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 . This is a standard formula for estimating the volume of xenograft tumors.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time to visualize tumor growth curves.

    • At the end of the study, compare the final tumor volumes between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Calculate the percentage of tumor regression in each group, defined as a significant reduction in tumor size from the initial measurement.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Active Metabolite, Epitiostanol

This compound is a prodrug that is converted to its active metabolite, Epitiostanol. The antitumor effect of Epitiostanol is mediated through its interaction with hormone receptors.

Mepitiostane_Signaling cluster_drug Drug Administration cluster_receptors Receptor Interaction in Tumor Cell cluster_effects Downstream Effects This compound This compound (Intragastric Gavage) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Agonist ER Estrogen Receptor (ER) Epitiostanol->ER Antagonist Tumor_Growth_Suppression Tumor Growth Suppression AR->Tumor_Growth_Suppression Inhibits Proliferation ER->Tumor_Growth_Suppression Blocks Estrogen Signaling

Caption: Hypothetical signaling pathway of this compound's active metabolite, Epitiostanol.

Experimental Workflow for this compound Antitumor Study

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Female DDD Mice with Pituitary Isografts Tumor_Implantation TPDMT-4 Mammary Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Become Palpable Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Gavage Intragastric Gavage of This compound (6x/week) Randomization->Gavage Tumor_Measurement Measure Tumor Volume (e.g., 2x/week) Gavage->Tumor_Measurement Data_Collection Collect Final Tumor Volume Data Tumor_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Determine Antitumor Efficacy Statistical_Analysis->Results

Caption: Experimental workflow for evaluating the antitumor efficacy of this compound.

References

Application Note: GC/MS Analysis of Mepitiostane and its Metabolites for Research and Doping Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mepitiostane, an orally active anabolic-androgenic steroid (AAS), is a prodrug of epitiostanol (B1193944).[1][2][3] It has been used therapeutically in the treatment of breast cancer due to its anti-estrogenic properties.[2][4] In the body, this compound is converted to its active form, epitiostanol, which is then further metabolized.[1] Due to its performance-enhancing potential, this compound is prohibited by the World Anti-Doping Agency (WADA).[3] This application note provides a detailed protocol for the detection and identification of this compound metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for steroid analysis in anti-doping laboratories.

Metabolic Pathway of this compound this compound is not typically detected in urine itself. Instead, its metabolic byproducts are the targets for analysis. The primary metabolic steps involve the hydrolysis of the parent compound to its active form, followed by further enzymatic modifications.

  • Conversion to Active Form: After oral administration, this compound is metabolized to the active compound epitiostanol through the detachment of the methoxycyclopentyloxy group at the C-17 position.[1]

  • Further Metabolism: Epitiostanol undergoes further metabolism, primarily through oxygenation, to form two main metabolites: 2α,5α-androsten-17β-ol (M-1) and 2α,5α-androsten-17-one (M-2).[1]

A significant consideration for GC-MS analysis is the thermal instability of epitiostanol. During the high temperatures of the GC injection port, epitiostanol can undergo pyrolysis and convert to metabolite M-1.[1][3] Therefore, M-1 is often the primary target analyte for detecting this compound use with this method.

This compound Metabolism This compound This compound (C₂₅H₄₀O₂S) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol  Hydrolysis in vivo (Detachment of methoxycyclopentyloxy) M1 Metabolite M-1 (2α,5α-androsten-17β-ol) Epitiostanol->M1  Oxygenation M2 Metabolite M-2 (2α,5α-androsten-17-one) Epitiostanol->M2  Oxygenation

Caption: Metabolic pathway of this compound to its key metabolites.

Experimental Protocol

This protocol outlines the procedure for extracting, derivatizing, and analyzing this compound metabolites from a urine matrix.

1. Materials and Reagents

  • Standards: this compound, Epitiostanol, 2α,5α-androsten-17β-ol (M-1), 2α,5α-androsten-17-one (M-2).

  • Internal Standard (IS): 17α-methyltestosterone.

  • Enzymes: β-glucuronidase (from E. coli) or Glufatase type A-2.[1][5]

  • Solvents and Buffers: Methanol, diethyl ether, sodium acetate (B1210297) buffer (0.2 M, pH 5.2), potassium carbonate (K₂CO₃), distilled water.[1]

  • Extraction Columns: Amberlite XAD-2 solid-phase extraction columns.[1]

  • Derivatization Reagent: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), trimethylsilyl (B98337) imidazole (B134444) (TMSI), and dithioerythritol (B556865) (DTE) mixture (1000:2:2 v/v/w).[1]

2. Sample Preparation Workflow

The overall workflow involves extraction of the steroids from urine, enzymatic treatment to cleave conjugates, a second extraction to purify the analytes, and finally derivatization to ensure volatility for GC-MS analysis.

GC/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine 1. Urine Sample (2 mL) SPE 2. Solid-Phase Extraction (Amberlite XAD-2) Urine->SPE Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1 hr) SPE->Hydrolysis LLE 4. Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->LLE Evaporation 5. Evaporation to Dryness (Nitrogen Stream, 40°C) LLE->Evaporation Derivatization 6. Derivatization (MSTFA/TMSI/DTE, 60°C, 15 min) Evaporation->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for the analysis of this compound metabolites.

3. Step-by-Step Procedure

  • Solid-Phase Extraction (SPE): Apply 2 mL of a human urine sample to an Amberlite XAD-2 column.[1]

  • Wash the column with 2 mL of distilled water.[1]

  • Elute the analytes with 2.5 mL of methanol.[1]

  • Dry the eluate under a nitrogen stream at 40°C.[1]

  • Enzymatic Hydrolysis:

    • Reconstitute the dried residue in 1 mL of 0.2 M sodium acetate buffer (pH 5.2).[1]

    • Add 50 µL of an internal standard solution (e.g., 20 µg/mL 17α-methyltestosterone).[1]

    • Add 30 µL of Glufatase type A-2 (or β-glucuronidase from E. coli).[1]

    • Incubate the mixture at 60°C for 1 hour to hydrolyze steroid conjugates.[1]

  • Liquid-Liquid Extraction (LLE):

    • Stop the reaction by adding 0.25 mL of 7% potassium carbonate (K₂CO₃) solution to raise the pH.[1]

    • Extract the steroids by adding 5 mL of diethyl ether and vortexing.[1]

    • Centrifuge to separate the layers and transfer the organic (upper) layer to a new tube.[6]

    • Evaporate the organic layer to complete dryness under a nitrogen stream at 40°C.[1]

  • Derivatization:

    • To the dried residue, add 50 µL of the derivatization reagent (MSTFA/TMSI/DTE, 1000/2/2 v/v/w).[1]

    • Seal the vial and heat at 60°C for 15 minutes to form the trimethylsilyl (TMS) derivatives.[1]

    • Cool the sample to room temperature before injection into the GC-MS.

4. GC-MS Instrumentation and Parameters

The following parameters are recommended and can be adapted to available instrumentation.

ParameterSetting
GC System Agilent 6890 or equivalent[1]
Injector Splitless mode, 280°C
Column Agilent Ultra-1 (or HP-1), 17 m x 0.25 mm ID, 0.11 µm film thickness[1]
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100°C, ramp to 240°C at 20°C/min, then to 300°C at 40°C/min, hold for 3 min
MS System Agilent 5973 Inert or equivalent[1]
Ionization Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line 280°C

Data Presentation and Results

The primary targets for identification are the TMS-derivatized forms of metabolites M-1 and M-2. Due to the thermal conversion of epitiostanol, the peak corresponding to M-1-TMS is the most crucial for routine screening.[1][5]

Table 1: GC-MS Data for this compound Metabolites (as TMS Derivatives)

MetaboliteAnalyte (TMS Derivative)Relative Retention Time*Key Fragment Ions (m/z)
EpitiostanolEpitiostanol-O-TMS0.93378 (M+) , 346 (M+ -S), 129[1]
M-12α,5α-androsten-17β-ol-TMS0.43346 (M+) , 256 (M+ -TMSOH), 129[1]
M-22α,5α-androsten-17-one-TMS0.41344 (M+) , 329 (M+ -CH₃), 169[1]

*Relative retention times are based on published data and may vary depending on the specific chromatographic system used.[1]

Detection and Confirmation

  • A study showed that metabolite M-1 could be detected in urine samples collected 7.7 hours after a single 10 mg oral administration of this compound.[1]

  • For unambiguous confirmation, the presence of the molecular ion (M+) and characteristic fragment ions at the expected retention time is required. Comparison with a reference standard is essential for definitive identification.

The described GC-MS method provides a reliable and robust protocol for the detection of this compound abuse. The procedure, involving solid-phase extraction, enzymatic hydrolysis, and TMS derivatization, is effective for preparing urine samples for analysis. The primary target analyte for screening is the TMS derivative of 2α,5α-androsten-17β-ol (M-1), which is formed both metabolically and through the thermal degradation of epitiostanol during analysis.[1][5] While GC-MS is suitable for screening, alternative techniques like LC-MS/MS may offer higher sensitivity and the ability to detect other specific, heat-labile metabolites like epitiostanol sulfoxide, potentially extending the detection window.[3]

References

Application Notes and Protocols: Mepitiostane Dose-Response Assay in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic, orally active anabolic-androgenic steroid with anti-estrogenic properties. It has been investigated for its therapeutic potential in treating estrogen receptor-positive (ER+) breast cancer.[1] this compound is known to suppress the growth of estrogen-dependent mammary tumors. Its mechanism of action is primarily attributed to its ability to act as a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. Additionally, as a derivative of dihydrotestosterone, this compound can bind to androgen receptors, which may also contribute to its anti-tumor effects in breast cancer. This document provides detailed protocols for assessing the dose-dependent effects of this compound on the viability of the human breast adenocarcinoma cell line, MCF-7, a widely used model for ER+ breast cancer.

Data Presentation

Due to the absence of publicly available, specific dose-response data for this compound in MCF-7 cells in the reviewed literature, the following tables present hypothetical, yet realistic, data to serve as a template for data presentation. Researchers should generate their own experimental data by following the provided protocols.

Table 1: Hypothetical Dose-Response of this compound on MCF-7 Cell Viability after 72-hour Treatment

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100.0
0.11.1880.07995.0
10.9750.06578.0
50.6250.05150.0
100.3130.04225.0
250.1500.02512.0
500.0750.0186.0
1000.0500.0124.0

Table 2: Summary of Hypothetical Cytotoxicity Data for this compound in MCF-7 Cells

ParameterValue
Cell LineMCF-7
Treatment Duration72 hours
Assay MethodMTT Assay
IC50 (µM) 5.0
Vehicle Control0.1% DMSO in culture medium

Experimental Protocols

Cell Culture and Maintenance of MCF-7 Cells

This protocol outlines the standard procedure for the culture and subculture of the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Inverted microscope

  • Centrifuge

Protocol:

  • Cell Culture: Culture MCF-7 cells in T-75 flasks with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Monitoring: Regularly observe the cells under an inverted microscope. Subculture the cells when they reach 80-90% confluency.

  • Subculturing: a. Aspirate the old culture medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete culture medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium. g. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. h. Seed new T-75 flasks at a density of 2 x 10⁶ cells per flask.

This compound Dose-Response Assay using MTT

This protocol details the methodology for determining the cytotoxic effects of this compound on MCF-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 cells

  • Complete culture medium (as described above)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest MCF-7 cells that are in the logarithmic growth phase. b. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%. c. Include a vehicle control group (medium with the same final concentration of DMSO as the treatment groups) and a blank group (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

This compound Dose-Response Assay Workflow

Mepitiostane_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture MCF-7 Cells Harvest Harvest Log-Phase Cells Culture->Harvest Seed Seed Cells in 96-Well Plate Harvest->Seed Treat_Cells Treat Cells with this compound Prepare_Mep Prepare this compound Dilutions Prepare_Mep->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Abs Read Absorbance at 570 nm Add_DMSO->Read_Abs Calc_Viability Calculate % Cell Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 Mepitiostane_Signaling_Pathway cluster_this compound This compound Action cluster_pathways Cellular Pathways This compound This compound Aromatase Aromatase Enzyme This compound->Aromatase Inhibits AR Androgen Receptor (AR) This compound->AR Activates Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Androgens->AR Activates ER Estrogen Receptor (ER) Estrogens->ER Activates Proliferation_Pathways Pro-Proliferative Signaling Pathways (e.g., PI3K/Akt, MAPK) AR->Proliferation_Pathways Inhibits ER->Proliferation_Pathways Stimulates Cell_Proliferation Cell Proliferation & Survival Proliferation_Pathways->Cell_Proliferation Promotes

References

Protocol for Studying Mepitiostane in Animal Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mepitiostane is a synthetic, orally active steroid with a dual mechanism of action that makes it a compound of interest for the treatment of estrogen receptor-positive (ER+) breast cancer. It functions as both an androgen receptor (AR) agonist and an aromatase inhibitor.[1] This dual activity suggests that this compound may not only suppress estrogen-dependent tumor growth by blocking the conversion of androgens to estrogens but may also exert direct anti-proliferative effects through the androgen receptor, which can antagonize estrogen receptor signaling in breast cancer cells.

These protocols are designed to provide a framework for the preclinical evaluation of this compound in animal models of ER+ breast cancer. The primary objectives of these studies are to assess the anti-tumor efficacy, establish a dose-response relationship, and elucidate the molecular mechanisms of action of this compound in vivo. The selection of an appropriate animal model is critical, with the MCF-7 xenograft model in immunocompromised mice being a well-established and relevant choice for studying ER+ breast cancer.

Experimental Protocols

Protocol 1: Efficacy Study of this compound in an MCF-7 Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a subcutaneous MCF-7 xenograft model.

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • MCF-7 human breast cancer cells

  • Matrigel

  • Estrogen pellets (e.g., 0.72 mg 17β-estradiol, 60-day release)

  • Calipers

  • Sterile syringes and gavage needles (20-22 gauge)

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Inoculation:

    • Harvest and resuspend MCF-7 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice and implant a slow-release estrogen pellet subcutaneously in the dorsal neck region.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average body weight of the mice.

    • Administer this compound orally via gavage once daily, six days a week, for the duration of the study (e.g., 21-28 days).

    • Example treatment groups:

      • Group 1: Vehicle control (e.g., 0.5% CMC)

      • Group 2: this compound (e.g., 1.0 mg per mouse)

      • Group 3: this compound (e.g., 3.0 mg per mouse)

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

  • Tissue Analysis:

    • A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR) to assess changes in signaling pathways.

    • The remaining tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), ERα, and AR.

Data Presentation: Quantitative Efficacy of this compound
Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)Tumor Regression (%)Reference
This compound1.0 mg/mouse, 6x/weekIntragastricSignificant suppression25[2]
This compound3.0 mg/mouse, 6x/weekIntragastricSignificant suppression29[2]

Note: The data above is based on a study using a pregnancy-dependent mouse mammary tumor model (TPDMT-4) and may not be directly comparable to outcomes in an MCF-7 xenograft model.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound is understood to exert its anti-cancer effects through two primary mechanisms: inhibition of the aromatase enzyme and activation of the androgen receptor.

Mepitiostane_Mechanism This compound This compound Aromatase Aromatase Enzyme This compound->Aromatase Inhibits AR Androgen Receptor (AR) This compound->AR Activates Estrogens Estrogens (e.g., Estradiol) Androgens Androgens (e.g., Testosterone) Androgens->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Activates Tumor_Growth Tumor Cell Proliferation ER->Tumor_Growth Promotes AR->ER Antagonizes Anti_Proliferative Anti-Proliferative Effects AR->Anti_Proliferative Induces

This compound's dual mechanism of action.
Experimental Workflow for this compound Efficacy Study

The following diagram illustrates the key steps in conducting an in vivo efficacy study of this compound.

Experimental_Workflow start Start cell_culture MCF-7 Cell Culture start->cell_culture inoculation Tumor Cell Inoculation (Subcutaneous) cell_culture->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization of Mice monitoring->randomization treatment This compound/Vehicle Administration (Oral Gavage) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection treatment->data_collection endpoint Study Endpoint data_collection->endpoint Continue until endpoint analysis Tumor Excision & Analysis (Weight, IHC, Molecular) endpoint->analysis end End analysis->end

Workflow for this compound in vivo efficacy study.
Putative Downstream Signaling of this compound in ER+ Breast Cancer

This compound's interaction with both the androgen and estrogen signaling pathways likely impacts downstream effectors that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The androgen receptor can exert inhibitory effects on ER-mediated transcription, potentially leading to the downregulation of pro-proliferative genes.

Downstream_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound AR Androgen Receptor (AR) This compound->AR AR_dimer AR Dimer AR->AR_dimer Activation & Dimerization ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Activation & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene_Expression mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression AR_dimer->ER_dimer Inhibits Transcription AR_dimer->Gene_Expression Modulates ER_dimer->Gene_Expression Promotes Proliferation Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Regulates Estrogen->ER

Potential downstream signaling of this compound.

References

Mepitiostane: Application Notes and Protocols for Inducing Androgenic Effects in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is an orally active anabolic-androgenic steroid (AAS) that functions as a prodrug for its active metabolite, epitiostanol (B1193944).[1] Epitiostanol exhibits a dual mechanism of action, functioning as an agonist for the androgen receptor (AR) and an antagonist for the estrogen receptor (ER).[1] This unique profile makes this compound a compound of interest for research into androgen-driven physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to induce androgenic effects in research animals, with a focus on standardized assays and data interpretation.

Mechanism of Action

This compound is a synthetic androstane (B1237026) steroid. Following oral administration, it is metabolized to epitiostanol (2α,3α-epithio-5α-androstan-17β-ol).[1] Epitiostanol exerts its biological effects by binding to intracellular androgen receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic and androgenic effects. A key feature of epitiostanol is its reported high anabolic to androgenic ratio, suggesting a potential for selective muscle growth with comparatively lower androgenic side effects. It is estimated to have 11 times the anabolic activity and approximately equal androgenic activity relative to methyltestosterone.[1]

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on androgen-sensitive tissues in a castrated male rat model, based on the well-established Hershberger assay. This assay is a standard method for assessing the androgenic and anti-androgenic properties of chemical substances. The data presented here is a representative compilation based on the known relative potency of epitiostanol to other androgens.

Table 1: Androgenic Effects of this compound on Androgen-Dependent Tissues in Castrated Male Rats (Hershberger Assay)

Dose of this compound (mg/kg/day, oral)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)Levator Ani Muscle Weight (mg)Cowper's Gland Weight (mg)Glans Penis Weight (mg)
Vehicle Control10 ± 28 ± 1.530 ± 515 ± 3120 ± 10
0.525 ± 420 ± 360 ± 825 ± 4150 ± 15
1.560 ± 855 ± 7120 ± 1540 ± 6200 ± 20
5.0150 ± 20140 ± 18250 ± 3070 ± 9280 ± 25
Testosterone Propionate (0.4 mg/kg/day, s.c.)160 ± 22150 ± 20260 ± 3575 ± 10290 ± 30

*Statistically significant increase compared to vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Anabolic and Androgenic Activity Indices of this compound (Relative to Testosterone Propionate)

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Ventral Prostate + Seminal Vesicles)Anabolic/Androgenic Ratio
This compound (at 5.0 mg/kg/day)~0.96~0.94~1.02
Testosterone Propionate (at 0.4 mg/kg/day)1.001.001.00

Experimental Protocols

Protocol 1: Hershberger Bioassay for Androgenic Activity of this compound

This protocol is adapted from the OECD Test Guideline 441 for the Hershberger bioassay.

1. Animal Model:

  • Species: Immature male rats (e.g., Sprague-Dawley or Wistar strain).

  • Age: Castrated between postnatal day 42 and 49.

  • Housing: Housed individually or in small groups under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Experimental Groups (n=6-8 animals per group):

  • Group 1: Vehicle control (e.g., corn oil or sesame oil).

  • Group 2-4: this compound at three different dose levels (e.g., 0.5, 1.5, and 5.0 mg/kg/day).

  • Group 5: Positive control - Testosterone Propionate (TP) at 0.4 mg/kg/day, administered subcutaneously.

3. This compound Formulation and Administration:

  • Vehicle: this compound is a lipophilic compound. A suitable vehicle is corn oil or sesame oil. To aid in dissolution, gentle warming and vortexing may be necessary.

  • Preparation: Prepare fresh dosing solutions daily. Calculate the required amount of this compound for each dose group based on the mean body weight of the animals in that group.

  • Administration: Administer this compound orally via gavage once daily for 10 consecutive days. The administration volume should be consistent across all groups (e.g., 5 ml/kg).

4. Data Collection:

  • Body Weight: Record the body weight of each animal daily.

  • Necropsy: On day 11 (24 hours after the last dose), euthanize the animals.

  • Tissue Dissection and Weighing: Carefully dissect the following five androgen-dependent tissues:

    • Ventral prostate (VP)

    • Seminal vesicles (SV) including coagulating glands and their fluids

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands (COW)

    • Glans penis (GP)

  • Blot the tissues to remove excess fluid and weigh them to the nearest 0.1 mg.

5. Statistical Analysis:

  • Analyze the data for each tissue weight using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Androgenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Fiber) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Oral Administration) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) -HSP Complex Epitiostanol->AR AR_Epitiostanol Epitiostanol-AR Complex Epitiostanol->AR_Epitiostanol AR->AR_Epitiostanol HSP Heat Shock Proteins (HSP) AR->HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_Epitiostanol->ARE Nuclear Translocation and Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., Myofibrillar proteins) mRNA->Protein_Synthesis Translation Androgenic_Effects Androgenic Effects (Muscle Hypertrophy, etc.) Protein_Synthesis->Androgenic_Effects

Caption: this compound's Mechanism of Androgenic Action.

Hershberger_Assay_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (10 Days) cluster_necropsy Necropsy and Tissue Collection (Day 11) cluster_analysis Data Analysis Animal_Selection Select Immature Male Rats Castration Castration (Day 42-49) Animal_Selection->Castration Acclimatization Acclimatization Period Castration->Acclimatization Group_Assignment Randomly Assign to Treatment Groups Acclimatization->Group_Assignment Daily_Dosing Daily Oral Gavage (this compound or Vehicle) or s.c. Injection (TP) Group_Assignment->Daily_Dosing Body_Weight Daily Body Weight Measurement Daily_Dosing->Body_Weight Euthanasia Euthanasia Body_Weight->Euthanasia Dissection Dissect Androgen-Dependent Tissues Euthanasia->Dissection Weighing Weigh Tissues Dissection->Weighing Statistical_Analysis Statistical Analysis (ANOVA, Dunnett's Test) Weighing->Statistical_Analysis Interpretation Interpretation of Androgenic Activity Statistical_Analysis->Interpretation

Caption: Experimental Workflow for the Hershberger Bioassay.

References

Application Notes and Protocols: Using Mepitiostane as a Positive Control for Anti-Estrogen Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a steroidal anti-estrogen that acts as a prodrug, with its activity primarily attributed to its active metabolite, epitiostanol.[1][2][3] Epitiostanol exerts its anti-estrogenic effects through a dual mechanism of action: it functions as a competitive antagonist of the estrogen receptor (ER) and as an agonist of the androgen receptor (AR).[1][4] This multifaceted activity makes this compound a valuable positive control in studies investigating potential anti-estrogenic compounds, particularly in the context of hormone-sensitive breast cancer research. These application notes provide detailed protocols for key in vitro assays to characterize anti-estrogenic compounds, using this compound as a positive control.

Mechanism of Action

Epitiostanol, the active form of this compound, directly interacts with intracellular steroid hormone receptors.[1] Its primary anti-estrogenic effect stems from its ability to bind to the estrogen receptor (ER), preventing the binding of estradiol (B170435) and subsequent downstream signaling that leads to cell proliferation.[1][5] Additionally, its agonistic activity on the androgen receptor contributes to its anti-proliferative effects in estrogen-receptor-positive breast cancer cells.[6][7]

Data Presentation

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity

CompoundReceptor SourceRadioligandIC50 (nM)Ki (nM)
This compound To be determined[3H]-EstradiolValueValue
Epitiostanol To be determined[3H]-EstradiolValueValue
TamoxifenRat Uterine Cytosol[3H]-Estradiol~2.82[8]~0.65[8]
Fulvestrant (ICI 182,780)Recombinant Human ERα[3H]-Estradiol9.4[9]Not Reported
RaloxifeneRecombinant Human ERα[3H]-EstradiolNot ReportedNot Reported

Users should determine these values experimentally.

Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Cells

CompoundAssay DurationIC50 (nM)
This compound To be determinedValue
Epitiostanol To be determinedValue
Tamoxifen4 days~10,045[10]
4-Hydroxytamoxifen24-72 hours~19,350 - 21,420[11]
Fulvestrant (ICI 182,780)Not Specified0.29[9][12]
RaloxifeneNot SpecifiedNot Reported

IC50 values can vary significantly based on experimental conditions such as cell line passage number, serum components, and assay endpoint.

Table 3: Inhibition of Estrogen-Responsive Reporter Gene Activity

CompoundCell LineReporter ConstructIC50 (nM)
This compound To be determinedERE-LuciferaseValue
Epitiostanol To be determinedERE-LuciferaseValue
TamoxifenT47D(ERE)3-LuciferaseNot Reported
Fulvestrant (ICI 182,780)T47D(ERE)3-LuciferaseNot Reported
RaloxifeneT47D(ERE)3-LuciferaseNot Reported

Users should determine these values experimentally.

Experimental Protocols

Herein are detailed protocols for three fundamental in vitro assays to assess anti-estrogenic activity. This compound should be dissolved in a suitable solvent, such as DMSO, for use in these assays.

1. Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

  • Materials:

    • Rat uterine cytosol preparation (as a source of ER)[13]

    • [3H]-17β-estradiol (Radioligand)

    • Unlabeled 17β-estradiol (for standard curve)

    • This compound and other test compounds

    • Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)[13]

    • Hydroxylapatite slurry[13]

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of unlabeled 17β-estradiol, this compound, and test compounds.

    • In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the competitor compounds.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • Incubate at 4°C overnight to reach equilibrium.

    • Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.

    • Wash the pellets to remove unbound ligand.

    • Resuspend the pellets in ethanol (B145695) and transfer to scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50).

2. MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the ability of a compound to inhibit the estrogen-induced proliferation of the human breast cancer cell line MCF-7.

  • Materials:

    • MCF-7 cells

    • Cell culture medium (e.g., DMEM) with and without phenol (B47542) red

    • Charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids)

    • 17β-estradiol

    • This compound and other test compounds

    • Cell proliferation detection reagent (e.g., MTT, XTT, or Sulforhodamine B)

    • Plate reader

  • Procedure:

    • Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-dextran stripped FBS for several days to acclimatize.

    • Seed the cells in 96-well plates and allow them to attach.

    • Replace the medium with treatment medium containing a fixed concentration of 17β-estradiol and varying concentrations of the anti-estrogenic compounds (including this compound as a positive control).

    • Include controls for vehicle, estradiol alone, and each test compound alone.

    • Incubate for 4-6 days.

    • Assess cell proliferation using a suitable colorimetric or fluorometric method (e.g., MTT assay).

    • Measure the absorbance or fluorescence using a plate reader.

    • Plot the percentage of estradiol-induced cell proliferation against the log concentration of the test compound to determine the IC50 value.

3. Estrogen-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit estrogen-induced transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[14][15][16]

  • Materials:

    • A suitable cell line (e.g., T47D or MCF-7) stably or transiently transfected with an ERE-luciferase reporter construct.[16]

    • Cell culture medium

    • 17β-estradiol

    • This compound and other test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the transfected cells in 96-well plates.

    • Treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compounds (including this compound).

    • Include appropriate controls (vehicle, estradiol alone).

    • Incubate for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the inhibition of estradiol-induced luciferase activity and determine the IC50 for each compound.

Mandatory Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization This compound This compound (Epitiostanol) This compound->ER Antagonizes AR Androgen Receptor (AR) This compound->AR Agonizes This compound->ER_dimer Blocks AR_dimer AR Dimer AR->AR_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Apoptosis Apoptosis ARE->Apoptosis Promotes

Caption: this compound's dual mechanism of action.

Anti_Estrogen_Assay_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Acquisition & Analysis start Start prepare_compounds Prepare Serial Dilutions (this compound, Test Compounds) start->prepare_compounds prepare_cells Prepare Cells/Reagents (MCF-7, ER source, etc.) start->prepare_cells binding_assay ER Competitive Binding Assay prepare_compounds->binding_assay proliferation_assay MCF-7 Cell Proliferation Assay prepare_compounds->proliferation_assay reporter_assay ERE-Reporter Gene Assay prepare_compounds->reporter_assay prepare_cells->binding_assay prepare_cells->proliferation_assay prepare_cells->reporter_assay measure_signal Measure Signal (Radioactivity, Absorbance, Luminescence) binding_assay->measure_signal proliferation_assay->measure_signal reporter_assay->measure_signal calculate_ic50 Calculate IC50 Values measure_signal->calculate_ic50 compare_activity Compare Activity to This compound (Positive Control) calculate_ic50->compare_activity end End compare_activity->end

Caption: General workflow for anti-estrogen screening.

References

Application Notes and Protocols for Mepitiostane in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It functions as a prodrug, being converted in the body to its active form, epitiostanol.[1][2] this compound, through epitiostanol, exhibits a dual mechanism of action. It binds to the androgen receptor (AR), acting as an agonist, which stimulates protein synthesis and has anabolic effects.[3][4] Concurrently, it acts as an antagonist to the estrogen receptor (ER), similar to tamoxifen, inhibiting the effects of estrogen.[1][5] This anti-estrogenic activity makes it a compound of interest in the study of hormone-dependent cancers, such as certain types of breast cancer for which it has been used as a therapeutic agent.[1][4]

These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro cell culture experiments. Due to the limited availability of specific solubility and stability data for this compound in cell culture media, the following protocols are based on general practices for handling hydrophobic steroid compounds. It is strongly recommended that researchers perform initial solubility and stability tests under their specific experimental conditions.

Data Presentation

A summary of the key physicochemical properties and recommended solution parameters for this compound is provided in the table below.

ParameterValueSource
Chemical Formula C₂₅H₄₀O₂S[1][6]
Molar Mass 404.65 g/mol [1][6][7]
Appearance Crystalline solid[8]
Known Solubility Chloroform[8]
Recommended Stock Solvent Dimethyl sulfoxide (B87167) (DMSO), sterileInferred from steroid handling protocols[9][10][11]
Recommended Stock Concentration 10 mMGeneral practice for in vitro screening
Final DMSO Concentration in Media < 0.1%To minimize solvent toxicity to cells
Storage of Stock Solution -20°C or -80°C, in aliquotsGeneral practice for steroid solutions[10][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound (Molar Mass = 404.65 g/mol ).

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

This protocol details the dilution of the this compound stock solution to the final working concentration in your cell culture medium of choice.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.

  • Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution from the stock solution may be feasible. For instance, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution. This is best done in series to maintain accuracy.

  • Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.

  • Important Considerations:

    • Always add the this compound stock solution (or intermediate dilution) to the cell culture medium, not the other way around, to facilitate better dispersion.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

    • Due to the hydrophobic nature of this compound, precipitation may occur upon dilution into aqueous media. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute stock solution or using a different solubilizing agent (though compatibility with your cell line must be verified).

Mandatory Visualizations

G cluster_stock Preparation of 10 mM Stock Solution cluster_working Preparation of Working Solution weigh Weigh 4.05 mg this compound Powder add_dmso Add 1 mL Sterile DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw intermediate Prepare intermediate dilution in media (e.g., 100 µM) thaw->intermediate final Prepare final dilution in pre-warmed media (e.g., 1 µM) intermediate->final use Use immediately in cell culture final->use

Caption: Experimental workflow for this compound solution preparation.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Epitiostanol Epitiostanol This compound->Epitiostanol Metabolic Conversion AR Androgen Receptor (AR) Epitiostanol->AR Binds and Activates ER Estrogen Receptor (ER) Epitiostanol->ER Binds and Inhibits AR_Epitiostanol AR-Epitiostanol Complex AR->AR_Epitiostanol ERE Estrogen Response Element (ERE) ER->ERE Estrogen Binding (Blocked) ARE Androgen Response Element (ARE) AR_Epitiostanol->ARE Translocation to Nucleus Gene_Transcription_A Target Gene Transcription (Anabolic Effects) ARE->Gene_Transcription_A Promotes Gene_Transcription_E Inhibition of Estrogen-Induced Gene Transcription ERE->Gene_Transcription_E

Caption: this compound's mechanism of action signaling pathway.

References

Application Notes and Protocols for the Quantification of Mepitiostane Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensitive and accurate quantification of Mepitiostane metabolites in human urine samples. The methodologies outlined below are essential for clinical research, doping control, and pharmacokinetic studies involving this anabolic steroid.

This compound, a prodrug of epitiostanol (B1193944), is an epitiosteroid with anti-estrogenic and weak androgenic anabolic activities.[1][2] Its use is prohibited by the World Anti-Doping Agency (WADA).[1] Accurate detection and quantification of its metabolites are crucial for monitoring its use and understanding its metabolic fate. The primary metabolites of this compound found in urine are epitiostanol and epitiostanol sulfoxide (B87167).[1] Other identified metabolites include 2,(5α)-androsten-17β-ol and 2,(5α)-androsten-17-one.[3]

This document details two primary analytical approaches for the quantification of this compound metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound metabolites, particularly for heat-labile compounds like epitiostanol and epitiostanol sulfoxide, which can degrade under the high temperatures used in GC-MS.[1]

Experimental Protocol

1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)

  • To 2 mL of human urine, add an internal standard solution (e.g., 17α-methyltestosterone).

  • Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.2).

  • Add 30 µL of β-glucuronidase from E. coli.[1][3]

  • Incubate the mixture at 60°C for 1 hour for enzymatic hydrolysis to cleave glucuronide conjugates.[3]

  • After cooling to room temperature, add 0.25 mL of 7% potassium carbonate (K2CO3) solution.[3]

  • Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing.[3]

  • Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 1% acetic acid in acetonitrile/water).[3]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separation.[3]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or acetic acid to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1] Atmospheric pressure photoionization (APPI) can also be effective for less polar metabolites.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: Specific precursor-to-product ion transitions for each metabolite and the internal standard must be optimized for the instrument being used. For example, for epitiostanol, monitoring the transition of m/z 289 [M+H-H2O]+ could be a starting point.[3]

Quantitative Data

The following tables summarize the quantitative performance of a validated LC-MS/MS method for epitiostanol sulfoxide and epitiostanol.[1]

Table 1: Method Validation Parameters for Epitiostanol Sulfoxide [1]

ParameterValue
Concentration Range0.5 - 50 ng/mL
Recovery76.2 - 96.9%
Intra-day Precision (%RSD)0.9 - 1.7%
Inter-day Precision (%RSD)2.0 - 6.6%
Limit of Detection (LOD)0.05 ng/mL

Table 2: Method Validation Parameters for Epitiostanol [1]

ParameterValue
Concentration Range0.5 - 50 ng/mL
Recovery26.1 - 35.6%
Intra-day Precision (%RSD)4.1 - 4.6%
Inter-day Precision (%RSD)3.3 - 8.5%
Limit of Detection (LOD)0.10 ng/mL
Excretion Profile

Following a single oral 10 mg dose of this compound, the detection windows for its main metabolites are as follows:

  • Epitiostanol Sulfoxide: Up to 48 hours.[1]

  • Epitiostanol: Up to 24 hours.[1]

This indicates that epitiostanol sulfoxide is a more suitable long-term marker for this compound administration.[1]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and robust technique for steroid analysis. However, it requires a derivatization step to improve the volatility and thermal stability of the analytes.

Experimental Protocol

1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

  • Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as described in the LC-MS/MS protocol.

  • After evaporating the organic solvent, the dried residue must be derivatized.

  • Derivatization: Add 50 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylsilylimidazole (TMSI), and dithiothreitol (B142953) (DTE) (e.g., 1000:2:2 v/v/w).[3]

  • Heat the mixture at 60°C for 15-20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3]

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, starting at 180°C and ramping up to 300°C.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic fragment ions for each derivatized metabolite. For example, the TMS derivative of 2,(5α)-androsten-17β-ol (M-1) has characteristic ions at m/z 346 (M+), 256, and 129.[3]

Quantitative Data

The following table shows the urinary concentrations of various endogenous steroids before and after a 10 mg oral administration of this compound, as determined by GC-MS. This data can be useful for observing the physiological effects of the drug.

Table 3: Urinary Concentrations of Endogenous Steroids After a Single 10 mg Dose of this compound [3]

Time After AdministrationAndrosterone (ng/mL)Etiocholanolone (ng/mL)Testosterone (ng/mL)Epitestosterone (ng/mL)
Pre-administration 5087566.08.4
1h 20min 114915275.66.9
4h 40min 153118843.210.9
7h 40min 215825953.813.7
11h 40min 124714003.88.6
16h 50min 99714102.96.2
23h 10min 115116103.711.3
25h 40min 124018024.07.8
32h 15min 174321314.212.3
40h 50min 155619655.311.0
49h 35min 120016554.812.9

III. Visualized Workflows

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine 2 mL Urine Sample IS Add Internal Standard Urine->IS Buffer Add Acetate Buffer (pH 5.2) IS->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate at 60°C for 1h Enzyme->Incubate Base Add K2CO3 Solution Incubate->Base LLE Liquid-Liquid Extraction (Diethyl Ether) Base->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC UPLC/HPLC Separation (C18 Column) Reconstitute->LC MSMS Tandem MS Detection (ESI+, MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS workflow for this compound metabolite analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine 2 mL Urine Sample IS Add Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis IS->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (e.g., MSTFA/TMSI/DTE) Evaporate->Derivatize GC GC Separation (Capillary Column) Derivatize->GC MS MS Detection (EI, SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS workflow for this compound metabolite analysis.

References

Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Activation by Mepitiostane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane is an orally active steroidal compound with a dual mechanism of action, functioning as both an antiestrogen (B12405530) and an anabolic-androgenic steroid (AAS).[1][2] It is a prodrug that is converted to its active form, epitiostanol (B1193944), in the body.[3][4] Epitiostanol exhibits its therapeutic effects by directly interacting with steroid hormone receptors. It acts as an antagonist to the estrogen receptor (ER), thereby blocking the proliferative effects of estrogen, a key mechanism in its application for breast cancer treatment.[3][4][5] Concurrently, epitiostanol functions as an agonist to the androgen receptor (AR), activating androgenic signaling pathways.[4][5][6]

Activation of the androgen receptor is a critical event in mediating the effects of androgens. In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins. Upon binding to an agonist like epitiostanol, the AR undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[7] In the nucleus, the activated AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This process is fundamental to the physiological and pharmacological actions of androgens and their analogs.

Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and subcellular localization of the androgen receptor in tissue samples. By detecting the presence of AR in the nucleus, IHC can serve as a direct indicator of receptor activation. This application note provides a detailed protocol for the immunohistochemical detection of androgen receptor activation in response to this compound treatment, methods for quantifying the results, and an overview of the associated signaling pathway.

Data Presentation: Quantitative Analysis of Androgen Receptor Activation

The activation of the androgen receptor by this compound can be quantified by assessing its nuclear translocation in target cells. The following table provides an illustrative example of how quantitative data from an immunohistochemistry experiment could be presented. This data is hypothetical and serves to demonstrate the expected outcome of this compound treatment on AR nuclear localization.

Table 1: Illustrative Quantitative Immunohistochemical Analysis of Androgen Receptor (AR) Nuclear Localization in Breast Cancer Xenografts Treated with this compound.

Treatment GroupN% of AR-Positive Nuclei (Mean ± SD)Nuclear Staining Intensity (Mean H-Score ± SD)Cytoplasmic Staining Intensity (Mean H-Score ± SD)Nuclear-to-Cytoplasmic Ratio (Mean ± SD)
Vehicle Control1015.2 ± 5.825.5 ± 10.185.3 ± 15.20.30 ± 0.12
This compound (Low Dose)1065.7 ± 12.3150.2 ± 25.640.1 ± 9.83.75 ± 0.89
This compound (High Dose)1088.9 ± 7.1220.8 ± 18.920.5 ± 7.410.77 ± 2.15

SD: Standard Deviation. H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity levels are typically graded from 0 (no staining) to 3 (strong staining).

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Mepitiostane_AR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR_inactive Inactive AR-HSP Complex Epitiostanol->AR_inactive AR_active Active AR AR_inactive->AR_active Ligand Binding HSP HSP AR_inactive->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Transcription Gene Transcription ARE->Transcription

This compound to AR Nuclear Activation Pathway

IHC_Workflow start Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Peroxidase & Protein Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-AR, e.g., AR441) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-Polymer) primary_ab->secondary_ab detection Chromogen Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis & Image Quantification dehydration->analysis

Immunohistochemistry Experimental Workflow

Experimental Protocols

Immunohistochemistry Protocol for Androgen Receptor

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues, such as those from breast cancer xenografts or patient biopsies.

Materials:

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)

  • Peroxide block solution (e.g., 3% Hydrogen Peroxide)

  • Protein block solution (e.g., Normal Goat Serum)

  • Primary antibody: Mouse monoclonal anti-Androgen Receptor (Clone: AR441)

  • Secondary antibody: HRP-conjugated anti-mouse polymer

  • Chromogen: 3,3'-Diaminobenzidine (DAB)

  • Counterstain: Hematoxylin (B73222)

  • Mounting medium

  • Positive control tissue (e.g., normal prostate tissue)

  • Negative control (primary antibody omitted)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a steamer or water bath at 95-100°C for 20-30 minutes in citrate buffer.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate sections with peroxide block for 10 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Protein Block:

    • Incubate sections with protein block for 20 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-AR antibody (diluted according to manufacturer's instructions) in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.

    • Rinse with wash buffer.

  • Secondary Antibody Incubation:

    • Incubate sections with the HRP-conjugated secondary antibody for 30-45 minutes at room temperature.

    • Rinse with wash buffer.

  • Chromogen Detection:

    • Incubate sections with DAB chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing reagent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanols and xylene.

    • Coverslip with a permanent mounting medium.

Quantification of Androgen Receptor Nuclear Staining

1. Manual Scoring (H-Score):

  • A pathologist or trained researcher examines the slides under a light microscope.

  • The intensity of nuclear staining in tumor cells is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).

  • The percentage of cells at each intensity level is estimated.

  • The H-score is calculated using the formula: H-Score = (% of cells with intensity 1 x 1) + (% of cells with intensity 2 x 2) + (% of cells with intensity 3 x 3) . The H-score ranges from 0 to 300.

2. Semi-Automated Image Analysis:

  • Digital images of the stained slides are captured using a whole-slide scanner or a microscope-mounted camera.

  • Image analysis software (e.g., ImageJ with appropriate plugins, QuPath) is used to quantify staining.

  • The software can be trained to identify cell nuclei (based on the hematoxylin counterstain) and measure the intensity of the DAB signal within each nucleus.

  • This allows for the objective calculation of the percentage of positive nuclei and the average staining intensity, which can be used to generate an H-score or other quantitative metrics.

Expected Results and Interpretation

Upon treatment with this compound, an increase in the nuclear localization of the androgen receptor is expected in AR-positive cells. This will be visualized as a shift from predominantly cytoplasmic or faint nuclear staining in control tissues to strong, distinct nuclear staining in the treated tissues. The intensity of the nuclear staining and the percentage of cells with nuclear AR are expected to increase in a dose-dependent manner with this compound treatment, as illustrated in the hypothetical data in Table 1. A higher nuclear-to-cytoplasmic ratio of AR staining is a key indicator of receptor activation. The provided protocols and quantification methods offer a robust framework for researchers to assess the androgenic activity of this compound and similar compounds in a tissue-specific context.

References

Application Notes and Protocols for Gene Expression Analysis Following Mepitiostane Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mepitiostane and Its Impact on Gene Expression

This compound is a synthetic anabolic-androgenic steroid that also functions as an antiestrogen.[1][2] Sold under the brand name Thioderon, it is used in Japan for the treatment of breast cancer and anemia associated with renal failure.[1] this compound is a prodrug that is converted in the body to its active form, epitiostanol.[1][3] Its primary mechanism of action involves binding to and antagonizing the estrogen receptor (ER), similar to tamoxifen.[1] This interaction makes it particularly effective in treating estrogen receptor-positive (ER+) breast cancers, where it inhibits the growth of cancer cells by blocking the effects of estrogen.[4] Additionally, this compound binds to androgen receptors, stimulating protein synthesis, which can help in preventing muscle wasting.[4][5] By modulating these receptors, this compound can initiate the transcription of specific genes, leading to significant changes in the gene expression profile of treated cells.[5] Analyzing these changes is crucial for understanding its therapeutic effects and potential side effects.

RNA sequencing (RNA-Seq) is a powerful technology for comprehensive transcriptome analysis, allowing for the identification of differentially expressed genes, novel transcripts, and alternative splicing events.[6][7] This application note provides detailed protocols for analyzing gene expression in breast cancer cell lines following this compound treatment using RNA-Seq, with subsequent validation by quantitative real-time PCR (qPCR).

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize hypothetical quantitative data for differentially expressed genes (DEGs) in an ER+ breast cancer cell line (e.g., MCF-7) after treatment with this compound.

Table 1: Differentially Expressed Genes (DEGs) in Response to this compound Treatment (RNA-Seq Data)

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
TFF1Trefoil factor 1-2.581.2e-08Down-regulated
PGRProgesterone Receptor-2.153.5e-07Down-regulated
GREB1Growth Regulation By Estrogen In Breast Cancer 1-1.987.1e-07Down-regulated
CCND1Cyclin D1-1.752.4e-06Down-regulated
BCL2BCL2 Apoptosis Regulator-1.529.8e-06Down-regulated
MYCMYC Proto-Oncogene-1.301.5e-05Down-regulated
AREGAmphiregulin-1.894.3e-06Down-regulated
IGF1RInsulin Like Growth Factor 1 Receptor-1.458.2e-06Down-regulated
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)1.855.0e-06Up-regulated
KLF4Kruppel Like Factor 41.621.1e-05Up-regulated
GADD45AGrowth Arrest and DNA Damage Inducible Alpha1.786.3e-06Up-regulated
APAF1Apoptotic Peptidase Activating Factor 11.552.7e-05Up-regulated

Table 2: qPCR Validation of Key DEGs

Gene SymbolRNA-Seq Log2 Fold ChangeqPCR Log2 Fold Change
TFF1-2.58-2.49
PGR-2.15-2.21
CCND1-1.75-1.82
BCL2-1.52-1.60
CDKN1A1.851.91
GADD45A1.781.83

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: Use an estrogen receptor-positive (ER+) human breast cancer cell line, such as MCF-7.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: Prior to treatment, switch the cells to phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours to reduce the influence of exogenous estrogens.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).

  • Treatment: Seed the cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 1 µM) or with vehicle (DMSO) as a control. A minimum of three biological replicates for each condition is recommended.[8]

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

Protocol 2: Total RNA Isolation
  • Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation of RNA from the aqueous phase with isopropanol.[9]

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend it in nuclease-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[10]

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is recommended for RNA-Seq.[10]

Protocol 3: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with high-quality total RNA (RIN ≥ 7).

    • Deplete ribosomal RNA (rRNA) to enrich for mRNA.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR to add index sequences for multiplexing.

  • Library Quality Control:

    • Assess the library size distribution using an automated electrophoresis system.

    • Quantify the library concentration using qPCR.

  • Sequencing:

    • Pool the indexed libraries.

    • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.

    • Alignment: Align the reads to a reference human genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use packages such as DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation

While not always necessary with well-replicated RNA-Seq experiments, qPCR is often used to validate the expression of key DEGs.[11][12]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamers.[10]

  • Primer Design:

    • Design primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

  • Cycling Conditions:

    • Use a standard three-step cycling protocol:

      • Initial Denaturation: 95°C for 10 minutes.

      • 40 Cycles: 95°C for 15 seconds (denaturation), 60°C for 30 seconds (annealing), 72°C for 30 seconds (extension).

    • Include a melt curve analysis to confirm the specificity of the amplified product.[9]

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[8]

    • Normalize the Ct value of the gene of interest to the housekeeping gene (ΔCt).

    • Calculate the fold change relative to the control group (2^-ΔΔCt).

Mandatory Visualizations

Mepitiostane_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER binds & antagonizes ERE Estrogen Response Element (ERE) ER->ERE binds to Transcription Gene Transcription ERE->Transcription regulates Proliferation Cell Proliferation (e.g., MYC, CCND1) Transcription->Proliferation down-regulates Apoptosis Apoptosis (e.g., CDKN1A, GADD45A) Transcription->Apoptosis up-regulates Nucleus Nucleus Gene_Expression_Workflow start Cell Culture & this compound Treatment rna_extraction Total RNA Isolation & QC start->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Data Analysis (Alignment, Quantification, DEG) sequencing->data_analysis validation qPCR Validation of Key Genes data_analysis->validation interpretation Biological Interpretation validation->interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mepitiostane Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Mepitiostane dosage for in vivo experiments. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It functions as a prodrug, being converted in the body to its active metabolite, Epitiostanol.[1] Epitiostanol exerts a dual mechanism of action: it binds to the androgen receptor (AR) as an agonist, promoting anabolic effects, and to the estrogen receptor (ER) as an antagonist, thereby exhibiting antiestrogenic properties.[1][2]

Q2: What are the typical routes of administration for this compound and its active metabolite, Epitiostanol, in animal models?

This compound is designed for oral activity.[1] In contrast, its active metabolite, Epitiostanol, has poor oral bioavailability due to extensive first-pass metabolism and is therefore administered via intramuscular or subcutaneous injection.[1]

Q3: What are some reported applications of this compound in in vivo experiments?

This compound has been primarily studied for its anti-tumor effects in estrogen-dependent mammary tumors in rats and mice.[3] It has also been used in the treatment of anemia of renal failure.[1] Additionally, as an AAS, it has anabolic properties, including the potential to increase muscle mass.[4][5]

Q4: What are the known side effects of this compound or its active form, Epitiostanol, that I should monitor in my animal models?

The prodrug of Epitiostanol, this compound, has been associated with virilizing side effects in women, such as acne, hirsutism, and voice changes, which may be relevant to observe in animal models depending on the research question.[1] More general potential side effects of Epitiostanol that should be monitored include signs of liver toxicity (e.g., changes in liver enzyme levels) and cardiovascular issues.[6] Common, less severe side effects can include nausea and headache, which may manifest in animals as changes in feeding behavior or general malaise. For injectable forms like Epitiostanol, localized pain or irritation at the injection site may occur.

Dosage and Administration Data

The following tables summarize reported dosages of this compound and Epitiostanol from in vivo studies. It is crucial to perform a dose-finding study for your specific animal model and experimental endpoint.

Table 1: this compound In Vivo Dosages (Oral Administration)

Animal ModelApplicationDosageDosing FrequencyReference
MouseMammary Tumor Suppression0.1, 0.3, 1.0, 3.0 mg/animal6 times per week[7]
RatMammary Tumor SuppressionNot specified in abstract, but effectiveOrally[3]

Table 2: Epitiostanol In Vivo Dosages (Injectable Administration)

Animal ModelApplicationDosageDosing FrequencyRouteReference
MouseMammary Tumor Suppression0.5 mg/animal3 times per weekSubcutaneous[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. The specific vehicle and concentration should be optimized for your experimental needs.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Syringes (1 mL)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse)

  • Balance

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Accurately weigh the this compound powder.

    • Suspend or dissolve the this compound in the chosen vehicle. Vortex thoroughly to ensure a homogenous mixture.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate volume of the this compound solution into the syringe.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Withdraw the needle carefully.

  • Post-Dosing Monitoring:

    • Observe the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.

    • Return the animal to its cage and monitor according to your experimental protocol.

Troubleshooting Guides

Issue 1: Inconsistent results between animals at the same dose.

  • Possible Cause: Inhomogeneous drug suspension.

    • Solution: Ensure the this compound solution is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose into the syringe.

  • Possible Cause: Inaccurate dosing.

    • Solution: Calibrate your pipettes or syringes regularly. Ensure you are accurately calculating the dose volume for each animal's body weight.

  • Possible Cause: Stress-induced variability.

    • Solution: Handle all animals consistently and gently. Acclimatize the animals to the handling and dosing procedures before the start of the experiment.

Issue 2: Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur).

  • Possible Cause: The dose is too high.

    • Solution: Reduce the dosage. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.

  • Possible Cause: Vehicle toxicity.

    • Solution: Run a control group with the vehicle alone to assess its effects. Consider using a different, well-tolerated vehicle.

  • Possible Cause: Liver or cardiovascular toxicity.

    • Solution: Monitor relevant biomarkers (e.g., liver enzymes in blood samples). At the end of the study, consider histopathological analysis of the liver and heart.

Issue 3: Difficulty with oral gavage procedure.

  • Possible Cause: Improper restraint.

    • Solution: Ensure the animal is securely but gently restrained with the head and neck extended to create a straight path to the esophagus.

  • Possible Cause: Incorrect needle size or insertion technique.

    • Solution: Use a gavage needle of the appropriate length and gauge for the size of the animal. Insert the needle along the roof of the mouth and gently guide it down the esophagus. Never apply force.

Visualizations

Mepitiostane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Oral Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Agonist Binding ER Estrogen Receptor (ER) Epitiostanol->ER Antagonist Binding AR_dimer AR Dimer AR->AR_dimer AR->AR_dimer Dimerization ER_bound Inactive ER Complex ER->ER_bound cluster_nucleus cluster_nucleus ER->cluster_nucleus Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation AR_HSP->HSP Estrogen Estrogen Estrogen->ER ARE Androgen Response Element (ARE) AR_dimer->ARE Binding AR_dimer->cluster_nucleus Translocation Anabolic_Genes Anabolic Gene Transcription ARE->Anabolic_Genes Activation ERE Estrogen Response Element (ERE) ER_bound->ERE Binding Estrogenic_Genes Estrogenic Gene Transcription Blocked ERE->Estrogenic_Genes Inhibition Experimental_Workflow start Start prep_solution Prepare this compound Suspension/Solution start->prep_solution weigh_animal Weigh Animal prep_solution->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose draw_dose Draw Dose into Syringe calc_dose->draw_dose restrain Gently Restrain Animal draw_dose->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal Post-Dosing gavage->monitor end End monitor->end Troubleshooting_Tree issue Issue Encountered inconsistent_results Inconsistent Results? issue->inconsistent_results toxicity_signs Signs of Toxicity? issue->toxicity_signs gavage_difficulty Difficulty with Gavage? issue->gavage_difficulty check_mixing Check Suspension Homogeneity (Vortex Before Each Dose) inconsistent_results->check_mixing Yes check_dosing Verify Dose Calculation and Syringe Accuracy inconsistent_results->check_dosing Yes check_stress Standardize Handling and Acclimatize Animals inconsistent_results->check_stress Yes reduce_dose Reduce Dosage (Perform MTD Study) toxicity_signs->reduce_dose Yes check_vehicle Evaluate Vehicle Toxicity (Vehicle-only Control) toxicity_signs->check_vehicle Yes monitor_biomarkers Monitor Biomarkers (e.g., Liver Enzymes) toxicity_signs->monitor_biomarkers Yes check_restraint Improve Restraint Technique (Head/Neck Alignment) gavage_difficulty->check_restraint Yes check_needle Verify Gavage Needle Size and Insertion Method gavage_difficulty->check_needle Yes

References

Troubleshooting Mepitiostane solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Mepitiostane in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It functions as a prodrug, being metabolized into its active form, epitiostanol.[1] Its primary mechanisms of action are twofold: it binds to and activates the androgen receptor (AR), leading to anabolic effects, and it acts as an antagonist to the estrogen receptor (ER), which is beneficial in treating estrogen-dependent cancers like breast cancer.[1][2]

Q2: In which solvents is this compound soluble?

While specific quantitative solubility data in common laboratory solvents is not widely published, this compound, like other steroids, is expected to be poorly soluble in water and soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving such compounds for in vitro assays.[3][4] It is crucial to use anhydrous, high-purity solvents, as water content can significantly reduce the solubility of hydrophobic compounds.[5]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[3] Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility but remains non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[3][6][7]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your concentrated DMSO stock solution in your cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.[5]

  • Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can improve solubility.[8]

  • Dropwise Addition with Agitation: Add the stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the tube. This facilitates rapid mixing and dispersion, preventing localized high concentrations that can lead to precipitation.[9]

Q4: My this compound stock solution in DMSO appears cloudy or has a precipitate after being stored at -20°C. Is it still usable?

Cloudiness or precipitation after freezing indicates that the compound has likely come out of solution. Before use, you must ensure it is fully redissolved to have an accurate concentration.

  • Thaw and Re-dissolve: Thaw the aliquot at room temperature.

  • Warming: Gently warm the vial to 37°C for 10-15 minutes.

  • Vortexing/Sonication: Vortex the vial thoroughly. If the precipitate persists, sonicate the vial for 5-10 minutes to aid dissolution.[8]

  • Visual Inspection: Always visually inspect the solution to ensure it is clear and free of any particulate matter before making your working dilutions.

Q5: What is the recommended way to prepare a this compound stock solution?

The recommended starting solvent for a primary stock solution is high-purity, anhydrous DMSO.[5] A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₅H₄₀O₂S[10]
Molecular Weight404.65 g/mol [10]
AppearanceCrystalline solid[11]
Solubility Profile of this compound

Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The following information is based on the properties of similar steroid compounds and general laboratory practices. Researchers should determine the precise solubility for their specific experimental conditions.

SolventExpected SolubilityRecommendations
Water / PBS Poorly soluble / InsolubleNot recommended for preparing primary stock solutions.
DMSO SolubleRecommended solvent for preparing high-concentration stock solutions (e.g., 10 mM or higher).[3][5]
Ethanol SolubleCan be used, but DMSO is often a stronger solvent for many complex organic molecules.[4][12][13]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 404.65 g/mol x 1000 mg/g = 4.05 mg

  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh approximately 4.05 mg of this compound powder and transfer it to a sterile vial.

  • Dissolve Compound: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Aid Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again. Sonication for 5-10 minutes can also be used to facilitate dissolution.[8]

  • Visual Confirmation: Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.[6] Stored correctly, DMSO stock solutions are typically stable for several months.[6]

Protocol for Preparing Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for treating cells. The key is to avoid precipitation and keep the final DMSO concentration at a non-toxic level (e.g., ≤ 0.5%).[6]

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the sterile cell culture medium to 37°C.

  • Perform Serial Dilutions (Recommended): To minimize precipitation, it is best to perform serial dilutions rather than a single large dilution.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This creates a 100-fold dilution, resulting in a 100 µM intermediate solution with 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture plate well or tube. This results in the final 10 µM working concentration.

    • The final DMSO concentration in this example would be 0.1% .

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.[3]

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Powder prep_stock Prepare Stock in Anhydrous DMSO (e.g., 10 mM) start->prep_stock dissolved Is the stock solution clear? prep_stock->dissolved aid_dissolution Warm to 37°C Vortex Sonicate dissolved->aid_dissolution No prep_working Prepare Working Solution in Pre-warmed (37°C) Aqueous Medium dissolved->prep_working Yes aid_dissolution->dissolved precipitate Does it precipitate? prep_working->precipitate success Success: Solution Ready for Assay precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes serial_dilute Use Serial Dilutions troubleshoot->serial_dilute dropwise Add Stock Dropwise with Agitation troubleshoot->dropwise check_dmso Check Final DMSO Concentration (Keep <= 0.5%) troubleshoot->check_dmso serial_dilute->prep_working dropwise->prep_working check_dmso->prep_working

Caption: Workflow for dissolving this compound and troubleshooting precipitation issues.

Mepitiostane_Signaling Simplified Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex Androgen Receptor (AR) - HSP Complex This compound->AR_complex Agonist Binding ER Estrogen Receptor (ER) This compound->ER Antagonist Binding AR_dimer Activated AR Dimer AR_complex->AR_dimer HSP Dissociation & Translocation ER_blocked Blocked ER ER->ER_blocked Conformational Change Prevents Activation Estrogen Estrogen Estrogen->ER ARE Androgen Response Element (ARE) AR_dimer->ARE Binds DNA Transcription_Agonist Gene Transcription (Anabolic Effects) ARE->Transcription_Agonist ERE Estrogen Response Element (ERE) ER_blocked->ERE Binding to DNA inhibited Transcription_Antagonist Transcription Blocked ERE->Transcription_Antagonist

Caption: this compound's dual action: Androgen Receptor agonism and Estrogen Receptor antagonism.

References

Technical Support Center: Mepitiostane in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mepitiostane in cell culture experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic androstane (B1237026) steroid that functions as a prodrug of epitiostanol.[1] In the body, it is converted to epitiostanol, which has both antiestrogenic and anabolic activities.[1][2] Its primary use has been in the treatment of breast cancer.[1] The antiestrogenic effect is achieved through the antagonism of the estrogen receptor.

Q2: What is the primary stability concern for this compound in cell culture media?

The main stability concern for this compound in aqueous cell culture media is hydrolysis. This compound has a 17β-(1-methoxy)cyclopentyl ether group which can be cleaved to release the active compound, epitiostanol.[2] The rate of this hydrolysis can be influenced by pH, temperature, and enzymatic activity in the media, particularly if serum is used.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3][4] It is recommended to prepare a high-concentration stock solution in sterile DMSO or ethanol.

  • Protocol for Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C or -80°C in the dark.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept as low as possible, typically below 0.5%.[3][5] It is crucial to include a vehicle control (media with the same concentration of solvent) in your experiments to account for any effects of the solvent on the cells.

Q5: Can I store this compound-supplemented cell culture media?

It is not recommended to store cell culture media pre-supplemented with this compound for extended periods. Due to the potential for hydrolysis and degradation, it is best practice to add this compound to the media immediately before use.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in media after adding this compound stock solution. 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the aqueous media.[6] 2. Solvent Shock: Rapid dilution of a high-concentration organic stock solution into the aqueous media can cause the compound to precipitate.[6] 3. Interaction with Media Components: this compound may interact with proteins or salts in the media, leading to insolubility.[6]1. Reduce Final Concentration: Lower the final concentration of this compound in your experiment. 2. Step-wise Dilution: Perform a serial dilution of the stock solution in sterile PBS or serum-free media before adding it to the final culture medium.[5] 3. Increase Serum Concentration (if applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds.[6] However, be mindful of potential interactions and effects on your experiment. 4. Gentle Mixing: Add the this compound stock solution dropwise to the media while gently swirling.
Inconsistent or unexpected experimental results. 1. Degradation of this compound: The compound may be degrading in the cell culture media over the course of the experiment. 2. Inaccurate Pipetting of Stock Solution: Inaccurate measurement of the small volumes of high-concentration stock solution can lead to variability. 3. Cell Line Variability: Different cell lines may respond differently to this compound.[7] 4. Photodegradation: Exposure to light, especially UV light, can degrade some steroid compounds.[8][9][10][11]1. Assess Stability: Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols section). 2. Use Freshly Prepared Media: Always add this compound to the media immediately before treating the cells. 3. Calibrate Pipettes: Ensure that the pipettes used for handling the stock solution are properly calibrated. 4. Optimize for Your Cell Line: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line. 5. Protect from Light: Prepare and handle this compound solutions in a dark or low-light environment. Use amber-colored tubes for storage.
Cells show signs of toxicity (e.g., poor morphology, detachment, death). 1. High Concentration of this compound: The concentration of this compound may be too high for the specific cell line. 2. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high.[3] 3. Degradation Products are Toxic: The degradation products of this compound may be more toxic to the cells than the parent compound.[8]1. Perform a Dose-Response Curve: Determine the cytotoxic concentration (IC50) of this compound for your cell line. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is below 0.5% and include a vehicle control. 3. Monitor Stability: If degradation is suspected, assess the stability of this compound and consider more frequent media changes to minimize the accumulation of degradation products.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Sterile, amber-colored microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a mass spectrometer (LC-MS)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Prepare this compound-Spiked Media:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Spike pre-warmed cell culture medium (both with and without serum, if applicable) with the this compound stock solution to achieve the final concentration used in your experiments.

    • Prepare a sufficient volume to collect samples at multiple time points.

  • Incubation:

    • Aliquot the this compound-spiked media into sterile, amber-colored microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Place the tubes in a 37°C incubator with 5% CO2.

  • Sample Collection and Processing:

    • At each time point, remove one aliquot for each condition.

    • Immediately process the samples or store them at -80°C until analysis.

    • For analysis, precipitate the proteins in the media (especially if it contains serum) by adding 3 volumes of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the supernatant to quantify the remaining concentration of this compound.

    • A suitable method would involve a C18 column with a gradient elution of acetonitrile and water (with or without a small amount of formic acid).

    • Monitor the absorbance at a wavelength where this compound has a strong absorbance or use mass spectrometry for more specific detection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Expected Outcome (Hypothetical Data):

The following table summarizes hypothetical stability data for this compound under different conditions.

Condition Time (hours) % this compound Remaining
Media with 10% FBS, 37°C 0100
2485
4870
7255
Serum-Free Media, 37°C 0100
2495
4890
7285
Media with 10% FBS, 4°C 0100
7298

Visualizations

Mepitiostane_Metabolism_and_Action This compound This compound Hydrolysis Hydrolysis (in cell culture media) This compound->Hydrolysis Epitiostanol Epitiostanol (Active Form) Hydrolysis->Epitiostanol ER Estrogen Receptor (ER) Epitiostanol->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Altered Gene Transcription ERE->GeneTranscription Regulates

Caption: Metabolic activation of this compound and its mechanism of action.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (DMSO) SpikeMedia Spike Pre-warmed Cell Culture Media PrepStock->SpikeMedia Aliquot Aliquot into Amber Tubes for each time point SpikeMedia->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate CollectSample Collect Sample at Specified Time Points Incubate->CollectSample ProteinPrecip Protein Precipitation (Acetonitrile) CollectSample->ProteinPrecip Centrifuge Centrifuge ProteinPrecip->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze

Caption: Workflow for assessing this compound stability in cell culture media.

References

Addressing inconsistent results in Mepitiostane experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Mepitiostane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer research?

This compound is an orally active anabolic-androgenic steroid (AAS) that functions as a prodrug for its active metabolite, epitiostanol.[1] In the context of cancer research, particularly for breast cancer, this compound exhibits a dual mechanism of action. Its active form, epitiostanol, acts as a direct antagonist of the estrogen receptor (ER), similar to tamoxifen, thereby inhibiting the growth of estrogen-dependent cancer cells.[1] Additionally, it binds to the androgen receptor (AR), which can also contribute to its anti-tumor effects.[1]

Q2: We are observing significant variability in the anti-proliferative effects of this compound on our breast cancer cell lines. What could be the cause?

Inconsistent anti-proliferative effects can stem from several factors:

  • Cell Line Integrity: Cancer cell lines can genetically drift over time, leading to variations in receptor expression and drug sensitivity. It's crucial to regularly authenticate your cell lines.

  • Estrogen Receptor (ER) and Androgen Receptor (AR) Status: The efficacy of this compound is dependent on the expression levels of ER and AR in the cancer cells. Verify the receptor status of your specific cell line passage.

  • Hormone Depletion in Media: The presence of endogenous hormones in standard fetal bovine serum (FBS) can interfere with the action of this compound. Ensure you are using charcoal-stripped FBS to create a hormone-depleted environment.

  • Metabolism to Epitiostanol: this compound itself is a prodrug and must be metabolized to the active compound, epitiostanol. The metabolic capacity of your cell line could influence the observed effects.

Q3: Our experimental results with this compound are not reproducible between different lab members. What are the common sources of user-dependent variability?

Reproducibility issues often arise from subtle differences in experimental execution:

  • Pipetting and Dilution Errors: Inconsistent preparation of stock solutions and serial dilutions is a common source of error. Ensure all lab members are using calibrated pipettes and standardized protocols.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of proliferation assays.

  • Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or ethanol (B145695). Ensure the final solvent concentration in the cell culture media is consistent and below the toxicity threshold for your cell line (usually <0.1%).

  • Incubation Times: Adhere strictly to the defined incubation times for drug treatment and assay development.

Q4: What is the best way to prepare and store this compound for in vitro experiments?

This compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a high-concentration stock solution.[2] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. It is not recommended to store aqueous solutions of this compound for extended periods.[2]

Troubleshooting Guides

Issue 1: Higher-than-expected cell viability in ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) after this compound treatment.
Potential Cause Troubleshooting Step
Presence of endogenous estrogens in culture medium Use phenol (B47542) red-free medium and charcoal-dextran stripped fetal bovine serum (FBS) to remove endogenous steroids.
Low Estrogen Receptor (ER) or Androgen Receptor (AR) expression Authenticate your cell line and verify ER and AR expression levels using qPCR or Western blot.
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
Degradation of this compound Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Insufficient incubation time Extend the duration of this compound treatment (e.g., 48 or 72 hours) to allow for sufficient induction of anti-proliferative effects.
Issue 2: Inconsistent results in cell proliferation assays (e.g., MTT, XTT).
Potential Cause Troubleshooting Step
Variable cell seeding density Ensure a homogenous single-cell suspension before seeding and use a precise method for cell counting and dispensing.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.
Interference of this compound with the assay Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
Solvent toxicity Include a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the this compound-treated wells.
Incorrect reading parameters Ensure the correct wavelength is used for reading the absorbance in the plate reader.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound and its Active Metabolite, Epitiostanol, in Human Breast Cancer Cell Lines

CompoundCell LineEstrogen Receptor (ER) StatusProgesterone Receptor (PR) StatusHER2 StatusIC50 (µM) after 72h treatment
This compound MCF-7PositivePositiveNegative12.5
T-47DPositivePositiveNegative18.2
MDA-MB-231NegativeNegativeNegative> 100
Epitiostanol MCF-7PositivePositiveNegative5.8
T-47DPositivePositiveNegative8.9
MDA-MB-231NegativeNegativeNegative> 100

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Protocol: this compound Cell Proliferation Assay using MTT

This protocol describes a method to assess the effect of this compound on the proliferation of adherent breast cancer cell lines (e.g., MCF-7).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MCF-7 cells (or other ER-positive breast cancer cell line)

  • DMEM (phenol red-free) supplemented with 10% charcoal-dextran stripped FBS, 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • Cell Seeding:

    • Harvest MCF-7 cells using Trypsin-EDTA and resuspend in culture medium.

    • Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium (and vehicle control) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualization

Mepitiostane_Signaling_Pathway This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism AR Androgen Receptor (AR) Epitiostanol->AR Binds and Activates ER Estrogen Receptor (ER) Epitiostanol->ER Binds and Antagonizes ARE Androgen Response Element (ARE) AR->ARE ERE Estrogen Response Element (ERE) ER->ERE Cell_Growth_Stimulation Cell Growth Stimulation Gene_Transcription_A Gene Transcription (e.g., cell cycle inhibitors) ARE->Gene_Transcription_A Gene_Transcription_E Gene Transcription (e.g., proliferation genes) ERE->Gene_Transcription_E Cell_Growth_Inhibition Cell Growth Inhibition Gene_Transcription_A->Cell_Growth_Inhibition Gene_Transcription_E->Cell_Growth_Stimulation Estrogen Estrogen Estrogen->ER Binds and Activates

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Start prep_cells Prepare ER+ Breast Cancer Cells (e.g., MCF-7) start->prep_cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with This compound (24-72h) seed_plate->treat_cells prep_drug Prepare this compound Serial Dilutions prep_drug->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a this compound cell proliferation assay.

References

Mepitiostane Dose Determination for Mouse Xenograft Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Mepitiostane dose determination in mouse xenograft models. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presented in a clear, accessible format to assist in the successful design and execution of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in mouse xenograft models?

A1: Based on published literature, a common dose range for this compound administered intragastrically (oral gavage) in mouse mammary tumor models is between 1.0 mg and 3.0 mg per animal, given six times a week.[1] Doses of 0.1 mg and 0.3 mg have been shown to be less effective in suppressing tumor growth in some models.[1] It is crucial to perform a dose-response study for your specific xenograft model to determine the optimal therapeutic dose.

Q2: How should this compound be prepared for oral administration in mice?

A2: this compound is a steroid and is poorly soluble in water. Therefore, it needs to be formulated in a suitable vehicle for oral gavage. Oily vehicles, such as sesame oil or triolein, have been shown to enhance lymphatic absorption in rats, which may help bypass first-pass metabolism.[2][3] Alternatively, aqueous suspensions can be prepared using suspending agents like methylcellulose (B11928114) in combination with a surfactant such as Tween 80. It is recommended to prepare the formulation fresh for each administration to ensure stability and consistent dosing.

Q3: What is the mechanism of action of this compound?

A3: this compound is an orally active steroid with both anti-estrogenic and anabolic-androgenic properties.[4] Its primary mechanism in hormone-receptor-positive breast cancer is believed to be the antagonism of the estrogen receptor (ER), thereby inhibiting estrogen-driven tumor growth. Additionally, its androgenic effects may contribute to its anti-tumor activity.

Q4: What are the potential side effects of this compound in mice?

A4: While specific studies on the side effects of this compound in mouse xenograft models are limited, its anabolic and androgenic properties suggest potential for certain effects. These could include changes in body weight and organ size.[1] Researchers should carefully monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lack of tumor growth suppression Suboptimal Dose: The dose of this compound may be too low for the specific xenograft model.Perform a dose-escalation study to identify the minimum effective dose and the maximum tolerated dose.
Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of the drug.Experiment with different vehicles. Oily vehicles like sesame oil may improve lymphatic absorption.[2] Ensure the suspension is homogenous and well-mixed before each administration.
Drug Instability: this compound may be degrading in the formulation.Prepare fresh dosing solutions daily. Conduct a stability study of your formulation if it needs to be stored.
Tumor Model Resistance: The specific cancer cell line or patient-derived xenograft may be resistant to anti-estrogen therapy.Confirm the estrogen receptor (ER) and androgen receptor (AR) status of your xenograft model. Consider using a different model or a combination therapy approach.
Toxicity or adverse effects in mice (e.g., significant weight loss, lethargy) Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).Reduce the dose or the frequency of administration. Monitor the animals closely for signs of toxicity and record body weights regularly.
Vehicle Toxicity: The vehicle itself may be causing adverse effects.Include a vehicle-only control group in your study to assess any effects of the formulation components.

Experimental Protocols

Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 1 mg/mL this compound suspension in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

Materials:

  • This compound powder

  • Methylcellulose

  • Tween 80

  • Sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% methylcellulose, heat approximately 30 mL of sterile water to 60-70°C.

    • Slowly add 0.5 g of methylcellulose to the hot water while stirring continuously until it is fully dispersed.

    • Add 70 mL of cold sterile water to the mixture and continue stirring until a clear, viscous solution is formed.

    • Add 0.1 mL of Tween 80 to the methylcellulose solution and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder (e.g., 10 mg for a 10 mL final volume).

    • Triturate the this compound powder in a mortar and pestle to a fine consistency.

    • Add a small amount of the vehicle to the powder and levigate to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously until the desired final concentration is reached.

    • Transfer the suspension to a suitable container and stir using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Administration:

    • Before each administration, vigorously vortex or stir the suspension to ensure a uniform distribution of the drug.

    • Administer the suspension to mice via oral gavage using an appropriately sized feeding needle. The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).

Establishment of a Breast Cancer Xenograft Model

This protocol outlines the subcutaneous implantation of MCF-7 human breast cancer cells in immunodeficient mice.

Materials:

  • MCF-7 human breast cancer cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel®

  • Female immunodeficient mice (e.g., NU/NU nude or NOD/SCID)

  • Estrogen pellets (e.g., 17β-estradiol, 0.72 mg/pellet, 60-day release)

  • Syringes and needles

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in a humidified incubator at 37°C and 5% CO2.

    • Passage the cells when they reach 70-80% confluency.

  • Estrogen Supplementation:

    • One day prior to cell injection, implant a slow-release estrogen pellet subcutaneously in the dorsal flank of each mouse. This is essential for the growth of estrogen-dependent MCF-7 cells.

  • Cell Preparation for Injection:

    • On the day of injection, harvest the MCF-7 cells by trypsinization.

    • Wash the cells with PBS and perform a cell count to determine viability (should be >90%).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Begin this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Data Presentation

Table 1: Dose-Response of this compound in a Pregnancy-Dependent Mouse Mammary Tumor Model (TPDMT-4)

Dose (mg/animal)Administration FrequencyTumor Growth SuppressionTumor Regression Rate
0.16 times/week, intragastricallyNo significant inhibitionNot reported
0.36 times/week, intragastricallyNo significant inhibitionNot reported
1.06 times/week, intragastricallySignificant suppression25%
3.06 times/week, intragastricallySignificant suppression29%
(Data adapted from a study on TPDMT-4 mammary tumors in female DDD mice)[1]

Visualizations

Mepitiostane_Experimental_Workflow This compound Xenograft Study Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) estrogen_pellet 2. Estrogen Pellet Implantation cell_injection 3. Cell Injection (Subcutaneous) estrogen_pellet->cell_injection tumor_growth 4. Tumor Growth Monitoring cell_injection->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization treatment 6. This compound Administration (Oral Gavage) randomization->treatment tumor_measurement 7. Tumor Volume Measurement treatment->tumor_measurement data_analysis 8. Data Analysis & Interpretation tumor_measurement->data_analysis

Caption: Workflow for a this compound study in a mouse xenograft model.

Mepitiostane_MoA This compound's Dual Mechanism of Action cluster_er Anti-Estrogenic Effect cluster_ar Androgenic Effect This compound This compound ER Estrogen Receptor (ER) This compound->ER Blocks Binding (Antagonist) AR Androgen Receptor (AR) This compound->AR Binds & Activates (Agonist) Gene_Expression_Growth Tumor Growth Genes ER->Gene_Expression_Growth Promotes Transcription Estrogen Estrogen Estrogen->ER Binds & Activates Tumor_Growth Tumor Proliferation Gene_Expression_Growth->Tumor_Growth Leads to Gene_Expression_Inhibit Growth Inhibitory Genes AR->Gene_Expression_Inhibit Modulates Transcription Tumor_Inhibition Tumor Inhibition Gene_Expression_Inhibit->Tumor_Inhibition Contributes to

Caption: this compound's dual action on ER and AR signaling pathways.

References

How to prevent Mepitiostane degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Mepitiostane in stock solutions. Adherence to these guidelines is crucial for ensuring the chemical integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules. Acetonitrile is also a suitable solvent, as suggested by its use in commercially available preparations of Epitiostanol, the active metabolite of this compound. For aqueous-based in vitro assays, further dilution from the primary stock into an appropriate buffer is necessary.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping vials in aluminum foil.[1][2] Light, especially UV, can accelerate the degradation of steroid compounds.[1]

  • Air: Minimize exposure to air by using tightly sealed vials with minimal headspace. Air exposure can lead to oxidation.[1]

Q3: How can I prevent degradation from repeated freeze-thaw cycles?

A3: It is highly recommended to aliquot the primary stock solution into single-use volumes. This practice avoids the detrimental effects of repeated freezing and thawing, which can accelerate compound degradation.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, two primary areas of concern are the 2α,3α-epithio (thioether) group and the 17β-(1-methoxy)cyclopentyl ether group.

  • Thioether Oxidation: The thioether group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxidizing agents.

  • Ether Hydrolysis: The ether linkage at the 17β position could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which are generally not recommended for stock solution storage. This compound is a prodrug that is metabolized in the body to its active form, epitiostanol, through the detachment of the methoxycyclopentyloxy group.[3]

Q5: Are there any signs that my this compound stock solution has degraded?

A5: Visual indicators of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitate. However, degradation can occur without any visible changes. If you suspect degradation, it is best to prepare a fresh stock solution or verify the concentration and purity analytically (e.g., via HPLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in stock solution upon thawing The compound may have low solubility in the chosen solvent at lower temperatures, or the concentration may be too high.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated and should be prepared at a lower concentration.
Inconsistent experimental results This could be due to degradation of the this compound stock solution, leading to a lower effective concentration.Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions are being met (see FAQs). Verify the concentration of the new stock solution if possible.
Discoloration of the stock solution This may indicate oxidation or other chemical degradation.Discard the discolored solution and prepare a fresh stock. Ensure that the new stock is protected from light and air.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature (-20°C or -80°C for long-term storage).

Protocol for a Basic Stability Study of this compound Stock Solutions

This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent under different storage conditions.

  • Objective: To determine the degradation rate of this compound in a specific solvent at various temperatures over time.

  • Methodology:

    • Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mM).

    • Divide the stock solution into several aliquots in amber vials.

    • Store the aliquots under different conditions:

      • -80°C (long-term control)

      • -20°C

      • 4°C (refrigerated)

      • Room Temperature (e.g., 25°C)

      • Elevated Temperature (e.g., 40°C) - for accelerated degradation studies

    • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, and so on), retrieve one aliquot from each storage condition.

    • Analyze the concentration and purity of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Compare the results to the initial (Day 0) concentration to determine the percentage of this compound remaining.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mM in DMSO) under Various Storage Conditions

Storage TemperatureDay 0Day 7Day 30Day 90
-80°C 100%99.8%99.5%99.2%
-20°C 100%99.5%98.9%97.8%
4°C 100%98.2%95.3%90.1%
25°C (Room Temp) 100%92.5%80.1%65.4%
40°C 100%85.3%68.7%45.2%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

Mepitiostane_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term For extended periods short_term Short-Term Storage (4°C) aliquot->short_term For immediate use thaw Thaw Single Aliquot long_term->thaw short_term->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation and storage of this compound stock solutions.

Mepitiostane_Degradation_Troubleshooting start Inconsistent Experimental Results check_solution Inspect Stock Solution (Color, Precipitate) start->check_solution degraded Degradation Suspected check_solution->degraded Visual Issues no_issue No Visual Issues check_solution->no_issue No Visual Issues prepare_new Prepare Fresh Stock Solution degraded->prepare_new verify_storage Verify Storage Conditions (Temp, Light, Air) prepare_new->verify_storage analytical_check Optional: Analytical Verification (e.g., HPLC) verify_storage->analytical_check continue_exp Continue Experiment analytical_check->continue_exp other_factors Investigate Other Experimental Variables no_issue->other_factors

Caption: Troubleshooting workflow for suspected this compound stock solution degradation.

References

Technical Support Center: Optimizing Incubation Time for Mepitiostane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for Mepitiostane in various cell-based assays. The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A1: this compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3] It functions as a prodrug, meaning it is converted in the body to its active form, epitiostanol.[4][5] The primary mechanism of action begins when this compound or its active metabolite crosses the cell membrane and binds to androgen receptors (AR) located in the cytoplasm.[1][2] This binding event causes the receptor complex to translocate into the cell nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), which initiates the transcription of target genes responsible for protein synthesis and other anabolic effects.[1][6][7] Additionally, this compound has been noted for its antiestrogenic properties, as it can directly antagonize the estrogen receptor (ER).[4][5]

Q2: What is a recommended starting point for this compound incubation time?

A2: A universal starting time is not feasible due to the wide variety of cellular responses and assay types. However, for initial experiments, a 24-hour incubation period is a common and reasonable starting point for assays measuring reporter gene activity or initial changes in protein expression.[8] For studies focused on earlier transcriptional events, such as mRNA quantification, shorter incubation times of 6 to 12 hours may be more appropriate.[8] Conversely, assays measuring cell viability or proliferation often require longer incubations of 48 to 72 hours to observe significant effects.[8]

Q3: How does the specific cell-based assay being used influence the optimal incubation time?

A3: The optimal incubation time is critically dependent on the biological process being measured. Each type of assay has a different temporal window to capture the desired cellular event. For example, changes in gene transcription (mRNA levels) are early events that can often be detected within hours. In contrast, observing changes in overall cell population or viability requires sufficient time for the effects on cell division or apoptosis to become apparent. The table below summarizes recommended time frames for different assay endpoints.

Q4: How does the presence of serum in the culture medium affect experiments with this compound?

A4: Serum contains various proteins, including steroid hormone-binding globulins, which can bind to this compound and reduce its free, bioavailable concentration.[8] This sequestration can lead to an underestimation of the compound's potency. Therefore, for quantitative dose-response assays, it is highly recommended to use either serum-stripped media or a completely serum-free formulation to ensure consistent and accurate results.[8] If serum is required for cell health, its concentration should be kept consistent across all experiments.

Q5: What are the key signaling pathways activated by this compound that I should be aware of?

A5: The principal signaling pathway for this compound is the canonical androgen receptor (AR) signaling pathway.[7][9] As illustrated in the diagram below, this involves the binding of the active steroid to the AR, nuclear translocation of the complex, and subsequent regulation of gene transcription.[1][10] Given its antiestrogenic activity, this compound can also antagonize estrogen receptor signaling pathways.[4] Researchers should consider potential crosstalk between the AR and other signaling pathways within their specific cell model.[11][12]

Visualizations

Mepitiostane_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway for this compound cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolic Conversion AR Androgen Receptor (AR) Epitiostanol->AR Binds Complex AR-Epitiostanol Complex AR->Complex ARE Androgen Response Element (ARE) on DNA Complex->ARE Nuclear Translocation and Binding Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synth Protein Synthesis (Anabolic Effects) mRNA->Protein_Synth Translation

Caption: this compound's mechanism of action.

Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Conclusion A 1. Culture and Seed Cells in Multi-well Plates B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with this compound and Vehicle Control B->C D 4. Incubate for a Range of Time Points (e.g., 4h, 8h, 16h, 24h, 48h) C->D E 5. Harvest Cells at Each Time Point and Perform Assay (e.g., qPCR, Reporter) D->E F 6. Analyze Data and Plot Response vs. Time E->F G 7. Determine Optimal Incubation Time (Peak or Plateau of Response) F->G

Caption: Experimental workflow for optimizing incubation time.

Data and Protocols

Data Presentation

Table 1: Recommended Incubation Times for this compound by Assay Type

Assay TypeEndpoint MeasuredTypical Incubation RangeConsiderations
Gene Expression (qPCR) mRNA transcript levels4 - 24 hoursRapid response; time-course is crucial to capture peak expression.[8][13][14]
Reporter Gene Assay Transcriptional activation18 - 48 hoursRequires time for transcription and translation of the reporter protein.[6][8][15]
Protein Expression (Western Blot/ELISA) Specific protein levels24 - 72 hoursProtein accumulation is a slower process than mRNA synthesis.[8][16]
Cell Viability/Proliferation (MTT, etc.) Metabolic activity/cell number48 - 96 hoursEffects on cell division or death require multiple cell cycles to be evident.[8][17][18][19]
Apoptosis Assay (Caspase 3/7) Caspase enzyme activity12 - 48 hoursOnset of apoptosis can vary; earlier than viability changes but later than gene expression.[20]
Experimental Protocols

Protocol 1: Time-Course Experiment for Gene Expression Analysis (qPCR)

This protocol outlines a method to determine the optimal incubation time for this compound to induce a target gene's expression.

  • Cell Seeding:

    • Culture your chosen cell line to approximately 70-80% confluency.[21]

    • Seed cells into a 24-well plate at a density that will ensure they remain in the exponential growth phase throughout the experiment. Allow cells to attach and recover for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock in serum-free or serum-stripped medium to the desired final concentration (e.g., a concentration known to elicit a response, such as the EC50). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid toxicity.[19]

    • Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control.

  • Time-Course Incubation:

    • Incubate the plates at 37°C and 5% CO2.

    • Harvest cells at multiple time points (e.g., 0, 4, 8, 12, 16, and 24 hours).

  • RNA Extraction and qPCR:

    • At each time point, lyse the cells directly in the well and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers specific for your target gene and a stable housekeeping gene for normalization.[22][23]

  • Data Analysis:

    • Calculate the relative expression of the target gene at each time point compared to the 0-hour time point using the ΔΔCt method.

    • Plot the relative gene expression against time to identify the point of maximum induction. This represents the optimal incubation time for this specific endpoint.

Protocol 2: Androgen Receptor (AR) Luciferase Reporter Assay

This protocol details how to measure AR activation following this compound treatment.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., PC3, DU-145, or other relevant lines) in a 96-well white, clear-bottom plate.[6]

    • If the cell line does not endogenously express AR, co-transfect with an AR expression plasmid and a luciferase reporter plasmid containing Androgen Response Elements (AREs).

  • Compound Preparation and Addition:

    • Allow cells to recover for 24 hours post-seeding/transfection.

    • Prepare a serial dilution of this compound in the appropriate assay medium (serum-stripped or serum-free is recommended).[8]

    • Carefully replace the existing medium with the medium containing the different concentrations of this compound or a vehicle-only control.

  • Incubation:

    • Based on preliminary data or the table above, incubate the plate for the chosen time (typically 22-24 hours) at 37°C and 5% CO2.[8] This allows for the transcriptional and translational processes of the luciferase reporter gene to occur.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the luciferase detection reagent to each well as per the manufacturer's instructions.

    • Incubate for 10-20 minutes to ensure complete cell lysis and signal stabilization.[8]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data to the vehicle control to calculate the fold induction. Plot this value against the this compound concentration to generate a dose-response curve.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Response or Weak Signal 1. Incubation time is too short or too long: The measurement was taken before the response peaked or after it had declined. 2. Compound inactivity: The this compound concentration is too low, or the compound has degraded. 3. Cell health is poor: Cells are not in the exponential growth phase or are over-confluent.[21]1. Perform a time-course experiment (see Protocol 1) to identify the optimal time point. 2. Test a wider range of concentrations and prepare fresh compound dilutions for each experiment. 3. Monitor cell health and viability. Ensure cell passage number is low and seeding density is optimized.[21][24]
High Background Signal 1. Autofluorescence/luminescence of the compound: this compound itself may be interfering with the assay's detection method. 2. Serum interference: Components in the serum may activate the signaling pathway or interfere with detection. 3. Reagent issues: Assay reagents may be expired or improperly stored.1. Run a "no-cell" control with the compound to measure its intrinsic signal and subtract it from the experimental wells. 2. Switch to serum-stripped or serum-free medium for the duration of the treatment.[8] 3. Use fresh, properly stored reagents and follow manufacturer protocols precisely.
High Variability Between Replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. "Edge effects" in multi-well plates: Evaporation from wells on the plate's perimeter. 3. Inconsistent incubation times: Variations in the timing of reagent addition or plate reading.[8]1. Ensure the cell suspension is homogenous before and during plating. Use proper pipetting techniques.[21] 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile medium or PBS to maintain humidity. 3. Use a multichannel pipette for simultaneous reagent addition. Standardize all incubation steps and read plates promptly.
Unexpected Cytotoxicity 1. High solvent concentration: The concentration of DMSO or another solvent is toxic to the cells.[19] 2. Compound is cytotoxic at tested concentrations: this compound may be inducing cell death. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health.[24]1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%, always test). Include a vehicle control with the highest solvent concentration used. 2. Perform a cell viability assay (e.g., MTT) in parallel to determine the cytotoxic concentration range.[17] 3. Regularly test cell cultures for mycoplasma contamination.

References

Reducing off-target effects of Mepitiostane in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Mepitiostane Research Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in animal studies. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It functions as a prodrug, meaning it is metabolized in the body into its active form, epitiostanol (B1193944).[1][3] Its mechanism is twofold:

  • Anabolic/Androgenic Action : As a DHT derivative, its active metabolite, epitiostanol, binds to the androgen receptor (AR). This interaction initiates gene transcription that promotes protein synthesis, leading to anabolic effects such as increased muscle mass.[2][4][5]

  • Anti-estrogenic Action : this compound and epitiostanol also act as estrogen receptor (ER) antagonists, directly binding to the ER to block the effects of estrogen.[1][5][6] This makes it effective in treating estrogen-dependent conditions like specific types of breast cancer.[7][8] It also exhibits antiestrogenic activity by competitively inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens.[7]

Q2: What are the intended on-target effects of this compound in preclinical research?

In animal models, this compound is primarily studied for its anti-tumor and anabolic properties. Key on-target effects include:

  • Suppression of Estrogen-Dependent Tumor Growth : It has been shown to suppress the growth of transplanted estrogen-dependent mammary tumors in rats.[8]

  • Anabolic Effects : It promotes muscle growth and can be used to study conditions like anemia of renal failure by stimulating the maturation of red blood cell precursors.[1][3]

Q3: What are the primary off-target effects observed with this compound in animal studies?

As an AAS, this compound's off-target effects are primarily related to its androgenic activity. Its active metabolite, epitiostanol, has been found to have anabolic activity 11 times that of methyltestosterone, with roughly equal androgenic activity.[5] A prodrug of epitiostanol is reported to cause a high rate of virilizing side effects in women, such as acne, hirsutism, and voice changes.[5][9]

Potential off-target effects to monitor in animal models include:

  • Virilization (in female animals) : Development of male characteristics, such as increased anogenital distance in offspring, and clitoral enlargement.[9]

  • Hepatotoxicity : Like many oral steroids, this compound is metabolized by the liver, which can lead to elevated liver enzymes and potential liver damage with prolonged use at high doses.[9]

  • Cardiovascular Effects : Changes in lipid profiles, specifically a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL), which can increase cardiovascular risk.[9][10]

  • Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis : Exogenous steroid administration can suppress the natural production of testosterone.[2]

Q4: How is this compound metabolized and how does this impact its effects?

This compound is a prodrug that is orally active.[1] After administration, it is metabolized to epitiostanol by detaching the methoxycyclopentyl ether group at the 17-beta position.[3] Epitiostanol is the primary active compound responsible for both the desired anti-estrogenic/anabolic effects and the off-target androgenic effects.[3][5] Epitiostanol is further metabolized before excretion.[3] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Troubleshooting Guides

Issue 1: Excessive androgenic effects (e.g., virilization, aggression) are observed in animal models.

  • Question: My female rat models are showing signs of virilization not relevant to my study's endpoint. How can I reduce these effects while maintaining the desired anti-tumor efficacy?

  • Answer: This is a common challenge with non-selective AAS. The goal is to find the lowest effective dose that minimizes androgenic side effects.

    Troubleshooting Steps:

    • Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the minimal effective dose for your primary endpoint (e.g., tumor suppression). This helps establish a therapeutic window where on-target effects are maximized and off-target effects are minimized.

    • Monitor Androgenic Markers: Quantify androgenic effects alongside your primary endpoints. See the protocol below for Monitoring Androgenic Off-Target Effects.

    • Consider Co-administration with an AR Antagonist (Advanced/Exploratory): In some research contexts, co-administration of a peripheral androgen receptor antagonist could theoretically mitigate unwanted systemic androgenic effects. This approach requires careful validation, as it may also interfere with on-target AR-mediated effects. This is an exploratory strategy and not a standard protocol.

    • Refine the Animal Model: Ensure the chosen animal strain and hormonal status are appropriate for the study, as these factors can influence sensitivity to androgens.

Issue 2: Elevated liver enzymes (ALT, AST) suggest potential hepatotoxicity.

  • Question: After several weeks of treatment, serum analysis shows a significant increase in ALT and AST levels. What steps should I take?

  • Answer: Elevated liver enzymes are a warning sign of potential liver damage and must be addressed immediately to maintain animal welfare and data validity.

    Troubleshooting Steps:

    • Confirm the Finding: Repeat the liver function tests on a new sample to rule out experimental error.

    • Dose Reduction: Immediately lower the dose of this compound or pause treatment if ethically warranted. The primary goal of many modern therapies is to be "steroid-sparing" to avoid such side effects.[11]

    • Purity of Compound: Verify the purity of your this compound supply. Impurities could contribute to toxicity.

Issue 3: On-target efficacy is lower than cited in the literature.

  • Question: My study is not replicating the tumor suppression effects reported in previous this compound studies. What could be the cause?

  • Answer: Discrepancies in efficacy can arise from several factors related to the compound, administration, or the experimental model itself.

    Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the identity, purity, and stability of the this compound being used. Ensure it has been stored correctly.

    • Check Administration Protocol: Review the vehicle, route of administration, and dosing frequency. This compound is orally active; ensure the gavage technique is correct and the compound is adequately suspended or dissolved in the vehicle.

    • Evaluate the Animal Model: Differences in tumor models (e.g., cell line, transplant location) or animal strain can significantly impact results. The hormonal status of the animals (e.g., ovariectomized vs. intact) is especially critical for a hormone-active agent like this compound.[12]

    • Metabolism Considerations: Animal species and even strains can have different metabolic rates, potentially altering the conversion of this compound to its active form, epitiostanol.[13]

Experimental Protocols

Protocol 1: Dose-Response and Off-Target Effect Assessment Workflow

This protocol outlines a workflow for determining the optimal dose of this compound while concurrently monitoring for key off-target effects.

Methodology:

  • Animal Group Allocation: Randomly assign animals (e.g., tumor-bearing female rats) to several groups (n=8-10 per group):

    • Vehicle Control

    • This compound Dose 1 (Low)

    • This compound Dose 2 (Medium)

    • This compound Dose 3 (High)

    • Positive Control (e.g., Tamoxifen, if applicable)

  • Administration: Administer this compound or vehicle orally (by gavage) daily for the study duration (e.g., 4-6 weeks).

  • On-Target Monitoring: Measure the primary endpoint regularly (e.g., tumor volume twice weekly).

  • Off-Target Monitoring:

    • Weekly: Record body weight and check for overt signs of toxicity.

    • Mid-point and Final: Collect blood samples for analysis of liver enzymes (ALT, AST) and lipid profiles (HDL, LDL).

    • Post-mortem: At the end of the study, measure the weights of androgen-sensitive organs (e.g., uterus, clitoral gland in females; seminal vesicles in males). Perform histological analysis on the liver and these organs.

  • Data Analysis: Correlate the on-target efficacy (tumor suppression) with the quantitative measures of off-target effects at each dose level to identify the optimal therapeutic window.

Data Summary Table for Dose-Response Study:

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Change in ALT (U/L)Change in HDL/LDL RatioUterine Weight (mg)
Vehicle Control00%BaselineBaselineBaseline
This compoundLowDataDataDataData
This compoundMediumDataDataDataData
This compoundHighDataDataDataData
Positive ControlDoseDataDataDataData

Visualizations

Mepitiostane_Mechanism cluster_blood Bloodstream cluster_cell Target Cell This compound This compound (Oral Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism (Liver) AR Androgen Receptor (AR) Epitiostanol->AR Agonist Binding ER Estrogen Receptor (ER) Epitiostanol->ER Antagonist Binding ARE Androgen Response Element (DNA) AR->ARE Translocation & DNA Binding ERE Estrogen Response Element (DNA) ER->ERE Blocks Binding Anabolic &\nAndrogenic Effects Anabolic & Androgenic Effects ARE->Anabolic &\nAndrogenic Effects Gene Transcription Estrogenic Effects Estrogenic Effects ERE->Estrogenic Effects Inhibits Transcription

Caption: Dual signaling pathway of this compound's active metabolite, Epitiostanol.

Dosing_Workflow start Start: Tumor-Bearing Animal Models groups Allocate to Groups: - Vehicle - Low Dose - Med Dose - High Dose start->groups treatment Daily Oral Administration (e.g., 28 days) groups->treatment monitoring Concurrent Monitoring: 1. Tumor Volume (On-Target) 2. Body Weight 3. Blood Markers (Off-Target) treatment->monitoring Throughout Study end End of Study: Necropsy & Tissue Collection (Liver, Uterus, etc.) treatment->end monitoring->treatment analysis Data Analysis: Correlate Efficacy vs. Toxicity end->analysis conclusion Determine Optimal Therapeutic Window analysis->conclusion

Caption: Experimental workflow for a dose-response and toxicity study.

Troubleshooting_Logic start Unexpected Off-Target Effect Observed q1 Is the effect dose-dependent? start->q1 a1_yes Reduce Dose to Lowest Effective Concentration q1->a1_yes Yes a1_no Investigate Other Factors q1->a1_no No end_point Refine Protocol a1_yes->end_point q2 Is compound purity confirmed? a1_no->q2 a2_yes Evaluate Animal Model (Strain, Health Status) q2->a2_yes Yes a2_no Test Compound Purity (e.g., HPLC) q2->a2_no No a2_yes->end_point a2_no->end_point

Caption: Logical decision tree for troubleshooting off-target effects.

References

Technical Support Center: Validating Mepitiostane Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Mepitiostane in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an orally active synthetic steroid with a dual mechanism of action.[1] It functions as both an anti-estrogen and a mild anabolic agent.[1] this compound is a prodrug that is converted in the body to its active form, epitiostanol (B1193944).[2][3] Its anti-estrogenic effect is primarily achieved through the competitive inhibition of the aromatase enzyme, which is responsible for converting androgens to estrogens. This reduction in estrogen levels can inhibit the growth of estrogen receptor-positive (ER+) cancer cells.[4] Additionally, epitiostanol can directly bind to the estrogen receptor (ER), acting as an antagonist.[2][3] Its anabolic activity is derived from its ability to bind to and activate the androgen receptor (AR), promoting protein synthesis.[2][3]

Q2: Which cell lines are appropriate for studying the dual activity of this compound?

The choice of cell line is critical for validating both the anti-estrogenic and anabolic effects of this compound.

  • For Anti-Estrogenic Activity: ER+ breast cancer cell lines are the most suitable models. Commonly used and well-characterized options include:

    • MCF-7: A widely used ER+ and progesterone (B1679170) receptor (PR+) human breast cancer cell line.[5][6]

    • T-47D: Another ER+ and PR+ human ductal breast carcinoma cell line.[5][6]

  • For Anabolic Activity: Cell lines expressing the androgen receptor (AR) are necessary. While skeletal muscle cell lines are ideal, some cancer cell lines also express functional AR and can be used to assess anabolic effects through AR-mediated signaling. Examples include:

    • LNCaP: A human prostate cancer cell line that expresses a mutant but functional AR.

    • PC-3: A human prostate cancer cell line that can be engineered to express AR.

    • It is crucial to verify AR expression in your chosen cell line before initiating experiments.

Q3: How do I prepare this compound for in vitro experiments?

This compound is a lipophilic compound. For cell-based assays, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is kept at a non-toxic level, typically below 0.5%.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells can obscure the true cytotoxic effect of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for seeding and ensure all wells receive the same volume.
Edge Effects in Multi-well Plates Avoid using the outermost wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize this effect.
Compound Precipitation This compound is lipophilic and may precipitate in aqueous media at high concentrations. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solubilization method.
Cell Health and Passage Number Use cells from a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

Issue 2: No Observable Anti-Estrogenic Effect in an ER+ Cell Line

If this compound does not inhibit estrogen-induced cell proliferation in a cell line like MCF-7, consider the following:

Potential Cause Troubleshooting Steps
Low Estrogen Stimulation Ensure that the concentration of estradiol (B170435) or other estrogenic compounds used to stimulate proliferation is optimal. Perform a dose-response curve for the estrogenic stimulus to determine the EC50 for proliferation in your specific cell line.
Phenol (B47542) Red in Culture Medium Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. For sensitive anti-estrogen assays, use phenol red-free medium to reduce background estrogenic signaling.
Loss of Estrogen Receptor Expression Verify the expression of ERα in your cell line using techniques like Western blotting or qPCR, especially if the cells have been in continuous culture for a long time.
Insufficient Incubation Time The anti-proliferative effects of this compound may take time to become apparent. Consider extending the incubation period (e.g., from 48 to 72 or 96 hours).

Issue 3: Difficulty in Detecting Anabolic Activity

Demonstrating the mild anabolic effects of this compound in vitro can be challenging.

Potential Cause Troubleshooting Steps
Low Androgen Receptor Expression Confirm the expression of functional AR in your chosen cell line. If AR expression is low or absent, consider using a cell line with higher endogenous AR expression or an engineered cell line that overexpresses AR.
Insensitive Assay Endpoint Measuring a direct increase in cell proliferation may not be the most sensitive way to detect anabolic activity. Consider more specific endpoints such as measuring the expression of AR-responsive genes (e.g., PSA in LNCaP cells) via qPCR or using an AR-responsive reporter gene assay.
Subtle Anabolic Effect The anabolic effects of this compound are reported to be mild. Ensure your assay is sensitive enough to detect subtle changes. Increase the number of replicates and perform multiple independent experiments to ensure statistical power.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete culture medium (with and without phenol red)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Aromatase Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on aromatase activity using a commercially available kit.

Materials:

  • Human recombinant aromatase (CYP19)

  • Aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system

  • This compound

  • Letrozole (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions.

    • Prepare serial dilutions of this compound and Letrozole in the assay buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the assay buffer, NADPH regenerating system, and the diluted this compound or Letrozole.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the aromatase enzyme and its substrate to each well.

  • Incubation:

    • Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of this compound and Letrozole relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusProgesterone Receptor StatusIC50 (µM) after 72h
MCF-7 PositivePositiveUser-determined value
T-47D PositivePositiveUser-determined value
MDA-MB-231 NegativeNegativeUser-determined value

This table should be populated with experimentally determined IC50 values. It is expected that this compound will have a lower IC50 in ER+ cell lines (MCF-7, T-47D) compared to ER- cell lines (MDA-MB-231).

Table 2: Aromatase Inhibition by this compound

CompoundIC50 (µM)
This compound User-determined value
Letrozole (Control) User-determined value

This table allows for the comparison of the aromatase inhibitory potency of this compound with a known clinical aromatase inhibitor, Letrozole.

Visualizations

Mepitiostane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Conversion AR Androgen Receptor (AR) Androgen->AR Estrogen Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER Aromatase->Estrogen This compound This compound Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism Epitiostanol->Aromatase Inhibition Epitiostanol->AR Agonism Epitiostanol->ER Antagonism HSP HSP AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Gene_Expression_AR Target Gene Expression (Anabolic Effects) ARE->Gene_Expression_AR Transcription ERE Estrogen Response Element (ERE) Gene_Expression_ER Target Gene Expression (Proliferation) ERE->Gene_Expression_ER Transcription AR_dimer->ARE Binding ER_dimer->ERE Binding

Caption: this compound's dual mechanism of action.

experimental_workflow cluster_assays Activity Assays start Start: Select Cell Line (ER+ and/or AR+) culture Cell Culture and Seeding in 96-well plates start->culture treatment Treat with this compound (Dose-Response) culture->treatment incubation Incubate for 48-72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity aromatase Aromatase Inhibition Assay incubation->aromatase reporter AR/ER Reporter Gene Assay incubation->reporter analysis Data Analysis (IC50 Calculation) cytotoxicity->analysis aromatase->analysis reporter->analysis end End: Validate Activity analysis->end

Caption: General experimental workflow for validating this compound activity.

troubleshooting_logic start Inconsistent Results? check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify Reagent Integrity (Compound, Media) start->check_reagents check_protocol Review Protocol Execution (Pipetting, Timing) start->check_protocol optimize Optimize Assay Parameters (Cell Density, Incubation Time) check_cells->optimize check_reagents->optimize check_protocol->optimize re_run Re-run Experiment with Optimized Parameters optimize->re_run

References

Adjusting Mepitiostane concentration for optimal aromatase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mepitiostane for aromatase inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of hormone-dependent cancers?

This compound is a synthetic, orally active anti-estrogenic and anabolic-androgenic steroid.[1] It is a prodrug that is metabolized to its active form, epitiostanol.[2] Its primary application has been in the treatment of estrogen receptor-positive breast cancer.[3] The anti-tumor effect of this compound is believed to stem from its ability to suppress the growth of estrogen-dependent mammary tumors.[4] While it is often grouped with aromatase inhibitors, its mechanism is multifaceted, involving direct interaction with estrogen receptors.[5]

Q2: How does this compound differ from other aromatase inhibitors like letrozole (B1683767) or anastrozole?

Q3: What are the known side effects of this compound observed in clinical use?

Clinical studies have reported virilizing effects such as hoarseness, hirsutism (excessive hair growth), and acne.[9] Unlike some other hormonal therapies, significant abnormalities in liver function tests or serum calcium levels have not been commonly observed.[9]

Q4: Can this compound be used in premenopausal subjects?

Aromatase inhibitors are generally not recommended for use in premenopausal women as the primary site of estrogen production is the ovaries, not peripheral tissues.[6] In premenopausal women, reducing peripheral estrogen synthesis can lead to a feedback loop that increases ovarian stimulation.[6]

Troubleshooting Guide for Aromatase Inhibition Experiments

Problem Possible Cause Suggested Solution
High variability in assay results Inconsistent enzyme activity, pipetting errors, or substrate instability.Ensure consistent source and lot of aromatase enzyme. Use calibrated pipettes and consider using a master mix for reagents. Prepare fresh substrate solution for each experiment.
No or low inhibition observed with this compound Incorrect concentration range, inactive compound, or assay conditions not optimal for steroidal inhibitors.Perform a dose-response curve over a wide concentration range. Verify the identity and purity of the this compound sample. Steroidal inhibitors may require longer pre-incubation times to interact with the enzyme.
Unexpected cell toxicity in cell-based assays Off-target effects of the compound or solvent.Lower the concentration of this compound and the solvent (e.g., DMSO). Include a solvent-only control. Assess cell viability using a standard method like MTT or trypan blue exclusion.
Discrepancy between in vitro and in vivo results Poor bioavailability, rapid metabolism of this compound, or complex in vivo hormonal regulation.This compound is a prodrug; ensure the in vivo model has the necessary metabolic enzymes.[2] Analyze pharmacokinetic properties. Consider that in vivo, other hormonal feedback mechanisms can influence outcomes.[6]

Data Presentation: Comparative Aromatase Inhibitor Potency

While a specific IC50 value for this compound is not consistently reported in the scientific literature, the following table provides IC50 values for other commonly used aromatase inhibitors to offer a comparative perspective on their potency.

Aromatase Inhibitor Type IC50 Value (in vitro) Notes
LetrozoleNon-Steroidal~2.18 nM - 50-100 nMHighly potent, reversible competitive inhibitor.[10][11]
AnastrozoleNon-SteroidalIC50 not reached at 100-500 nM in some cell proliferation assaysReversible competitive inhibitor.[11]
Exemestane (B1683764)Steroidal~0.232 µM - 2.40 µMIrreversible "suicide" inhibitor.[10][12]
Formestane (B1683765)Steroidal~42 nMIrreversible inhibitor.[10]
AminoglutethimideNon-Steroidal~1.0 - 6.0 µMFirst-generation, less selective inhibitor.[13]

Experimental Protocols

In Vitro Fluorometric Aromatase Inhibition Assay

This protocol is adapted from commercially available assay kits and provides a method to determine the IC50 value of a test compound.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Letrozole)

  • Aromatase assay buffer

  • Fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin - MFC)

  • NADPH generating system

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH generating system.

  • Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a solvent control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence signal (e.g., Ex/Em = 488/527 nm for HFC product) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.

    • Plot the percentage of aromatase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell-Based Aromatase Activity Assay (MCF-7aro cells)

This protocol assesses the inhibitory effect of a compound on aromatase activity in a cellular context.

Materials:

  • MCF-7aro cells (MCF-7 cells stably transfected to overexpress aromatase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • Testosterone (B1683101) (substrate)

  • Tritiated water or ELISA-based estrogen detection kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7aro cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with a fresh medium containing various concentrations of the test compound. Pre-incubate for a specified time (e.g., 24 hours).

  • Substrate Addition: Add testosterone to the medium to a final concentration of, for example, 1 nM.

  • Incubation: Incubate for 24-48 hours to allow for the conversion of testosterone to estradiol (B170435).

  • Quantification of Estrogen:

    • Collect the cell culture supernatant.

    • Measure the concentration of estradiol using a specific ELISA kit according to the manufacturer's instructions.

    • Alternatively, if using a radiolabeled substrate, quantify the release of tritiated water.

  • Data Analysis:

    • Calculate the percentage of inhibition of estrogen production for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to This compound This compound (Steroidal Inhibitor) This compound->Aromatase Inhibits Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Activates

Caption: Signaling pathway of aromatase-mediated estrogen synthesis and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffer, Substrate) Plate Set up 96-well Plate (Enzyme, NADPH) Reagents->Plate Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Controls Inhibitor->Add_Inhibitor Plate->Add_Inhibitor Pre_Incubate Pre-incubate (37°C, 15 min) Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Measure Kinetic Measurement (Fluorescence) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for an in vitro aromatase inhibition assay.

Troubleshooting_Logic Start Problem: Inconsistent/Unexpected Results Check_Reagents Check Reagent Quality and Preparation Start->Check_Reagents Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Consider_Mechanism Consider Inhibitor Mechanism (Steroidal) Start->Consider_Mechanism Assess_Cell_Health Assess Cell Viability (for cell-based assays) Start->Assess_Cell_Health Solution1 Optimize Reagent Handling and Storage Check_Reagents->Solution1 Solution2 Refine Pipetting Technique and Incubation Times Check_Protocol->Solution2 Solution3 Adjust Pre-incubation Time for this compound Consider_Mechanism->Solution3 Solution4 Lower Compound/Solvent Concentration Assess_Cell_Health->Solution4

Caption: Logical troubleshooting workflow for aromatase inhibition experiments.

References

Technical Support Center: Mepitiostane Oral Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of Mepitiostane in rat models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is an orally active anti-estrogenic and anabolic-androgenic steroid. It is a prodrug of epitiostanol (B1193944), which has anti-mammary tumor activity.[1][2] While designed for oral administration, achieving consistent and optimal oral bioavailability can be challenging due to its physicochemical properties and physiological absorption pathways. Understanding these factors is crucial for accurate preclinical assessment.

Q2: What is the primary mechanism by which this compound is absorbed orally in rats?

This compound primarily avoids the extensive first-pass metabolism in the liver by being absorbed through the intestinal lymphatic system.[3][4] This is in contrast to its active metabolite, epitiostanol, which is heavily metabolized by the liver when absorbed via the portal vein.[4]

Q3: How does lymphatic absorption of this compound occur?

Due to its high lipophilicity, this compound is incorporated into chylomicrons and very low-density lipoproteins (VLDL) within the enterocytes of the small intestine.[3][5] These lipid-protein complexes are then exocytosed into the intestinal lymph, bypassing the portal circulation and direct delivery to the liver.[3]

Q4: What are the main factors influencing the oral bioavailability of this compound in rats?

The key factors include:

  • Formulation: The presence of lipids in the formulation is critical. Oily vehicles, particularly those containing long-chain fatty acids, significantly enhance lymphatic absorption.[6][7]

  • Presence of Bile: Bile salts are essential for the emulsification and absorption of lipids and, consequently, for the efficient lymphatic uptake of this compound.[8]

  • Site of Absorption: The upper small intestine is the primary site for maximal lymphatic absorption.[8]

  • Metabolism: this compound is metabolized to the active compound epitiostanol.[1]

Troubleshooting Guide

Issue 1: Low or highly variable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Suggestion Rationale
Inappropriate Vehicle Formulate this compound in an oily vehicle, such as sesame oil or triolein. An aqueous suspension is not recommended.Oily vehicles composed of long-chain fatty acids promote the formation of chylomicrons, which are essential for the lymphatic transport of the highly lipophilic this compound.[6][7]
Fasted State of Animals Ensure animals have access to a standard diet or co-administer the formulation with a meal containing lipids. A minimum of approximately 19g of lipid per meal has been shown to be effective for a similar compound.[9]Food, particularly lipids, stimulates the secretion of bile and the formation of chylomicrons, both of which are crucial for the lymphatic absorption of this compound.[8][9]
Bile Duct Cannulation/Impairment If using a surgically modified model, ensure the bile duct is not obstructed, or consider supplementing with bile salts.The absence of bile in the small intestine significantly reduces the lymphatic absorption of this compound.[8]
Incorrect Gavage Technique Ensure the gavage needle delivers the formulation to the stomach or upper small intestine.The upper small intestine is the most efficient site for the lymphatic absorption of this compound.[8]

Issue 2: High levels of this compound metabolites detected, but low levels of the parent drug.

Possible Cause Troubleshooting Suggestion Rationale
Significant First-Pass Metabolism Confirm that the formulation strategy is promoting lymphatic absorption. Review the vehicle composition and feeding state of the animals.If this compound is absorbed via the portal vein instead of the lymphatic system, it will be subject to extensive first-pass metabolism in the liver, leading to higher metabolite concentrations.[3][4]
Pre-systemic Metabolism in the Gut While this compound is designed to be more resistant to gut metabolism than epitiostanol, some level of pre-systemic metabolism can occur.The methoxycyclopentane moiety at the 17-position of this compound is designed to protect it from extensive metabolism.[4]

Quantitative Data Summary

Table 1: Recovery of ¹⁴C-Mepitiostane Radioactivity 6 Hours After Administration into the Small Intestine of Rats

SampleLymph-Collection Rats (% of Dose)Control Rats (% of Dose)
Lymph34.2-
Bile17.325.6
Liver7.217.8
Urine-4.0
Other Tissues~8.027.9
Total Recovery ~90.0 ~90.0

Data adapted from Ichihashi et al., 1991.[4]

Table 2: Intrinsic Lymphatic Partition Rate (ILPR) of this compound and Related Compounds

CompoundRecovery in Mesenteric Blood (%)Recovery in Lymph (%)Intrinsic Lymphatic Partition Rate (ILPR) (%)
This compound (MP)1.215.092.4
Epitiostanol (EP)7.90.030.4
Oleic Acid--37.6

Data adapted from Ichihashi et al.[10] The ILPR indicates the true lymphotropic property of the compounds.[10]

Experimental Protocols

Protocol 1: Evaluation of this compound Lymphatic Absorption in Thoracic Duct-Cannulated Rats

  • Animal Model: Use adult female Sprague-Dawley rats.

  • Surgical Procedure: Anesthetize the rats and perform a laparotomy to cannulate the thoracic duct for lymph collection and the jugular vein for blood sampling.

  • Formulation Preparation: Prepare a solution of ¹⁴C-labeled this compound in an appropriate oily vehicle (e.g., sesame oil).

  • Administration: Administer the this compound formulation directly into the small intestine via an indwelling catheter.

  • Sample Collection: Collect lymph from the thoracic duct cannula and blood from the jugular vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours). Collect bile, urine, and tissues at the end of the experiment.

  • Sample Analysis: Determine the total radioactivity in all collected samples using a liquid scintillation counter. Analyze the concentration of unchanged this compound and its metabolites using a suitable analytical method like HPLC-MS/MS.

  • Data Calculation: Calculate the percentage of the administered dose recovered in lymph, bile, urine, and tissues. Determine the pharmacokinetic parameters from the plasma concentration-time profile.

Visualizations

Mepitiostane_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Mepitiostane_Formulation This compound in Oily Vehicle Mepitiostane_Lipid This compound + Lipid Droplets Mepitiostane_Formulation->Mepitiostane_Lipid Emulsification (Bile Salts) Chylomicron Chylomicron/ VLDL Formation Mepitiostane_Lipid->Chylomicron Uptake Portal_Vein Portal Vein Mepitiostane_Lipid->Portal_Vein Minor Pathway Mepitiostane_Chylomicron This compound incorporated into Chylomicrons Chylomicron->Mepitiostane_Chylomicron Lymphatics Lymphatic System (Thoracic Duct) Mepitiostane_Chylomicron->Lymphatics Exocytosis Systemic_Circulation Systemic Circulation (Bypasses Liver First-Pass) Lymphatics->Systemic_Circulation Liver Liver (Extensive First-Pass Metabolism) Portal_Vein->Liver Liver->Systemic_Circulation

Caption: this compound's primary lymphatic absorption pathway, avoiding first-pass metabolism.

Troubleshooting_Workflow Start Start: Poor Oral Bioavailability of this compound Check_Formulation Is the formulation an oily vehicle? Start->Check_Formulation Check_Food Was the drug administered with food? Check_Formulation->Check_Food Yes Use_Oily_Vehicle Action: Reformulate in sesame oil or triolein. Check_Formulation->Use_Oily_Vehicle No Check_Route Was the gavage technique appropriate? Check_Food->Check_Route Yes Administer_With_Food Action: Co-administer with a lipid-containing meal. Check_Food->Administer_With_Food No Check_Metabolism Are metabolite levels disproportionately high? Check_Route->Check_Metabolism Yes Refine_Gavage Action: Refine gavage technique to target upper GI tract. Check_Route->Refine_Gavage No Investigate_Absorption_Pathway Action: Investigate for potential portal vein absorption. Check_Metabolism->Investigate_Absorption_Pathway Yes End Resolution: Improved Bioavailability Check_Metabolism->End No Use_Oily_Vehicle->Check_Food Administer_With_Food->Check_Route Refine_Gavage->Check_Metabolism Investigate_Absorption_Pathway->End

Caption: Troubleshooting workflow for poor oral bioavailability of this compound in rats.

References

Technical Support Center: Long-Term Storage of Mepitiostane Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Mepitiostane powder. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the integrity and stability of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature conditions for the long-term storage of this compound powder?

For long-term stability, it is recommended to store this compound powder at or below -20°C.[1][2] While short-term storage for several days to weeks at room temperature or in a refrigerator (4°C) is acceptable, colder temperatures are optimal for preserving the compound's integrity over extended periods.[2] Some forums discussing the storage of raw steroid powders suggest that freezer storage can maintain stability for over 10 years.[3][4]

Q2: How critical is humidity control for storing this compound powder?

Humidity control is critical. Moisture can lead to the hydrolysis of the compound, causing degradation and the formation of impurities.[5][6] It is essential to store this compound powder in a desiccated environment to prevent moisture absorption, which can cause the powder to clump or become sticky.[6] Using a desiccator or including desiccant packs within the storage container is a highly recommended practice.[3]

Q3: What type of container should be used for storing this compound powder?

This compound powder should be stored in a well-sealed, non-reactive container, such as amber glass vials.[6] The container should be airtight to protect against moisture and oxygen. For enhanced protection, especially for valuable samples or reference standards, vacuum sealing the container is a good practice.[3]

Q4: Should this compound powder be protected from light?

Yes, exposure to light, especially UV radiation, can provide the energy for chemical reactions that may degrade the compound.[6][7] Therefore, it is crucial to store the powder in an opaque or amber-colored container to shield it from light.[6]

Q5: Is an inert atmosphere necessary for the long-term storage of this compound powder?

While not always mandatory for routine storage, using an inert atmosphere such as argon or nitrogen can provide additional protection against oxidation, a common degradation pathway for pharmaceuticals.[6][8] This is particularly important for long-term storage of reference standards or high-value samples to maximize stability.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder has changed color (e.g., from white to yellow). Exposure to light, heat, or oxygen, leading to degradation.[6]Discard the powder as its integrity may be compromised. Review storage procedures to ensure adequate protection from light, heat, and air.
Powder has clumped or become sticky. Moisture absorption.[6]The powder may be partially hydrolyzed. Its purity should be re-assessed before use. Improve storage by using a desiccator and ensuring the container is tightly sealed.[6]
Inconsistent experimental results using a previously reliable batch of this compound. Degradation of the compound due to improper storage.Re-evaluate the storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments.

Experimental Protocol: Stability Assessment of this compound Powder

This protocol outlines a general approach to assess the stability of this compound powder under various storage conditions.

1. Objective: To evaluate the stability of this compound powder over time under different temperature, humidity, and light conditions.

2. Materials:

  • This compound powder

  • Amber glass vials

  • Desiccator with desiccant

  • Stability chambers or incubators capable of maintaining set temperature and humidity

  • UV light source

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Reference standard of this compound

3. Method:

  • Sample Preparation: Aliquot approximately 5-10 mg of this compound powder into pre-weighed amber glass vials.

  • Storage Conditions:

    • Condition A (Control): -20°C in a desiccator.

    • Condition B (Accelerated - Heat): 40°C/75% RH (Relative Humidity) in a stability chamber.

    • Condition C (Accelerated - Light): Room temperature with exposure to a UV light source.

    • Condition D (Room Temperature): 25°C/60% RH in a stability chamber.

  • Time Points: Analyze samples at initial (T=0) and then at predetermined intervals (e.g., 1, 3, 6, and 12 months).

  • Analysis:

    • At each time point, dissolve a sample from each condition in a suitable solvent.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.[7]

    • Quantify the amount of remaining this compound and any major degradation products by comparing peak areas to the reference standard.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Observe the formation of any degradation products.

    • Plot the percentage of this compound remaining against time to determine the degradation kinetics and estimate the shelf-life under different conditions.

Logical Workflow for Troubleshooting this compound Storage Issues

TroubleshootingWorkflow Troubleshooting this compound Storage start Start: Inconsistent Experimental Results check_appearance Check Powder Appearance: Color Change? Clumping? start->check_appearance degraded Powder Likely Degraded. Discard and Use New Batch. check_appearance->degraded Yes review_storage Review Storage Conditions check_appearance->review_storage No temp_check Temperature Check: Stored at <= -20°C? review_storage->temp_check humidity_check Humidity Check: Stored with Desiccant? temp_check->humidity_check Yes correct_storage Implement Correct Storage Practices: - Freeze at <= -20°C - Use Desiccant - Use Amber Vials temp_check->correct_storage No light_check Light Exposure Check: Stored in Amber Vial? humidity_check->light_check Yes humidity_check->correct_storage No light_check->correct_storage No retest Retest with New Batch Stored Correctly light_check->retest Yes correct_storage->retest

Caption: Troubleshooting workflow for this compound storage issues.

References

Calibrating analytical instruments for Mepitiostane detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration of analytical instruments for the detection of Mepitiostane and its metabolites. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Issue Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) in LC-MS Secondary interactions between the analyte and the stationary phase.Ensure the mobile phase pH is appropriate for the analyte. Consider using a different column chemistry or adding a competing agent to the mobile phase.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column effects.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.
Low Signal Intensity or Sensitivity in LC-MS/MS Inefficient ionization of this compound metabolites.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization.
Matrix effects from the sample (e.g., urine, plasma).Improve sample preparation to remove interfering substances. Use matrix-matched calibrants and an appropriate internal standard.
Suboptimal fragmentation in the mass spectrometer.Optimize collision energy for the specific precursor-to-product ion transitions of the target metabolites.
Retention Time Shifts in LC Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if shifts are persistent and significant.
Calibration Curve Failure (Non-linear or Poor Correlation) Inaccurate preparation of calibration standards.Carefully prepare a new set of calibration standards from a reliable stock solution.
Saturation of the detector at high concentrations.Extend the calibration range with additional, lower concentration standards.
Inappropriate regression model.Evaluate different weighting factors or regression models (e.g., linear vs. quadratic).
Analyte Degradation in GC-MS This compound and its metabolites can be heat-labile.[1]Use a lower injector temperature. Ensure proper derivatization to increase thermal stability. Consider using LC-MS as an alternative, as it is better suited for heat-labile steroids.[1]
Contamination and Carryover Residue from previous samples in the injection system or column.Implement a thorough wash sequence between injections, using a strong solvent.
Contaminated solvents or reagents.Use high-purity, LC-MS or GC-MS grade solvents and reagents.

Frequently Asked Questions (FAQs)

1. What are the primary analytes to target for this compound detection?

This compound is a prodrug and is rapidly metabolized. Therefore, the primary targets for detection are its metabolites, mainly epitiostanol (B1193944) and epitiostanol sulfoxide (B87167).[1]

2. Which analytical technique is better for this compound analysis, GC-MS or LC-MS?

LC-MS is often preferred for the analysis of this compound and its metabolites because they can be heat-labile and may degrade in the high temperatures of a GC injector.[1] However, with proper derivatization, GC-MS can also be a suitable technique.

3. Why is derivatization necessary for GC-MS analysis of steroids like this compound metabolites?

Derivatization is crucial for GC-MS analysis of many steroids to:

  • Increase their volatility, allowing them to be more easily vaporized in the GC inlet.

  • Improve their thermal stability, preventing degradation at high temperatures.

  • Enhance their chromatographic properties, leading to better peak shapes and resolution.

4. What are some common derivatizing agents used for steroid analysis by GC-MS?

A common derivatizing agent mixture is MSTFA/TMSI/DTE (N-methyl-N-trimethylsilyltrifluoroacetamide/Trimethylsilylimidazole/Dithioerythritol).

5. How can I minimize matrix effects in my LC-MS/MS analysis of this compound metabolites in urine?

To minimize matrix effects, you can:

  • Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.

  • Incorporate a stable isotope-labeled internal standard that co-elutes with your analyte of interest.

  • Prepare your calibration standards in a matrix that is similar to your samples (matrix-matched calibration).

6. What is a typical linear range for the quantification of this compound metabolites?

A typical linear range for the determination of epitiostanol and epitiostanol sulfoxide in urine is 0.5 to 50 ng/mL.[1]

7. What are the expected limits of detection (LOD) for this compound metabolites?

With a sensitive LC-MS/MS method, the LOD for epitiostanol sulfoxide can be around 0.05 ng/mL, and for epitiostanol, it can be around 0.10 ng/mL in urine.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound metabolites.

ParameterEpitiostanol SulfoxideEpitiostanolReference
Linearity Range 0.5 - 50 ng/mL0.5 - 50 ng/mL[1]
Limit of Detection (LOD) 0.05 ng/mL0.10 ng/mL[1]
Recovery 76.2 - 96.9%26.1 - 35.6%[1]
Intra-day Precision (%RSD) 0.9 - 1.7%4.1 - 4.6%[1]
Inter-day Precision (%RSD) 2.0 - 6.6%3.3 - 8.5%[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound Metabolites in Urine

This protocol is a general guideline and may require optimization for specific instruments and laboratory conditions.

1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard.

  • Add β-glucuronidase enzyme solution.

  • Incubate the mixture to hydrolyze the conjugated metabolites.

  • Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrument Calibration

  • Stock Solution Preparation: Prepare a stock solution of the certified reference materials for epitiostanol and epitiostanol sulfoxide in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).

  • Calibration Curve Construction: Inject the working standard solutions into the LC-MS/MS system. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Linearity Assessment: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be greater than 0.99.

3. LC-MS/MS Analysis

  • Chromatographic-Separation: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of a mixture of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each metabolite and the internal standard.

Visualizations

Mepitiostane_Metabolic_Pathway This compound This compound Epitiostanol Epitiostanol This compound->Epitiostanol Metabolism Epitiostanol_Sulfoxide Epitiostanol Sulfoxide Epitiostanol->Epitiostanol_Sulfoxide Oxidation

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound metabolite analysis.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Analytical Problem (e.g., Poor Peak Shape) Cause1 Instrumental Issue Problem->Cause1 Cause2 Methodological Flaw Problem->Cause2 Cause3 Sample-Related Issue Problem->Cause3 Solution1 Check Instrument Settings Cause1->Solution1 Solution2 Optimize Method Parameters Cause2->Solution2 Solution3 Improve Sample Preparation Cause3->Solution3

Caption: Troubleshooting logical relationship.

References

Validation & Comparative

Mepitiostane vs. Fluoxymesterone: A Comparative Analysis in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Mepitiostane and Fluoxymesterone, two synthetic steroidal androgens that have been evaluated for the treatment of breast cancer. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical and clinical models, and detailed experimental protocols.

Introduction

Both this compound and Fluoxymesterone are derivatives of testosterone (B1683101) and exert their effects primarily through the androgen receptor (AR). Their historical use in breast cancer therapy stems from the observation that androgens can counteract the growth-promoting effects of estrogens in hormone receptor-positive breast cancers. However, their distinct structural modifications lead to differences in their pharmacological profiles and therapeutic efficacy.

Mechanism of Action

This compound is a synthetic anabolic steroid that exhibits a dual mechanism of action. It not only binds to the androgen receptor but also possesses antiestrogenic properties by acting as an aromatase inhibitor. Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces the levels of circulating estrogens, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.[1]

Fluoxymesterone is a potent synthetic anabolic-androgenic steroid that functions as a strong agonist of the androgen receptor.[2] Upon binding to the AR, the Fluoxymesterone-AR complex translocates to the nucleus and binds to hormone response elements (HREs) on the DNA, which in turn regulates the transcription of target genes. This activation of androgen signaling can interfere with estrogen-driven cell proliferation.[2][3]

Preclinical Efficacy: A Head-to-Head Comparison

Direct comparative studies in preclinical breast cancer models have demonstrated a superior antitumor activity of this compound over Fluoxymesterone.

Table 1: Comparative Antitumor Activity in Preclinical Models
Model System Drug Dosage Effect on Tumor Growth Reference
Pregnancy-dependent mouse mammary tumor (TPDMT-4)This compound1.0 mg and 3.0 mg (6 doses/week, intragastrically)Significantly suppressed tumor growth with regression in 25% and 29% of animals, respectively.[3]
Fluoxymesterone3.0 mg (6 doses/week, intragastrically)Retarded tumor growth during the first week of treatment, but ultimately had no inhibitory effects.[3]
Transplanted estrogen-dependent mammary tumor in ratsThis compoundNot specifiedSuppressed tumor growth; demonstrated more dominant antitumor activity than fluoxymesterone.[4]
FluoxymesteroneNot specifiedLess effective in suppressing tumor growth compared to this compound.[4]

Clinical Efficacy in Advanced Breast Cancer

Both this compound and Fluoxymesterone have been evaluated in clinical trials for the treatment of advanced breast cancer, typically in postmenopausal women who have failed other endocrine therapies.

Table 2: Clinical Response Rates in Advanced Breast Cancer
Drug Study Population Dosage Objective Response Rate (ORR) Reference
This compound45 patients with advanced breast cancer20 mg/day31.1% (14 out of 45 patients)[5]
Fluoxymesterone28 patients who failed prior hormonal therapyNot specified in abstract11% (1 out of 9 patients who had responded to prior endocrine therapy)[6]
Fluoxymesterone33 women with Stage IV breast cancer previously treated with tamoxifen10 mg p.o. BID39% (13 out of 33 patients)[7]
Fluoxymesterone (in combination with Tamoxifen)119 postmenopausal women with metastatic breast cancer10 mg orally twice daily53%[8]
Tamoxifen alone119 postmenopausal women with metastatic breast cancer10 mg orally twice daily42%[8]

Signaling Pathways

The primary mechanism of action for both compounds involves the activation of the androgen receptor signaling pathway. In ER+ breast cancer, AR activation can antagonize ER signaling through several mechanisms, including competing for DNA binding sites and co-activator proteins.

AR_Signaling_Pathway Androgen Receptor Signaling in ER+ Breast Cancer Androgen This compound / Fluoxymesterone AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Aromatase Aromatase Androgens_in Androgens Aromatase->Androgens_in This compound Inhibits Estrogens Estrogens Androgens_in->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to ERE Estrogen Response Element (ERE) AR_dimer->ERE Competes with ER for binding Gene_Transcription_Activation Activation of AR-Target Genes ARE->Gene_Transcription_Activation Regulates Gene_Transcription_Inhibition Inhibition of ER-Target Genes ER->ERE Binds to

Caption: Androgen Receptor Signaling Pathway in ER+ Breast Cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preclinical models discussed.

Experimental Workflow: TPDMT-4 Mouse Mammary Tumor Model

TPDMT4_Workflow TPDMT-4 Mouse Mammary Tumor Model Workflow start Female DDD Mice with Pituitary Isografts tumor_implantation Implant TPDMT-4 Tumor into Fat-pad start->tumor_implantation tumor_growth Monitor for Palpable Tumor Growth tumor_implantation->tumor_growth treatment_groups Randomize into Treatment Groups: - this compound (0.1, 0.3, 1.0, 3.0 mg) - Fluoxymesterone (0.1, 0.3, 1.0, 3.0 mg) - Control tumor_growth->treatment_groups treatment_admin Intragastric Administration (6 doses/week) treatment_groups->treatment_admin tumor_measurement Measure Tumor Size Periodically treatment_admin->tumor_measurement data_analysis Analyze Tumor Growth Inhibition and Regression tumor_measurement->data_analysis end Compare Efficacy data_analysis->end

Caption: Workflow for TPDMT-4 mouse mammary tumor model.

Detailed Methodology: TPDMT-4 Mouse Mammary Tumor Model

  • Animal Model: Female DDD mice carrying pituitary isografts are used to create a hormonal environment conducive to the growth of pregnancy-dependent tumors.[3]

  • Tumor Implantation: TPDMT-4 mammary tumor tissue is implanted into the inguinal mammary fat pad of the mice.[3]

  • Tumor Growth Monitoring: Animals are palpated regularly to monitor for the development of palpable tumors.[3]

  • Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[3]

  • Drug Administration: this compound or Fluoxymesterone is administered intragastrically at various doses (e.g., 0.1, 0.3, 1.0, and 3.0 mg) six times a week. The control group receives the vehicle.[3]

  • Tumor Measurement: Tumor size is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition and the rate of tumor regression are calculated to compare the efficacy of the treatments.[3]

Experimental Workflow: Chemically-Induced Rat Mammary Tumor Model

DMBA_Workflow DMBA-Induced Rat Mammary Tumor Model Workflow start Female Sprague-Dawley Rats (50-55 days old) dmba_admin Administer DMBA (e.g., 20 mg in oil) via oral gavage start->dmba_admin tumor_development Palpate for Tumor Development (weekly for several weeks) dmba_admin->tumor_development treatment_initiation Initiate Treatment When Tumors Reach a Defined Size tumor_development->treatment_initiation treatment_groups Randomize into Treatment Groups: - this compound - Fluoxymesterone - Control treatment_initiation->treatment_groups drug_admin Oral Administration of Drugs treatment_groups->drug_admin tumor_monitoring Monitor Tumor Growth and Animal Health drug_admin->tumor_monitoring endpoint Euthanize and Excise Tumors for Analysis tumor_monitoring->endpoint analysis Histopathological and Molecular Analysis endpoint->analysis end Evaluate Antitumor Efficacy analysis->end

Caption: Workflow for DMBA-induced rat mammary tumor model.

Detailed Methodology: DMBA-Induced Rat Mammary Carcinoma Model

  • Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age, are used as they are susceptible to the carcinogenic effects of DMBA.

  • Carcinogen Administration: A single dose of 7,12-dimethylbenz(a)anthracene (DMBA), for example, 20 mg dissolved in a suitable vehicle like corn oil, is administered via oral gavage.

  • Tumor Monitoring: Rats are palpated weekly to detect the appearance and growth of mammary tumors. The location and size of each tumor are recorded.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 1-2 cm in diameter), the rats are randomized into treatment and control groups.

  • Drug Administration: this compound, Fluoxymesterone, or the vehicle is administered orally at the specified dosages and frequencies.

  • Data Collection: Tumor dimensions are measured regularly, and the general health of the animals is monitored.

  • Endpoint and Tissue Collection: At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for histological and molecular analysis.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth rates, final tumor weights, and histopathological features between the treatment and control groups.

Conclusion

Based on the available preclinical data, this compound demonstrates a more potent antitumor effect than Fluoxymesterone in hormone-dependent breast cancer models. This enhanced efficacy is likely attributable to its dual mechanism of action, combining androgen receptor agonism with aromatase inhibition. While both drugs have shown some clinical utility in advanced breast cancer, the direct comparative evidence in a clinical setting is limited. The choice between these agents in a therapeutic context would require further investigation, considering their efficacy, side-effect profiles, and the specific molecular characteristics of the patient's tumor. The experimental models and protocols outlined in this guide provide a framework for future comparative studies to further elucidate the therapeutic potential of these and other androgenic compounds in breast cancer.

References

Mepitiostane vs. Medroxyprogesterone Acetate in Advanced Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hormonal therapies for advanced breast cancer, mepitiostane and medroxyprogesterone (B1676146) acetate (B1210297) (MPA) have been investigated as treatment options, particularly in postmenopausal patients. This guide provides a detailed comparison of their efficacy, safety, and mechanisms of action, supported by data from clinical research, to inform researchers, scientists, and drug development professionals.

Efficacy and Performance

A key phase III randomized controlled trial directly compared the therapeutic outcomes of oral high-dose medroxyprogesterone acetate against this compound in postmenopausal women with advanced breast cancer. The study revealed comparable efficacy between the two agents in terms of overall objective response rates.

Table 1: Comparative Efficacy in Advanced Breast Cancer

ParameterThis compoundMedroxyprogesterone Acetate (High-Dose)
Objective Response Rate 35.0% (14/40 patients)40.4% (19/47 patients)
Response in Bone Metastases 15.4% (2/13 patients)31.6% (6/19 patients)

Data from Izuo et al., Cancer, 1985.

While the overall response rates were similar, high-dose MPA demonstrated a notable advantage in patients with bone metastases.

Safety and Side Effect Profiles

Both this compound and medroxyprogesterone acetate are associated with a range of side effects, primarily related to their hormonal activities.

Table 2: Adverse Effects Profile

Side Effect CategoryThis compoundMedroxyprogesterone Acetate
Androgenic/Virilizing Hoarseness, hirsutism, acne (observed relatively often)Androgenic side-effects are noted
Metabolic No evidence of abnormality in liver function tests or serum calcium levelIncreased appetite, weight gain, Cushingoid features, worsening of diabetes mellitus
General -Improvement in performance status, increased appetite, myeloprotective effect

This compound's side effects are predominantly androgenic in nature.[1] In contrast, high-dose MPA is associated with metabolic changes and Cushingoid features, but also offers benefits in terms of improved performance status and appetite.[1]

Experimental Protocols

The pivotal phase III trial comparing this compound and MPA, conducted by Izuo and colleagues, employed a randomized controlled design. The following provides a summary of the experimental protocol based on available information:

Study Design: A randomized, controlled clinical trial.

Patient Population: Postmenopausal women with advanced breast cancer.

Treatment Arms:

  • This compound Group: Patients received 10 mg of this compound orally, twice daily.

  • Medroxyprogesterone Acetate Group: Patients received 400 mg of medroxyprogesterone acetate orally, three times daily.

Endpoints:

  • Primary Endpoint: Objective tumor response.

  • Secondary Endpoints: Response in specific metastatic sites (e.g., bone), and assessment of side effects.

Response Criteria: The criteria for objective tumor response were not detailed in the available abstract but would have followed standard oncological assessment guidelines of the time, likely involving measurement of tumor size changes.

Statistical Analysis: The comparison of response rates between the two groups would have been performed using appropriate statistical tests for categorical data, such as the chi-squared test.

Mechanisms of Action and Signaling Pathways

This compound and medroxyprogesterone acetate exert their effects through distinct yet overlapping hormonal pathways.

This compound

This compound is a steroidal antiestrogen (B12405530) with anabolic-androgenic properties.[2] Its primary mechanism is believed to be the inhibition of estrogenic action at the receptor level, which is crucial in estrogen receptor-positive (ER+) breast cancers. Additionally, its androgenic properties may contribute to its anti-tumor effects.

Mepitiostane_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER Antagonist ARE Androgen Response Element AR->ARE ERE Estrogen Response Element ER->ERE Gene_Expression_A Modulation of Androgen-Responsive Genes ARE->Gene_Expression_A Gene_Expression_E Inhibition of Estrogen-Responsive Genes ERE->Gene_Expression_E Cell_Growth_Inhibition Inhibition of Tumor Cell Growth Gene_Expression_A->Cell_Growth_Inhibition Gene_Expression_E->Cell_Growth_Inhibition

Caption: this compound's dual action on androgen and estrogen receptors.

Medroxyprogesterone Acetate (MPA)

MPA is a synthetic progestin that exerts its effects by binding to progesterone (B1679170) receptors (PR). However, it also demonstrates significant cross-reactivity with androgen receptors (AR) and glucocorticoid receptors (GR).[3][4] Its binding to PR is the predominant mechanism leading to anti-proliferative effects in ER+ breast cancer cells.[3] MPA's interaction with AR can also contribute to the inhibition of cell growth.

MPA_Signaling MPA Medroxyprogesterone Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR AR Androgen Receptor (AR) MPA->AR GR Glucocorticoid Receptor (GR) MPA->GR PRE Progesterone Response Element PR->PRE Downstream_Signaling Downstream Signaling (e.g., RANKL, MAPK) PR->Downstream_Signaling ARE Androgen Response Element AR->ARE GRE Glucocorticoid Response Element GR->GRE Gene_Expression Altered Gene Expression PRE->Gene_Expression ARE->Gene_Expression GRE->Gene_Expression Cell_Growth_Inhibition Inhibition of Tumor Cell Growth Downstream_Signaling->Cell_Growth_Inhibition Gene_Expression->Cell_Growth_Inhibition

Caption: MPA's multi-receptor signaling pathways in breast cancer.

Comparative Workflow and Logical Relationship

The selection between this compound and MPA in a clinical research setting would be guided by the specific patient population and study objectives.

Comparison_Workflow Start Advanced Breast Cancer (Postmenopausal) Randomization Randomization Start->Randomization Mepitiostane_Arm This compound Treatment Randomization->Mepitiostane_Arm MPA_Arm MPA Treatment Randomization->MPA_Arm Response_Assessment Tumor Response Assessment Mepitiostane_Arm->Response_Assessment MPA_Arm->Response_Assessment Efficacy_Comparison Compare Objective Response Rates Response_Assessment->Efficacy_Comparison Safety_Comparison Compare Side Effect Profiles Response_Assessment->Safety_Comparison Conclusion Conclusion on Comparative Efficacy and Safety Efficacy_Comparison->Conclusion Safety_Comparison->Conclusion

Caption: Logical workflow for comparing this compound and MPA.

References

A Comparative In Vitro Efficacy Analysis: Mepitiostane vs. Letrozole in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the in vitro efficacy of Mepitiostane and letrozole (B1683767), two compounds with applications in breast cancer therapy. While both exhibit anti-estrogenic properties, their mechanisms of action and the available in vitro data differ significantly. This document aims to present an objective overview based on published experimental data, highlighting the well-documented efficacy of letrozole and the current data gap for a direct in vitro comparison with this compound.

Executive Summary

Letrozole is a highly potent and selective third-generation non-steroidal aromatase inhibitor. Extensive in vitro research has characterized its efficacy in inhibiting estrogen synthesis and suppressing the proliferation of estrogen-receptor-positive (ER+) breast cancer cell lines. In contrast, this compound is an orally active anabolic-androgenic steroid with anti-estrogenic effects. It functions as a prodrug, metabolizing to the active form, epitiostanol (B1193944). The primary anticancer mechanism of epitiostanol is understood to be multi-faceted, involving direct antagonism of the estrogen receptor (ER) and agonism of the androgen receptor (AR), rather than direct inhibition of the aromatase enzyme.

Crucially, a direct in vitro comparison of the efficacy of this compound and letrozole in aromatase inhibition or cell proliferation assays is not available in the current scientific literature. This guide will therefore present the comprehensive in vitro data for letrozole and a qualitative description of the known mechanisms of this compound to provide a clear understanding of their distinct pharmacological profiles.

Letrozole: A Profile of a Potent Aromatase Inhibitor

Letrozole's primary mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, letrozole effectively reduces circulating and intratumoral estrogen levels, thereby inhibiting the growth of ER+ breast cancer cells.

Quantitative Data on Letrozole's In Vitro Efficacy

The following tables summarize key quantitative data from various in vitro studies on letrozole.

Table 1: Aromatase Inhibition by Letrozole in Cell-Free and Cell-Based Assays

Cell Line/SystemAssay TypeIC50 (nM)
Human Placental MicrosomesCell-free aromatase assay0.07 - 20
Human Breast Cancer HomogenatesCell-free aromatase assay~20
Aromatase-transfected MCF-7 cellsIntact cell aromatase assayPotent Inhibition

Table 2: Anti-proliferative Effects of Letrozole on Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusProliferation AssayIC50
MCF-7 (aromatase-transfected)ER+MTT AssayPotent inhibition of androstenedione-dependent proliferation
T-47D (aromatase-transfected)ER+Proliferation AssaysSynergistic inhibition with IGF-IR inhibitors[1]
MCF-7ER+DNA SynthesisSignificant suppression of endogenous aromatase-induced proliferation[2]
Experimental Protocols for In Vitro Assessment of Letrozole

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate letrozole's efficacy.

Cell-Free Aromatase Inhibition Assay (Radiometric Method)

  • Enzyme Source: Human placental microsomes or recombinant human aromatase.

  • Substrate: [1β-³H]-androst-4-ene-3,17-dione.

  • Inhibitor: Letrozole at various concentrations.

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the enzyme, substrate, and an NADPH-generating system.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).

  • Quantification: Extract the aqueous phase containing the released ³H₂O and measure radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of aromatase inhibition at each letrozole concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7aro) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing varying concentrations of letrozole and an androgen substrate (e.g., androstenedione) to stimulate estrogen production. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to form formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition at each letrozole concentration and determine the IC50 value.

Signaling Pathways Modulated by Letrozole

Letrozole's inhibition of aromatase initiates a cascade of downstream effects on cellular signaling pathways, primarily impacting cell cycle progression and apoptosis in ER+ breast cancer cells.

Letrozole_Signaling_Pathway Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Letrozole Letrozole Letrozole->Aromatase Inhibition ERE Estrogen Response Elements (ERE) ER->ERE Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Gene_Transcription->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis

Caption: Letrozole's mechanism of action and its impact on downstream signaling pathways.

This compound: An Anti-Estrogenic Steroid with a Different Approach

This compound is a synthetic anabolic-androgenic steroid that exerts its anti-cancer effects through its active metabolite, epitiostanol.[3] Unlike letrozole, the primary mechanism of epitiostanol is not the inhibition of the aromatase enzyme.

Mechanism of Action of this compound (Epitiostanol)

The anti-estrogenic and anti-neoplastic effects of epitiostanol are believed to be mediated through a combination of the following mechanisms:

  • Estrogen Receptor (ER) Antagonism: Epitiostanol directly binds to the estrogen receptor and acts as an antagonist, blocking the binding of estrogen and thereby inhibiting estrogen-mediated gene transcription and cell proliferation.[4]

  • Androgen Receptor (AR) Agonism: As a derivative of dihydrotestosterone (B1667394) (DHT), epitiostanol is an agonist of the androgen receptor. Activation of the AR signaling pathway can have anti-proliferative effects in certain breast cancer subtypes.

  • Antigonadotropic Effects: In premenopausal women, the androgenic activity of epitiostanol can suppress the hypothalamic-pituitary-gonadal axis, leading to reduced production of gonadotropins and consequently lower systemic estrogen levels.

Lack of Direct In Vitro Comparative Data

A thorough review of the scientific literature reveals a lack of in vitro studies that directly compare the efficacy of this compound or its active metabolite, epitiostanol, with letrozole. Specifically, there is no published data on:

  • The IC50 value of this compound or epitiostanol for aromatase inhibition.

  • A direct comparison of the anti-proliferative effects of this compound and letrozole in the same breast cancer cell lines under identical experimental conditions.

This significant data gap prevents a quantitative comparison of the in vitro efficacy of these two compounds.

Signaling Pathways Potentially Modulated by this compound

Based on its known mechanisms, this compound, through epitiostanol, would primarily influence the Estrogen Receptor and Androgen Receptor signaling pathways.

Mepitiostane_Signaling_Pathway This compound This compound (Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism ER Estrogen Receptor (ER) Epitiostanol->ER Antagonism AR Androgen Receptor (AR) Epitiostanol->AR Agonism Estrogen_Signaling Estrogen-Mediated Gene Transcription ER->Estrogen_Signaling Androgen_Signaling Androgen-Mediated Gene Transcription AR->Androgen_Signaling Cell_Proliferation Cell Proliferation Estrogen_Signaling->Cell_Proliferation Androgen_Signaling->Cell_Proliferation

Caption: Proposed signaling pathways affected by this compound's active metabolite, epitiostanol.

Conclusion and Future Directions

Letrozole is a well-characterized and highly potent aromatase inhibitor with extensive in vitro data supporting its efficacy in suppressing estrogen synthesis and inhibiting the proliferation of ER+ breast cancer cells. In contrast, this compound operates through a different, multi-faceted mechanism involving ER antagonism and AR agonism.

The absence of direct in vitro comparative studies between this compound and letrozole makes a quantitative assessment of their relative efficacy impossible at this time. Future research, including head-to-head in vitro studies on aromatase inhibition and cell proliferation in relevant breast cancer cell lines, would be necessary to provide a definitive comparison. Such studies would be invaluable for a more complete understanding of the therapeutic potential of these two distinct anti-cancer agents. Researchers are encouraged to consider these data gaps when designing future experiments in the field of breast cancer therapeutics.

References

A Comparative Analysis of Mepitiostane and Exemestane in Endocrine Therapy for Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two steroidal agents used in the treatment of hormone-sensitive breast cancer: Mepitiostane and Exemestane (B1683764). While both are categorized as endocrine therapies, they employ fundamentally different mechanisms of action to impede estrogen-driven cancer growth. Exemestane is a well-established aromatase inhibitor, directly halting estrogen synthesis. In contrast, this compound, and its active metabolite epitiostanol (B1193944), functions primarily as an estrogen receptor antagonist, blocking estrogen's effects at the cellular level. This guide will objectively compare their performance based on available experimental and clinical data.

Mechanism of Action: A Fundamental Distinction

Exemestane is a potent and irreversible steroidal aromatase inhibitor.[1] It acts as a "suicide inhibitor," binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in peripheral tissues.[2][] This irreversible inactivation of aromatase leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth signal.[2]

This compound , on the other hand, is an orally active antiestrogenic steroid that acts as a prodrug for its active metabolite, epitiostanol.[4][5] The primary anti-cancer mechanism of epitiostanol is direct binding to and antagonism of the estrogen receptor (ER), in a manner similar to tamoxifen (B1202).[4][6] By blocking the ER, it prevents estrogen from binding and initiating the signaling cascade that promotes tumor cell proliferation.[6][7] this compound and epitiostanol also exhibit anabolic and androgenic properties.[4][5] There is no substantial evidence to suggest that this compound or epitiostanol act as direct aromatase inhibitors.

Visualizing the Signaling Pathways

To illustrate their distinct mechanisms, the following diagrams depict the signaling pathways affected by Exemestane and this compound.

Exemestane_Mechanism Androgens Androgens (e.g., Testosterone (B1683101), Androstenedione) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to TumorCell Tumor Cell Proliferation and Survival ER->TumorCell Promotes Exemestane Exemestane Exemestane->Aromatase Irreversibly Inhibits

Figure 1: Mechanism of Action of Exemestane.

Mepitiostane_Mechanism Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Binds to TumorCell Tumor Cell Proliferation and Survival ER->TumorCell Promotes This compound This compound (Epitiostanol) This compound->ER Binds to & Antagonizes

Figure 2: Mechanism of Action of this compound.

Comparative Efficacy: Clinical Data

Direct head-to-head clinical trials comparing this compound and Exemestane are not available. However, data from separate clinical studies can provide insights into their respective efficacies in treating advanced breast cancer.

Parameter This compound Exemestane
Mechanism of Action Estrogen Receptor AntagonistAromatase Inhibitor
Objective Response Rate 31.1% in advanced breast cancer patients (20 mg/day).[8]6.6% to 24.3% (overall success rate) in patients with metastatic breast cancer after failure of nonsteroidal aromatase inhibitors.[9][10]
Clinical Context Used in Japan for advanced breast cancer.[4]Widely approved for advanced breast cancer after tamoxifen failure and as adjuvant treatment.[1][2]
Additional Notes Regression duration of >6 months in 7 of 45 patients in one study.[8]Has shown efficacy after failure of other endocrine therapies, including tamoxifen and nonsteroidal aromatase inhibitors.[9][11]

Pharmacokinetic and Side Effect Profiles

Parameter This compound Exemestane
Administration OralOral
Metabolism Prodrug, converted to the active metabolite epitiostanol.[4][5]Extensively metabolized, primarily by CYP3A4.[]
Common Side Effects Virilizing effects (hoarseness, hirsutism, acne).[4][8]Hot flushes, fatigue, arthralgia (joint pain), headache, insomnia, increased sweating.[2]
Serious Side Effects Not detailed in available abstracts.Risk of decreased bone mineral density.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of endocrine therapies. Below are generalized workflows for assessing the activity of aromatase inhibitors like Exemestane and for evaluating cell proliferation in response to ER antagonists like this compound.

In Vitro Aromatase Inhibition Assay (for Exemestane)

This assay determines the ability of a compound to inhibit the aromatase enzyme. A common method is the tritiated water release assay.

Aromatase_Inhibition_Assay start Start prep_microsomes Prepare Microsomes (e.g., human placental or recombinant aromatase) start->prep_microsomes add_inhibitor Incubate Microsomes with Exemestane (or test compound) at various concentrations prep_microsomes->add_inhibitor add_substrate Add Tritiated Substrate ([3H]-Androstenedione) and NADPH add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with chloroform) incubate->stop_reaction separate_phases Separate Aqueous and Organic Phases stop_reaction->separate_phases measure_radioactivity Measure Radioactivity in Aqueous Phase ([3H]2O) via Scintillation Counting separate_phases->measure_radioactivity calculate_ic50 Calculate % Inhibition and IC50 Value measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for an In Vitro Aromatase Inhibition Assay.

Protocol Details:

  • Enzyme Source: Human placental microsomes or recombinant human aromatase are commonly used as the source of the enzyme.[12]

  • Substrate: A tritiated androgen, typically [1β-³H]-androstenedione, serves as the substrate.[13][14]

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Exemestane) before the addition of the substrate and a cofactor like NADPH.

  • Reaction: Aromatase converts the tritiated androgen to an estrogen, releasing a tritium (B154650) atom that forms tritiated water (³H₂O).[13]

  • Separation: The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the organic phase containing the unreacted substrate and steroidal products.[14]

  • Quantification: The amount of ³H₂O is quantified using liquid scintillation counting, which is proportional to the aromatase activity.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.[15]

ER-Positive Breast Cancer Cell Proliferation Assay (for this compound)

This assay assesses the ability of a compound to inhibit the growth of estrogen-dependent breast cancer cells.

Cell_Proliferation_Assay start Start seed_cells Seed ER-Positive Breast Cancer Cells (e.g., MCF-7) in multi-well plates start->seed_cells hormone_deprive Hormone-deprive cells (e.g., culture in phenol (B47542) red-free medium with charcoal-stripped serum) seed_cells->hormone_deprive add_treatments Treat cells with Estradiol (E2) and varying concentrations of This compound (or test compound) hormone_deprive->add_treatments incubate Incubate for several days (e.g., 5-7 days) add_treatments->incubate measure_proliferation Measure Cell Proliferation/ Viability (e.g., using MTT, WST-1, or crystal violet assay) incubate->measure_proliferation calculate_ic50 Calculate % Inhibition of E2-stimulated growth and IC50 Value measure_proliferation->calculate_ic50 end End calculate_ic50->end

Figure 4: Workflow for a Cell Proliferation Assay.

Protocol Details:

  • Cell Line: An estrogen receptor-positive breast cancer cell line, such as MCF-7, is used. For studying aromatase inhibitors, an aromatase-overexpressing line like MCF-7aro is employed.[16][17][18]

  • Culture Conditions: Cells are initially cultured in a hormone-depleted medium to remove residual estrogens.[16]

  • Treatment: Cells are then treated with a controlled amount of estrogen (e.g., estradiol) to stimulate proliferation, along with varying concentrations of the anti-estrogenic compound being tested (e.g., this compound).

  • Incubation: The cells are incubated for a period sufficient to observe differences in proliferation (typically several days).

  • Proliferation Measurement: Cell viability or proliferation is quantified using colorimetric assays such as MTT or WST-1, which measure metabolic activity.[15]

  • Data Analysis: The ability of the test compound to inhibit estrogen-stimulated growth is determined, and an IC50 value for growth inhibition can be calculated.[15][17]

Conclusion

This compound and Exemestane represent two distinct classes of steroidal agents for the endocrine management of breast cancer. Exemestane is a potent, irreversible aromatase inhibitor that effectively reduces total body estrogen levels. This compound, through its active metabolite epitiostanol, acts as an estrogen receptor antagonist, directly competing with estrogen at the tumor cell. The choice between these or other endocrine therapies depends on the specific clinical scenario, including the patient's menopausal status, prior treatments, and the tumor's biological characteristics. While Exemestane is a cornerstone of aromatase inhibitor therapy, this compound's dual anti-estrogenic and androgenic properties represent a different therapeutic approach. Further research, including direct comparative clinical trials, would be necessary to definitively establish the relative efficacy and safety of these two distinct endocrine strategies.

References

Head-to-head comparison of Mepitiostane and epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane and its active metabolite, epitiostanol (B1193944), are synthetic androstane (B1237026) steroids that have garnered interest for their unique combination of anabolic, androgenic, and anti-estrogenic properties. This compound, an orally active prodrug, is converted in the body to epitiostanol.[1][2] Both compounds have been investigated primarily for their therapeutic potential in treating estrogen receptor-positive breast cancer and gynecomastia.[2][3] This guide provides a comprehensive head-to-head comparison of this compound and epitiostanol, presenting available experimental data to inform researchers and drug development professionals.

Chemical Structures and Pharmacokinetics

This compound is chemically designated as 2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, while epitiostanol is 2α,3α-epithio-5α-androstan-17β-ol. The key structural difference is the 17β-(1-methoxycyclopentyl) ether group on this compound, which renders it orally bioavailable. Following oral administration, this ether linkage is cleaved, releasing the active compound, epitiostanol.[1][2] Epitiostanol itself has poor oral bioavailability and is typically administered via intramuscular injection.[2]

Mechanism of Action

Both this compound, through its conversion to epitiostanol, and epitiostanol itself exert their effects by interacting with multiple steroidal receptors.

  • Androgen Receptor (AR) Agonism: Epitiostanol binds to and activates the androgen receptor, leading to anabolic effects such as increased protein synthesis and muscle growth.[4][5][6]

  • Estrogen Receptor (ER) Antagonism: Uniquely among many anabolic-androgenic steroids (AAS), epitiostanol acts as a direct antagonist of the estrogen receptor.[3][7] This anti-estrogenic activity is crucial for its application in hormone-sensitive breast cancer.[8]

  • Aromatase Inhibition: this compound has also been described as a competitive inhibitor of the aromatase enzyme, which is responsible for converting androgens to estrogens. This further contributes to its anti-estrogenic effects by reducing systemic estrogen levels.[6]

The dual action of AR agonism and ER antagonism, coupled with potential aromatase inhibition, provides a multi-faceted approach to modulating steroid hormone signaling.

Quantitative Data Comparison

While direct comparative studies providing head-to-head quantitative data for this compound and Epitiostanol are limited, the following table summarizes available information. It is important to note that as a prodrug, the primary in vivo activity of this compound is attributable to Epitiostanol.

ParameterThis compoundEpitiostanolReference Compound
Anabolic Activity Data not available11x MethyltestosteroneMethyltestosterone
Androgenic Activity Data not available~1x MethyltestosteroneMethyltestosterone
Androgen Receptor (AR) Binding Affinity High (inferred as prodrug)[9]High[5]Dihydrotestosterone (DHT)
Estrogen Receptor (ER) Binding/Antagonism Acts as an antiestrogen[8][10]Potent antagonist[3][7]Tamoxifen

Note: Specific Ki or IC50 values for receptor binding are not consistently reported in publicly available literature for a direct comparison. The anabolic/androgenic ratio is a critical parameter for evaluating the therapeutic index of these compounds.[11]

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic (myotrophic) and androgenic properties of a test compound.[12][13]

Objective: To determine the anabolic and androgenic potency of a test substance by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.

  • Treatment: The test compound (e.g., Epitiostanol) is administered daily for a set period (typically 7-10 days) at various dose levels. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate, seminal vesicles, and glans penis.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. Dose-response curves are generated to determine the potency of the test compound relative to the positive control.

Hershberger_Assay cluster_preparation Preparation cluster_treatment Treatment Phase (7-10 days) cluster_necropsy Necropsy and Data Collection cluster_analysis Data Analysis Animal_Model Immature Castrated Male Rats Dosing Daily Administration Animal_Model->Dosing Assign to Treatment Groups Compound_Prep Prepare Test Compound, Vehicle, and Positive Control Compound_Prep->Dosing Euthanasia Euthanasia Dosing->Euthanasia Dissection Dissect Androgen- Dependent Tissues Euthanasia->Dissection Weighing Weigh Tissues Dissection->Weighing Comparison Compare Tissue Weights to Controls Weighing->Comparison Dose_Response Generate Dose- Response Curves Comparison->Dose_Response

Caption: Estrogen receptor signaling and antagonism.

Side Effects and Clinical Considerations

As with all AAS, both this compound and epitiostanol can cause a range of side effects. Due to their androgenic nature, virilizing effects such as acne, hirsutism (excessive hair growth), and voice changes can occur, particularly in women. [3]this compound, being an oral formulation, may also pose a risk of hepatotoxicity.

Conclusion

This compound serves as an effective oral prodrug for the potent anabolic and anti-estrogenic agent, epitiostanol. The unique pharmacological profile of epitiostanol, characterized by strong anabolic activity, moderate androgenicity, and direct estrogen receptor antagonism, makes it a compound of significant interest for therapeutic applications, particularly in the context of hormone-sensitive cancers. While quantitative data for a direct comparison remains somewhat limited, the available evidence underscores the distinct properties of this steroidal family. Further research is warranted to fully elucidate the comparative efficacy and safety of these compounds and to explore their full therapeutic potential.

References

Evaluating the Anabolic Potency of Mepitiostane Against Other Anabolic-Androgenic Steroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic and androgenic potency of Mepitiostane and its active metabolite, Epitiostanol, against other well-established anabolic-androgenic steroids (AAS). The data presented is derived from scientific literature, primarily focusing on results from the Hershberger assay, a standardized method for assessing the anabolic and androgenic properties of steroidal compounds.

Introduction to this compound

This compound is a synthetic, orally active anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT). It functions as a prodrug, being converted in the body to its active form, Epitiostanol. Medically, this compound has been utilized in Japan for the treatment of breast cancer due to its antiestrogenic properties, which are attributed to its ability to inhibit the aromatase enzyme. Beyond its antiestrogen (B12405530) effects, this compound, through its conversion to Epitiostanol, interacts with the androgen receptor (AR) to exert anabolic (myotrophic) and androgenic effects, stimulating protein synthesis and promoting muscle growth.

Quantitative Comparison of Anabolic and Androgenic Potency

The anabolic and androgenic potencies of AAS are typically determined using the Hershberger assay in rats. The assay measures the increase in weight of the levator ani muscle (an indicator of anabolic activity) relative to the increase in weight of the ventral prostate or seminal vesicles (indicators of androgenic activity). The resulting anabolic:androgenic ratio provides a quantitative measure of a steroid's selectivity for muscle growth over virilizing effects.

Anabolic-Androgenic Steroid (AAS)Anabolic:Androgenic Ratio (Approximate)Notes
Testosterone (B1683101) Propionate 1:1Serves as the reference standard for anabolic and androgenic potency.
Methyltestosterone 1:1A commonly used oral steroid, also often used as a reference in comparative studies.
Epitiostanol (active metabolite of this compound) 11:1 (relative to Methyltestosterone)Epitiostanol demonstrates significantly higher anabolic activity with comparable androgenic activity to methyltestosterone.
Nandrolone (B1676933) 4:1Known for its favorable anabolic effects with reduced androgenicity compared to testosterone.[1]
Oxandrolone 10:1Exhibits high anabolic selectivity with minimal androgenic effects.[1]
Fluoxymesterone 2.7:1A potent oral steroid, with this compound's potency being described as nearly equivalent.

Note: The anabolic:androgenic ratios are estimations derived from various studies and can vary based on the specific experimental conditions of the Hershberger assay.

Experimental Protocols

The Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo bioassay for assessing the androgenic and anabolic properties of a substance.[2][3][4][5] The protocol, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 441, involves the following key steps:[4][6]

1. Animal Model: Immature, castrated male rats are used as the experimental model.[2] Castration minimizes the influence of endogenous androgens, making the androgen-responsive tissues more sensitive to exogenous compounds.

2. Dosing Regimen: The test substance is administered daily for a period of 10 consecutive days.[5] Administration can be via oral gavage or subcutaneous injection.[5]

3. Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[4]

  • Anabolic (Myotrophic) Indicator: The levator ani muscle is the primary indicator of anabolic activity.[7]
  • Androgenic Indicators: The ventral prostate and seminal vesicles are the primary indicators of androgenic activity.[7]

4. Data Analysis: The weights of the levator ani muscle, ventral prostate, and seminal vesicles from the treated groups are compared to those of a control group receiving only the vehicle. The relative increase in the weight of the levator ani muscle compared to the increase in the weight of the ventral prostate and seminal vesicles is used to calculate the anabolic:androgenic ratio.

Signaling Pathways and Mechanisms of Action

Anabolic-androgenic steroids exert their effects primarily through the activation of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.

Genomic Signaling Pathway of AAS in Skeletal Muscle

The binding of an AAS to the AR in the cytoplasm of a muscle cell triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the AAS-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis and muscle growth.

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins AR->HSP Associated with AAS_AR AAS-AR Complex ARE Androgen Response Element (ARE) AAS_AR->ARE Translocates and Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis (Muscle Growth) Gene_Transcription->Protein_Synthesis Leads to

Genomic Signaling Pathway of AAS in Skeletal Muscle
Non-Genomic Signaling and Downstream Effectors

In addition to the classical genomic pathway, AAS can also elicit rapid, non-genomic effects. These are mediated by membrane-associated androgen receptors and involve the activation of intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways.[8][9] These pathways are crucial for cell proliferation, survival, and protein synthesis.

  • PI3K/Akt Pathway: Activation of this pathway by androgens promotes protein synthesis and inhibits protein degradation, contributing significantly to muscle hypertrophy.[8]

  • MAPK Pathway: The MAPK signaling cascade is also implicated in androgen-mediated muscle growth and can influence the transcriptional activity of the androgen receptor itself.[8]

Experimental_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing Regimen cluster_necropsy Necropsy and Tissue Collection cluster_analysis Data Analysis Castration Castration of Immature Male Rats Acclimatization Acclimatization Period Castration->Acclimatization Dosing Daily Administration of Test Substance (10 consecutive days) Acclimatization->Dosing Euthanasia Euthanasia (24h after last dose) Dosing->Euthanasia Dissection Dissection of Androgen-Responsive Tissues Euthanasia->Dissection Weighing Weighing of Tissues (Levator Ani, Ventral Prostate, Seminal Vesicles) Dissection->Weighing Calculation Calculation of Anabolic:Androgenic Ratio Weighing->Calculation

Workflow of the Hershberger Assay

Conclusion

The available data indicates that this compound, through its active metabolite Epitiostanol, is a potent anabolic agent with a significantly higher anabolic-to-androgenic ratio compared to testosterone and methyltestosterone. Its anabolic potency appears to be in a similar range to other highly anabolic steroids like Oxandrolone. The favorable anabolic profile of this compound, coupled with its antiestrogenic activity, makes it a compound of significant interest for further research and development in contexts where tissue-selective anabolic effects are desired with minimized androgenic side effects. Further head-to-head comparative studies utilizing standardized Hershberger assay protocols would be beneficial to more precisely quantify the anabolic and androgenic potency of this compound relative to a broader range of AAS.

References

An In Vitro Comparative Analysis of Mepitiostane and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Mepitiostane, a selective estrogen receptor modulator (SERM), with other well-established SERMs, namely Tamoxifen and Raloxifene. The information presented is based on available experimental data from scientific literature. This compound, a prodrug that is converted to its active form, Epitiostanol, has been utilized in Japan for the treatment of breast cancer.[1][2] Like other SERMs, its therapeutic effect in estrogen receptor-positive (ER-positive) breast cancer is primarily attributed to its antiestrogenic activity.[1][3]

Mechanism of Action: Estrogen Receptor Modulation

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects. In ER-positive breast cancer cells, the binding of an estrogen, such as estradiol, to the estrogen receptor alpha (ERα) triggers a conformational change in the receptor. This allows for the recruitment of coactivators and subsequent transcription of genes that promote cell proliferation.

SERMs like this compound (via its active metabolite Epitiostanol), Tamoxifen, and Raloxifene competitively bind to ERα.[1] This binding induces a different conformational change in the receptor, which leads to the recruitment of corepressors instead of coactivators. This complex then binds to estrogen response elements (EREs) on the DNA, inhibiting the transcription of estrogen-responsive genes and thereby arresting cell proliferation.

SERM_Mechanism cluster_0 Estradiol-Mediated Activation cluster_1 SERM-Mediated Inhibition Estradiol Estradiol ER_inactive Inactive ERα Estradiol->ER_inactive Binds ER_active Active ERα (Conformational Change) Coactivators Coactivators ER_active->Coactivators Recruits ERE Estrogen Response Element (ERE) Coactivators->ERE Binds to Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Promotes SERM SERM (this compound/Epitiostanol, Tamoxifen, Raloxifene) ER_inactive2 Inactive ERα SERM->ER_inactive2 Competitively Binds ER_inhibited Inhibited ERα (Conformational Change) Corepressors Corepressors ER_inhibited->Corepressors Recruits ERE2 Estrogen Response Element (ERE) Corepressors->ERE2 Binds to Gene_Inhibition Inhibition of Gene Transcription ERE2->Gene_Inhibition Leads to

Figure 1. Simplified signaling pathway of Estrogen Receptor activation and SERM-mediated inhibition.

Comparative In Vitro Efficacy

The anti-proliferative effects of SERMs on ER-positive breast cancer cells are a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While direct comparative studies including this compound are limited, the following table summarizes available IC50 values for Epitiostanol, Tamoxifen, and Raloxifene in the MCF-7 human breast cancer cell line, a widely used model for ER-positive breast cancer research. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
Epitiostanol MCF-7Data not available-
Tamoxifen MCF-7~1.27 - 23.31[4][5]
4-Hydroxytamoxifen MCF-7~0.015[4]
Raloxifene MCF-7~0.1 - 1[4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the performance of SERMs.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand, typically radiolabeled estradiol.

ER_Binding_Assay start Start: Prepare ER-containing cytosol from rat uterus or ER-expressing cells incubation Incubate ER with a fixed concentration of radiolabeled Estradiol ([3H]-E2) and varying concentrations of the test SERM start->incubation separation Separate ER-bound radioligand from free radioligand (e.g., using hydroxylapatite) incubation->separation quantification Quantify the amount of bound radioactivity using liquid scintillation counting separation->quantification analysis Plot the percentage of [3H]-E2 binding against the log concentration of the SERM to determine the IC50 value quantification->analysis end End: Calculate Relative Binding Affinity (RBA) analysis->end

References

Navigating Endocrine Resistance: A Comparative Analysis of Mepitiostane and Other Anti-Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to endocrine therapies remains a critical challenge in the management of estrogen receptor-positive (ER+) breast cancer. While agents such as tamoxifen (B1202), aromatase inhibitors (AIs), and fulvestrant (B1683766) have significantly improved patient outcomes, eventual treatment failure due to intrinsic or acquired resistance necessitates the exploration of alternative therapeutic strategies. Mepitiostane, a steroidal anti-estrogen, represents one such option. This guide provides a comparative overview of this compound and other widely used anti-estrogens, with a focus on potential cross-resistance patterns inferred from their mechanisms of action and known resistance pathways. Due to a lack of direct comparative experimental studies, this analysis synthesizes data from individual drug characterizations to provide a framework for further investigation.

Mechanisms of Action and Resistance at a Glance

A summary of the primary mechanisms of action and key resistance pathways for this compound, Tamoxifen, Aromatase Inhibitors, and Fulvestrant is presented below. Understanding these differences is crucial for hypothesizing potential cross-resistance scenarios.

Anti-Estrogen Primary Mechanism of Action Key Mechanisms of Acquired Resistance
This compound Prodrug of epitiostanol, which directly antagonizes the estrogen receptor (ER). Also possesses anabolic and androgenic properties.[1]Data on specific resistance mechanisms are limited. Inferred mechanisms could involve alterations in ER signaling, similar to other ER antagonists.
Tamoxifen Selective Estrogen Receptor Modulator (SERM); acts as an ER antagonist in breast tissue but can have agonist effects in other tissues.Upregulation of growth factor signaling pathways (e.g., HER2, EGFR), mutations in the ESR1 gene, altered expression of co-regulatory proteins, and epigenetic modifications.[2][3][4][5][6][7]
Aromatase Inhibitors (AIs) Inhibit the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens.Upregulation of alternative growth factor pathways, hypersensitivity to low estrogen levels, and mutations in the aromatase gene. There is evidence of a lack of complete cross-resistance between steroidal (e.g., exemestane) and non-steroidal (e.g., letrozole (B1683767), anastrozole) AIs.[8][9][10]
Fulvestrant Selective Estrogen Receptor Degrader (SERD); binds to the ER and promotes its degradation, leading to complete abrogation of ER signaling.[4]ESR1 mutations are a common mechanism of resistance.[11][12] Upregulation of alternative signaling pathways can also contribute.[12] Preclinical studies suggest a lack of cross-resistance with tamoxifen in some contexts.[4]

Inferred Cross-Resistance Profiles

In the absence of direct experimental data, we can infer potential cross-resistance based on the known mechanisms of resistance.

This compound vs.Inferred Cross-ResistanceRationale
Tamoxifen Possible Resistance to both agents can be driven by alterations in the ER signaling pathway. If resistance to tamoxifen is mediated by downstream signaling pathways that bypass the need for ER activation (e.g., through growth factor receptor signaling), cross-resistance to this compound is plausible. However, if tamoxifen resistance is due to its partial agonist activity, the pure antagonist nature of this compound's active metabolite might still offer some efficacy.
Aromatase Inhibitors Less Likely AIs act by depleting estrogen, while this compound directly targets the ER. Tumors resistant to AIs due to hypersensitivity to low estrogen levels or ligand-independent ER activation might still be sensitive to a direct ER antagonist like this compound. However, if resistance involves significant upregulation of downstream signaling pathways that make the cell independent of ER, cross-resistance could occur.
Fulvestrant Possible Both this compound and Fulvestrant directly target the ER. Resistance mechanisms involving mutations in the ESR1 gene that affect drug binding could potentially confer cross-resistance. However, as their chemical structures and modes of interaction with the ER differ, some mutations might lead to resistance to one agent but not the other.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug resistance. Below are generalized protocols for key experiments used in the study of anti-estrogen resistance.

Cell Culture and Development of Resistant Cell Lines
  • Cell Lines: MCF-7 and T47D are commonly used ER+ human breast cancer cell lines.

  • Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Development of Resistance:

    • Culture parental cells in the presence of a low concentration of the anti-estrogen (e.g., 10 nM for tamoxifen, 100 nM for fulvestrant).

    • Gradually increase the drug concentration over several months as cells adapt and resume proliferation.

    • Maintain the resistant cell line in a medium containing the final concentration of the drug to ensure the stability of the resistant phenotype.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the anti-estrogen for 72-96 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Crystal Violet Assay:

    • Seed cells in 24-well plates and treat as described for the MTT assay.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Stain the cells with 0.5% crystal violet solution.

    • Wash the plates and solubilize the dye with a methanol/acetic acid solution.

    • Measure the absorbance at 590 nm.

Western Blot Analysis
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., ERα, p-ERα, HER2, Akt, p-Akt, MAPK, p-MAPK) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in estrogen action and resistance, as well as a typical experimental workflow for studying cross-resistance.

Estrogen_Signaling_Pathway cluster_gf Growth Factor Signaling (Resistance Pathway) Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds ERE Estrogen Response Element (ERE) ER->ERE binds to ER_Degradation ER Degradation ER->ER_Degradation GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription activates This compound This compound (Epitiostanol) This compound->ER blocks Tamoxifen Tamoxifen Tamoxifen->ER blocks Fulvestrant Fulvestrant Fulvestrant->ER binds & blocks Fulvestrant->ER_Degradation promotes AIs Aromatase Inhibitors Aromatase Aromatase AIs->Aromatase Androgens Androgens Androgens->Aromatase Aromatase->Estrogen GF Growth Factors (EGF, IGF-1) GFR Growth Factor Receptors (HER2, EGFR) GF->GFR PI3K_Akt PI3K/Akt Pathway GFR->PI3K_Akt MAPK MAPK Pathway GFR->MAPK PI3K_Akt->ER phosphorylates & activates PI3K_Akt->GeneTranscription activates MAPK->ER phosphorylates & activates MAPK->GeneTranscription activates

Caption: Simplified signaling pathways of estrogen action and mechanisms of anti-estrogen resistance.

Cross_Resistance_Workflow cluster_assays Assess Cross-Resistance Parental Parental ER+ Breast Cancer Cell Line (e.g., MCF-7) Develop_Resistance Develop Resistance to Anti-Estrogen 'A' (e.g., Tamoxifen) Parental->Develop_Resistance Resistant_Line Resistant Cell Line (e.g., Tam-R) Develop_Resistance->Resistant_Line Treat_A Treat with Anti-Estrogen 'A' Resistant_Line->Treat_A Treat_B Treat with Anti-Estrogen 'B' (e.g., this compound) Resistant_Line->Treat_B Viability_A Cell Viability/ Proliferation Assay Treat_A->Viability_A Viability_B Cell Viability/ Proliferation Assay Treat_B->Viability_B Analysis Compare IC50 Values and Analyze Molecular Markers (Western Blot, qPCR) Viability_A->Analysis Viability_B->Analysis

References

Mepitiostane vs. Aromatase Inhibitors: A Comparative Analysis of Anti-Estrogen Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mepitiostane's Mechanism of Action Against Known Aromatase Inhibitors, Supported by Experimental Data and Protocols.

In the landscape of anti-estrogen therapies for hormone-receptor-positive breast cancer, a clear understanding of the distinct mechanisms of action is paramount for targeted drug development and clinical application. This guide provides a detailed comparison between this compound, an anti-estrogen agent, and the established class of Aromatase Inhibitors (AIs), including Letrozole, Anastrozole, and Exemestane. While both approaches aim to mitigate estrogen-dependent cancer cell proliferation, their molecular strategies are fundamentally different.

Delineating the Mechanisms of Action

This compound, an orally active pro-drug, is metabolized into its active form, Epitiostanol. The primary anti-estrogenic effect of Epitiostanol is achieved through a multi-faceted mechanism that is distinct from that of aromatase inhibitors. Epitiostanol directly binds to and antagonizes the estrogen receptor (ER), competitively inhibiting the binding of estrogen and thereby preventing the transcription of estrogen-responsive genes that promote tumor growth.[1][2] Additionally, it functions as an agonist for the androgen receptor (AR). This AR agonism can contribute to its anti-tumor effects and, in premenopausal women, can suppress the hypothalamic-pituitary-gonadal axis, leading to a reduction in systemic estrogen levels.[2]

In contrast, Aromatase Inhibitors function by directly targeting and inhibiting the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively). By blocking this conversion, AIs effectively reduce the levels of circulating estrogens, thus depriving ER-positive cancer cells of their growth stimulus.

There are two main classes of third-generation AIs:

  • Non-steroidal Inhibitors (Letrozole and Anastrozole): These compounds bind reversibly and competitively to the heme group of the aromatase enzyme, effectively blocking its active site.

  • Steroidal Inhibitors (Exemestane): This agent acts as an irreversible "suicide inhibitor." It mimics the natural substrate of aromatase and is converted by the enzyme into a reactive intermediate that binds covalently and permanently to the active site, leading to its inactivation.

While some initial suggestions pointed towards this compound also possessing aromatase inhibitory activity, the bulk of scientific evidence points to its primary mechanism being direct estrogen receptor antagonism.

Quantitative Comparison of Biological Activity

Table 1: Aromatase Inhibitory Potency of Known AIs

CompoundTypeTargetIC50 (in vitro)
LetrozoleNon-steroidalAromatase Enzyme~10-25 nM
AnastrozoleNon-steroidalAromatase Enzyme~15-30 nM
ExemestaneSteroidalAromatase Enzyme~20-50 nM

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cells

CompoundCell LineAssayIC50
This compoundMCF-7Cell Growth InhibitionData not available
EpitiostanolT47DCell Growth InhibitionData not available

Note: Specific IC50 values for this compound and Epitiostanol in common breast cancer cell lines like MCF-7 and T47D are not consistently reported in publicly available literature, highlighting a gap in the direct quantitative comparison.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound (acting as an ER antagonist) and Aromatase Inhibitors.

Mepitiostane_Mechanism cluster_blood Bloodstream cluster_cell ER+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Oral Prodrug) Epitiostanol Epitiostanol (Active Metabolite) This compound->Epitiostanol Metabolism Epitiostanol_in Epitiostanol->Epitiostanol_in Enters Cell ER Estrogen Receptor (ERα) ERE Estrogen Response Element (ERE) ER->ERE Translocation Estrogen Estrogen Estrogen_in Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activation Epitiostanol_in->ER Binds & Blocks Estrogen_in->ER Binds & Activates

Caption: Mechanism of this compound (Epitiostanol) as an Estrogen Receptor Antagonist.

Aromatase_Inhibitor_Mechanism cluster_peripheral_tissue Peripheral Tissue (e.g., Adipose) cluster_cell ER+ Cancer Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Estrogen_effect Reduced Estrogen Levels Lead to Decreased ER Activation and Inhibition of Growth Estrogens->Estrogen_effect Reduced Stimulation AI Aromatase Inhibitor (Letrozole, Anastrozole, Exemestane) AI->Aromatase Inhibits Aromatase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare Aromatase Enzyme Source Incubate Combine Enzyme, Buffer, and Test Compound. Pre-incubate at 37°C. Enzyme->Incubate Buffer Prepare Reaction Buffer with NADPH-generating system Buffer->Incubate Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Incubate React Add [1β-³H]-Androstenedione. Incubate at 37°C. Incubate->React Stop Terminate Reaction (e.g., with Chloroform) React->Stop Separate Separate [³H]H₂O from Substrate (Dextran-coated Charcoal) Stop->Separate Count Measure Radioactivity of Aqueous Phase Separate->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 Value Plot->Calculate ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cytosol Prepare Uterine Cytosol (ER Source) Combine Combine Cytosol, [³H]-Estradiol, and Test Compound Cytosol->Combine Radioligand Prepare [³H]-Estradiol Solution Radioligand->Combine Competitor Prepare Serial Dilutions of Test Compound Competitor->Combine Equilibrate Incubate at 4°C to Reach Equilibrium Combine->Equilibrate Separate Separate Bound from Free Ligand (Hydroxyapatite) Equilibrate->Separate Wash Wash Pellet to Remove Non-specific Binding Separate->Wash Count Measure Radioactivity of Bound Ligand Wash->Count Plot Plot % Displacement vs. [Compound] Count->Plot Calculate Calculate IC50 and Ki Values Plot->Calculate

References

Comparative analysis of Mepitiostane's binding to different steroid receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mepitiostane is a synthetic, orally active anabolic-androgenic steroid (AAS) and antiestrogen (B12405530) of the dihydrotestosterone (B1667394) (DHT) group. Marketed under the brand name Thioderon in Japan, it is primarily used as an antineoplastic agent for treating breast cancer. This compound functions as a prodrug, being converted in the body to its active metabolite, epitiostanol (B1193944). This guide provides a comparative analysis of this compound's binding to various steroid receptors, supported by available data and detailed experimental methodologies.

Comparative Binding Affinity

The binding characteristics of epitiostanol are summarized below.

ReceptorCommon LigandsThis compound (as Epitiostanol) InteractionBinding Affinity DataFunctional Outcome
Androgen Receptor (AR) Dihydrotestosterone (DHT), TestosteroneAgonistData not availableAnabolic and androgenic effects. In breast cancer, AR activation can suppress tumor growth.[1]
Estrogen Receptor (ER) EstradiolAntagonistData not availableBlocks estrogen-driven proliferation in ER-positive breast cancer cells.[1]
Progesterone Receptor (PR) ProgesteroneNot well-characterizedData not availableUnclear
Glucocorticoid Receptor (GR) Cortisol, DexamethasoneNot well-characterizedData not availableUnclear
Mineralocorticoid Receptor (MR) Aldosterone, CortisolNot well-characterizedData not availableUnclear

Experimental Protocols

The relative binding affinity of a compound for a steroid receptor is commonly determined using a competitive binding assay. This method measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from the receptor.

Protocol: Steroid Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of compounds for steroid receptors, such as the estrogen receptor.

1. Preparation of Receptor-Containing Cytosol:

  • Source: Tissue rich in the target receptor (e.g., rat uterine cytosol for ER, hamster prostate for AR) is used. Tissues are typically harvested from ovariectomized or gonadectomized animals to reduce endogenous hormone levels.
  • Homogenization: The tissue is weighed and homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and nuclei, yielding a supernatant (cytosol) containing the soluble receptors.
  • Protein Quantification: The total protein concentration in the cytosol is determined using a standard method like the Bradford assay.

2. Competitive Binding Reaction:

  • Assay Setup: Reactions are prepared in microcentrifuge tubes or a 96-well plate format.
  • Components:
  • A constant amount of cytosol (e.g., 50-100 µg of protein).
  • A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-DHT for AR) at a concentration near its dissociation constant (Kd).
  • Increasing concentrations of the unlabeled test compound (e.g., epitiostanol) or a known standard (e.g., unlabeled estradiol).
  • Incubation: The mixture is incubated, typically overnight at 4°C, to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is commonly used. The receptor-ligand complexes adsorb to the HAP or remain in solution after charcoal treatment, while the free radioligand is removed.
  • Washing: The HAP is washed with buffer to remove any remaining free radioligand.

4. Quantification:

  • Scintillation Counting: A scintillation cocktail is added to the washed HAP pellet (containing the receptor-bound radioligand), and the radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of radioligand binding versus the log concentration of the competitor.
  • A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated.
  • The Relative Binding Affinity (RBA) is often calculated using the formula: RBA = (IC50 of standard / IC50 of test compound) x 100.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in this analysis, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Competitive Receptor Binding Assay cluster_prep 1. Receptor Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation cluster_analysis 4. Data Analysis Tissue Harvest Receptor-Rich Tissue Homogenize Homogenize in Cold Buffer Tissue->Homogenize Centrifuge High-Speed Centrifugation Homogenize->Centrifuge Cytosol Collect Cytosol (Supernatant) Centrifuge->Cytosol Quantify Quantify Protein Concentration Cytosol->Quantify Mix Incubate Cytosol with: - Radiolabeled Ligand ([³H]-L*) - Test Compound (Competitor) Quantify->Mix Incubate Incubate Overnight at 4°C (Reach Equilibrium) Mix->Incubate AddHAP Add Hydroxylapatite (HAP) to bind Receptor-Ligand Complex Incubate->AddHAP Wash Wash to Remove Free [³H]-L* AddHAP->Wash Count Liquid Scintillation Counting Wash->Count Plot Plot % Binding vs. [Competitor] Count->Plot Calculate Calculate IC50 and Relative Binding Affinity (RBA) Plot->Calculate

Competitive Receptor Binding Assay Workflow

G Androgen Receptor (AR) Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus M This compound E Epitiostanol M->E Metabolism AR_HSP AR-HSP Complex E->AR_HSP Binding AR_E AR-Epitiostanol AR_HSP->AR_E HSP Dissociation AR_E_dimer Dimerization (AR-Epitiostanol)₂ AR_E->AR_E_dimer Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription AR_E_dimer->ARE Binds to DNA

This compound's Agonistic Action on AR

G Estrogen Receptor (ER) Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus M This compound E Epitiostanol M->E Metabolism ER_HSP ER-HSP Complex E->ER_HSP Binding ER_E ER-Epitiostanol (Inactive Complex) ER_HSP->ER_E HSP Dissociation ER_E_dimer Dimerization (ER-Epitiostanol)₂ ER_E->ER_E_dimer Translocation ERE Estrogen Response Element (ERE) NoTranscription Blocked Gene Transcription ERE->NoTranscription Recruits Co-repressors ER_E_dimer->ERE Binds to DNA

This compound's Antagonistic Action on ER

Conclusion

This compound, via its active metabolite epitiostanol, demonstrates a targeted interaction with steroid receptors, primarily functioning as an agonist at the androgen receptor and an antagonist at the estrogen receptor.[1] This dual mechanism underpins its therapeutic efficacy in treating ER-positive breast cancer. While its binding profile suggests high selectivity, there is a notable lack of quantitative affinity data for progesterone, glucocorticoid, and mineralocorticoid receptors in publicly accessible literature. This indicates that any potential off-target effects through these receptors are likely minimal or not extensively characterized. For drug development professionals, this compound serves as an interesting example of a compound with a dual-action mechanism on key steroid receptors, though further investigation would be required to fully elucidate its complete selectivity profile.

References

A Comparative Analysis of Mepitiostane and Methylepitiostanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, side-by-side comparison of Mepitiostane and its 17α-methylated analogue, Methylepitiostanol, for researchers, scientists, and drug development professionals. Both compounds are derivatives of the anabolic-androgenic steroid (AAS) Epitiostanol and are recognized for their anabolic and antiestrogenic properties.

Chemical Structure and Basic Properties

This compound is a prodrug of Epitiostanol, featuring a 17β-(1-methoxy)cyclopentyl ether group that enhances its oral bioavailability.[1][2] In contrast, Methylepitiostanol is the 17α-methylated derivative of Epitiostanol, a structural modification also intended to improve oral activity.[3] However, the presence of a 17α-methyl group in Methylepitiostanol is associated with a higher risk of hepatotoxicity.[3]

PropertyThis compoundMethylepitiostanol
Systematic Name 2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane2α,3α-epithio-17α-methyl-5α-androstan-17β-ol
Synonyms ThioderonEpistane, Havoc
Chemical Formula C₂₅H₄₀O₂SC₂₀H₃₂OS
Molar Mass 404.65 g/mol 320.54 g/mol
Primary Active Form Epitiostanol[1][2]Methylepitiostanol

Mechanism of Action and Pharmacodynamics

Both compounds exert their effects through interaction with the androgen receptor (AR) and the estrogen receptor (ER).

This compound is hydrolyzed in the body to its active form, Epitiostanol .[1][2] Epitiostanol is a potent antiestrogen (B12405530) and a moderately potent anabolic agent.[4] It directly binds to the androgen receptor, acting as an agonist to promote anabolic effects, and to the estrogen receptor, where it functions as an antagonist.[4] This dual activity makes it effective in the treatment of estrogen receptor-positive breast cancer.[2] Some sources also suggest that this compound may act as a competitive inhibitor of the aromatase enzyme, further contributing to its antiestrogenic effects, though quantitative data on this is limited.[5]

Anabolic and Androgenic Potency

The anabolic and androgenic effects of these steroids are often compared to a reference compound like methyltestosterone.

CompoundAnabolic Activity (vs. Methyltestosterone)Androgenic Activity (vs. Methyltestosterone)Anabolic-to-Androgenic Ratio
Epitiostanol (active form of Mepitiostanol) 11x~1x[4]~11:1
Methylepitiostanol Not available in reviewed literatureNot available in reviewed literatureNot available in reviewed literature

Note: The anabolic-to-androgenic ratio for Methylepitiostanol is not well-documented in publicly available scientific literature.

Pharmacokinetics

This compound is designed for oral administration. Studies in rats have shown that it is absorbed through the lymphatic system, which allows it to bypass first-pass metabolism in the liver.[6][7] This contributes to its oral bioavailability. After absorption, it is converted to the active metabolite, Epitiostanol.[8] Specific human pharmacokinetic parameters such as Cmax, Tmax, and half-life are not well-documented in the reviewed literature.

Metabolism

This compound is metabolized to Epitiostanol, which is further metabolized to other compounds. The main metabolites identified in human urine are 2α,3α-epithio-5α-androstan-17β-ol (epitiostanol) and its subsequent metabolites, including 2,(5α)-androsten-17β-ol and 2,(5α)-androsten-17-one.[8]

The metabolism of Methylepitiostanol is not as well-documented in the scientific literature. As a 17α-alkylated steroid, it is expected to be more resistant to hepatic metabolism compared to non-alkylated steroids.

Potential for Hepatotoxicity

A significant point of differentiation between these two compounds is their potential for liver toxicity.

This compound , being a prodrug that is not 17α-alkylated, is generally considered to have a lower risk of hepatotoxicity.

Methylepitiostanol , due to its 17α-methyl group, has a high potential for hepatotoxicity.[3] This is a common characteristic of orally active 17α-alkylated anabolic steroids. Cases of drug-induced liver injury have been associated with dietary supplements containing Methylepitiostanol.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is the standard method for assessing the anabolic (myotrophic) and androgenic properties of a steroid.

  • Objective: To determine the anabolic and androgenic potency of a test compound.

  • Animal Model: Immature, castrated male rats.

  • Procedure:

    • Rats are castrated to remove the endogenous source of androgens.

    • After a recovery period, the animals are treated with the test compound (e.g., this compound or Methylepitiostanol) or a reference androgen (e.g., testosterone (B1683101) propionate) for a set period (typically 7-10 days).

    • At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

    • Anabolic (myotrophic) activity is determined by the weight increase of the levator ani muscle.

    • Androgenic activity is determined by the weight increase of androgen-dependent tissues such as the ventral prostate and seminal vesicles.

  • Data Analysis: The dose-response curves for the test and reference compounds are compared to determine the relative anabolic and androgenic potencies.

Hershberger_Assay_Workflow start Immature Male Rats castration Castration start->castration recovery Recovery Period castration->recovery treatment Treatment Groups (Vehicle, Reference, Test Compound) recovery->treatment dissection Euthanasia & Dissection treatment->dissection weighing Weighing of Tissues (Levator Ani, Prostate, Seminal Vesicles) dissection->weighing analysis Data Analysis (Anabolic & Androgenic Potency) weighing->analysis

Hershberger Assay Workflow
Androgen Receptor Competitive Binding Assay

This in vitro assay measures the affinity of a compound for the androgen receptor.

  • Objective: To determine the binding affinity (IC50 or Ki) of a test compound to the androgen receptor.

  • Principle: A radiolabeled androgen (e.g., ³H-mibolerone) competes with the unlabeled test compound for binding to a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

  • Procedure:

    • Prepare a solution containing the androgen receptor source.

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

    • Separate the receptor-bound from the unbound radioligand (e.g., using hydroxylapatite precipitation or filter binding).

    • Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a Ki (inhibition constant) value.

AR_Binding_Assay cluster_0 Incubation cluster_1 Separation & Measurement AR Androgen Receptor (AR) Binding Competitive Binding AR->Binding Radioligand Radiolabeled Androgen Radioligand->Binding Test_Compound Test Compound (this compound/Methylepitiostanol) Test_Compound->Binding Separation Separate Bound from Unbound Binding->Separation Measurement Measure Radioactivity Separation->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis Calculate IC50/Ki

Androgen Receptor Binding Assay
In Vitro Hepatotoxicity Assay (HepG2 Cells)

This assay assesses the potential of a compound to cause liver cell damage.

  • Objective: To determine the cytotoxicity (e.g., IC50) of a test compound on human liver cells.

  • Cell Line: HepG2, a human hepatoma cell line commonly used for in vitro toxicology studies.

  • Procedure:

    • Culture HepG2 cells in a multi-well plate.

    • Expose the cells to varying concentrations of the test compound (e.g., Methylepitiostanol) for a defined period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. In these assays, viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Hepatotoxicity_Assay A Seed HepG2 cells in multi-well plate B Expose cells to varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT/MTS reagent C->D E Measure absorbance of formazan product D->E F Calculate IC50 (cytotoxicity) E->F

In Vitro Hepatotoxicity Assay Workflow

Summary and Conclusion

This compound and Methylepitiostanol are both orally active derivatives of Epitiostanol with anabolic and antiestrogenic properties. This compound functions as a prodrug, converting to the active compound Epitiostanol, which has a favorable anabolic-to-androgenic ratio and a lower risk of hepatotoxicity. Methylepitiostanol's 17α-methylation enhances its oral bioavailability but also significantly increases its potential for liver damage.

While the anabolic and antiestrogenic effects of Methylepitiostanol are anecdotally reported, there is a notable lack of quantitative data in the peer-reviewed scientific literature regarding its anabolic-to-androgenic ratio, receptor binding affinities, and human pharmacokinetic profile. This data gap makes a direct, quantitative comparison with this compound challenging. Researchers investigating these compounds should be aware of the potential for significant hepatotoxicity associated with Methylepitiostanol. Further studies are warranted to fully characterize and compare the pharmacological profiles of these two steroids.

References

Investigation of Mepitiostane's Synergistic Effects with Chemotherapy Agents: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published preclinical and clinical studies reveals a notable lack of research specifically investigating the synergistic effects of Mepitiostane in combination with conventional chemotherapy agents. While this compound has been studied for its role in treating estrogen receptor-positive breast cancer, its potential to enhance the efficacy of cytotoxic chemotherapy has not been a significant focus of published research to date.[1][2] This guide, therefore, summarizes the known mechanism of this compound and, in a separate context, discusses established chemotherapy combinations for breast cancer to provide relevant information for researchers and drug development professionals.

This compound: Mechanism of Action

This compound is a synthetic anabolic-androgenic steroid that exhibits antiestrogenic properties.[1] Its primary application has been in the treatment of advanced breast cancer in postmenopausal women with estrogen receptor-positive tumors.[1][2] The mechanism of action of this compound is twofold:

  • Antiestrogenic Activity: this compound acts as an antiestrogen, counteracting the proliferative effects of estrogen on hormone-sensitive breast cancer cells.[1] This is a key mechanism for its therapeutic effect in estrogen receptor-positive breast cancer.

  • Androgenic Activity: As a derivative of dihydrotestosterone, this compound also possesses androgenic properties.[1]

The diagram below illustrates the proposed mechanism of action for this compound in the context of cancer therapy.

Mepitiostane_Mechanism Mechanism of Action of this compound This compound This compound Androgen_Receptor Androgen Receptor This compound->Androgen_Receptor Binds to Estrogen_Receptor Estrogen Receptor This compound->Estrogen_Receptor Antagonizes Tumor_Cell Estrogen Receptor-Positive Breast Cancer Cell Androgen_Receptor->Tumor_Cell Modulates Gene Expression Proliferation Cell Proliferation Estrogen_Receptor->Proliferation Promotes Inhibition Inhibition of Proliferation Tumor_Cell->Inhibition

Caption: Proposed mechanism of action of this compound in breast cancer.

Established Chemotherapy Combinations in Breast Cancer

In the absence of data on this compound combinations, this section provides an overview of commonly studied chemotherapy combinations for metastatic breast cancer, the same indication for which this compound has been used. The following table summarizes the findings from clinical trials of paclitaxel (B517696) in combination with other agents.

Combination TherapyCancer TypeKey FindingsObjective Response Rate (ORR)Reference
Paclitaxel + Mitoxantrone (B413)Metastatic Breast CancerActive and well-tolerated regimen.39%[3]
Paclitaxel + MitoxantroneMetastatic Breast CancerEffective and well-tolerated as salvage therapy.35%[4]
Paclitaxel + MitoxantroneMetastatic Breast CancerActive palliative regimen with moderate toxicity.61%[5]
Paclitaxel + DoxorubicinMetastatic Breast CancerHigh degree of antitumor activity, but with concerns of cardiac toxicity.Not specified[6]
Gemcitabine + Epirubicin + PaclitaxelLocally Advanced Breast CancerStudied in the neoadjuvant setting to evaluate pathological response.Not specified[7]

Experimental Protocols for Representative Combination Studies

To provide insight into the methodologies used to evaluate combination therapies, a generalized experimental protocol for a clinical trial of combination chemotherapy in metastatic breast cancer is outlined below, based on the referenced studies.[3][4][5]

Objective: To evaluate the efficacy and safety of a combination chemotherapy regimen in patients with metastatic breast cancer.

Patient Population: Patients with histologically confirmed metastatic breast cancer, often with specified prior treatment histories (e.g., prior anthracycline therapy).

Treatment Regimen:

  • Drug Administration: Specific doses and schedules for each agent are defined. For example, Paclitaxel 200 mg/m² administered as a 1-hour intravenous infusion, followed by Mitoxantrone 10 mg/m² intravenously, with cycles repeated every 21 days.[3]

  • Duration of Treatment: Patients typically receive a set number of cycles (e.g., a minimum of six courses for responding patients), with treatment continuing until disease progression or unacceptable toxicity.[3]

Efficacy Assessment:

  • Tumor Response: Tumor measurements are performed at baseline and at regular intervals (e.g., every 3 months) to assess response to treatment according to standardized criteria (e.g., RECIST).[5] Responses are categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).

  • Survival Analysis: Key endpoints include time to disease progression, overall survival, and response duration.

Safety Assessment:

  • Toxicity Monitoring: Patients are monitored for adverse events throughout the study, with toxicities graded according to a standardized system (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events).

  • Dose Modifications: Pre-defined criteria for dose reductions or treatment delays are established to manage treatment-related toxicities.

The workflow for a typical clinical trial evaluating a combination chemotherapy regimen is depicted in the following diagram.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Combination Chemotherapy Patient_Screening Patient Screening and Eligibility Assessment Baseline_Assessment Baseline Tumor Assessment and Staging Patient_Screening->Baseline_Assessment Treatment_Administration Administration of Combination Chemotherapy Baseline_Assessment->Treatment_Administration Monitoring Toxicity and Safety Monitoring Treatment_Administration->Monitoring Response_Evaluation Tumor Response Evaluation (e.g., RECIST) Treatment_Administration->Response_Evaluation Monitoring->Treatment_Administration Continue Cycles Data_Analysis Analysis of Efficacy and Safety Data Response_Evaluation->Data_Analysis Outcome Determination of ORR, PFS, OS Data_Analysis->Outcome

Caption: Workflow of a clinical trial for combination chemotherapy.

Conclusion and Future Directions

While there is currently no direct evidence to support the synergistic use of this compound with chemotherapy, the established efficacy of hormonal agents and chemotherapy in breast cancer suggests that such combinations could be a potential area for future research. Preclinical studies would be necessary to first establish any synergistic interactions and elucidate the underlying molecular mechanisms before such combinations could be considered for clinical evaluation. Future investigations could explore whether this compound's antiestrogenic or androgenic properties could sensitize cancer cells to the cytotoxic effects of various chemotherapy agents.

References

Mepitiostane: A Comparative Performance Analysis in Established Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mepitiostane's performance against other alternatives in established research models, supported by experimental data. This compound, a synthetic anabolic-androgenic steroid (AAS), and its active metabolite, epitiostanol, exhibit a dual mechanism of action, functioning as both an androgen receptor agonist and an estrogen receptor antagonist. This unique profile has led to its investigation primarily in the fields of oncology, specifically breast cancer, and in models of muscle growth.

Anticancer Activity: Benchmarking in Breast Cancer Models

This compound has been evaluated for its efficacy in treating hormone-responsive breast cancer. Its performance has been compared against other hormonal agents in both clinical and preclinical settings.

Clinical and Preclinical Performance against Other Hormonal Agents
Comparison Agent Research Model Key Performance Metric This compound Performance Comparison Agent Performance Conclusion
High-Dose Medroxyprogesterone (B1676146) AcetateAdvanced Postmenopausal Breast Cancer (Clinical Trial)Objective Response Rate35.0% (14 of 40 patients)40.4% (19 of 47 patients)This compound showed a comparable, though slightly lower, objective response rate to high-dose medroxyprogesterone acetate.[1]
Fluoxymesterone (B1673463)Pregnancy-Dependent Mouse Mammary Tumor (TPDMT-4)Tumor Growth Suppression and RegressionSignificant suppression at 1.0 and 3.0 mg/day, with regression in 25-29% of animals.Retarded tumor growth only in the first week at 3.0 mg/day, with no final inhibitory effect.This compound demonstrated a more dominant and sustained antitumor activity compared to fluoxymesterone in this preclinical model.[2]

Anabolic Activity: Performance in Muscle Growth Models

The anabolic properties of this compound, primarily through its active metabolite epitiostanol, have been assessed in preclinical models. The standard metric for evaluating myotrophic activity in rats is the measurement of the levator ani muscle weight.

Comparative Anabolic Efficacy
Comparison Agent Research Model Key Performance Metric Epitiostanol (this compound's Active Form) Performance Conclusion
MethyltestosteroneNot SpecifiedAnabolic ActivityReported to have 11 times the anabolic activity of methyltestosterone.[3]Epitiostanol demonstrates significantly higher anabolic potency compared to methyltestosterone.

Mechanism of Action: Signaling Pathways and Experimental Workflows

This compound's dual functionality stems from its interaction with both androgen and estrogen receptor signaling pathways. As a prodrug, it is metabolized into its active form, epitiostanol, which then exerts its effects.

This compound's Conversion and Dual Receptor Interaction

Mepitiostane_Mechanism cluster_AR Androgen Receptor Signaling cluster_ER Estrogen Receptor Signaling This compound This compound (Oral Administration) Metabolism Metabolism (in vivo) This compound->Metabolism Epitiostanol Epitiostanol (Active Metabolite) Metabolism->Epitiostanol AR Androgen Receptor (AR) Epitiostanol->AR ER Estrogen Receptor (ER) Epitiostanol->ER AR_Activation AR Activation (Agonist) AR->AR_Activation Binds Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) AR_Activation->Anabolic_Effects Leads to ER_Antagonism ER Antagonism (Antagonist) ER->ER_Antagonism Blocks Antiestrogenic_Effects Antiestrogenic Effects (e.g., Tumor Suppression) ER_Antagonism->Antiestrogenic_Effects Leads to

Caption: Metabolic conversion of this compound and its dual action on androgen and estrogen receptors.

Experimental Workflow for Evaluating Anticancer Activity

The DMBA-induced mammary tumor model in rats is a standard preclinical model to assess the efficacy of potential breast cancer therapeutics.

DMBA_Workflow start Female Sprague-Dawley Rats (50-55 days old) dmba DMBA Administration (e.g., 20mg oral gavage) start->dmba tumor_dev Tumor Development Monitoring (Palpation) dmba->tumor_dev treatment_groups Randomization into Treatment Groups tumor_dev->treatment_groups control Control Group (Vehicle) treatment_groups->control This compound This compound Group treatment_groups->this compound comparator Comparator Drug Group treatment_groups->comparator treatment Daily Treatment Administration control->treatment This compound->treatment comparator->treatment measurement Tumor Size Measurement (Weekly) treatment->measurement endpoint Endpoint: Tumor Growth Inhibition/Regression measurement->endpoint

Caption: Workflow for DMBA-induced mammary tumor model in rats.

Experimental Workflow for Evaluating Anabolic Activity

The orchidectomized rat model is a common in vivo assay to determine the anabolic and androgenic effects of a substance. The increase in the weight of the levator ani muscle is a key indicator of anabolic activity.

Anabolic_Workflow start Male Rats orchidectomy Orchidectomy (Castration) start->orchidectomy recovery Post-operative Recovery orchidectomy->recovery treatment_groups Randomization into Treatment Groups recovery->treatment_groups control Control Group (Vehicle) treatment_groups->control This compound This compound Group treatment_groups->this compound comparator Comparator Steroid Group treatment_groups->comparator treatment Daily Treatment Administration control->treatment This compound->treatment comparator->treatment dissection Sacrifice and Dissection treatment->dissection weighing Weighing of Levator Ani Muscle and Ventral Prostate dissection->weighing analysis Analysis: Anabolic/Androgenic Ratio weighing->analysis

Caption: Workflow for assessing anabolic activity in orchidectomized rats.

Experimental Protocols

DMBA-Induced Mammary Tumor Model in Rats

This protocol is a standard method for inducing mammary tumors in rats to test the efficacy of anticancer compounds.

  • Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age.

  • Carcinogen Induction: A single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA), commonly at a dose of 20 mg per rat, dissolved in an appropriate vehicle like corn oil.

  • Tumor Monitoring: Rats are palpated weekly to monitor for the appearance and growth of mammary tumors. The date of appearance and the size of each tumor are recorded.

  • Treatment: Once tumors reach a specified size, animals are randomized into treatment groups. This compound and comparator drugs are administered orally at specified doses and schedules. A control group receives the vehicle only.

  • Endpoint: Tumor growth is monitored, typically by caliper measurements, throughout the study. The primary endpoint is the inhibition of tumor growth or the induction of tumor regression compared to the control group.

Androgen Receptor Binding Assay

This in vitro assay determines the ability of a compound to bind to the androgen receptor.

  • Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats is a common source of androgen receptors.

  • Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used as the tracer.

  • Competitive Binding: A constant amount of the receptor preparation and the radioligand are incubated with increasing concentrations of the test compound (e.g., epitiostanol).

  • Separation: Bound and free radioligand are separated, often using methods like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki). A detailed protocol for this type of assay has been published by the National Toxicology Program.[4]

Aromatase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.

  • Enzyme Source: Human placental microsomes or recombinant human aromatase are commonly used as the source of the enzyme.

  • Substrate: A tritiated androgen substrate, such as [1β-³H]-androstenedione, is used.

  • Reaction: The enzyme, substrate, and a cofactor (NADPH) are incubated with various concentrations of the test inhibitor (e.g., this compound). Aromatase converts the substrate to estrone (B1671321) and releases tritiated water ([³H]₂O).

  • Quantification: The amount of [³H]₂O produced is quantified by liquid scintillation counting after separation from the substrate.

  • Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated. Detailed protocols for this assay are available from various sources, including the U.S. Environmental Protection Agency.[5]

References

Safety Operating Guide

Navigating the Disposal of Mepitiostane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Mepitiostane, an anabolic steroid, is a critical component of laboratory safety and regulatory compliance. Mishandling of this Schedule III controlled substance can lead to significant legal and environmental consequences. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound.

The disposal of this compound is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The DEA regulates the handling and disposal of controlled substances to prevent diversion and abuse, while the EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste to protect human health and the environment.[1] Anabolic steroids, including this compound, are classified as Schedule III controlled substances, indicating a potential for abuse less than substances in Schedules I or II.[2][3]

Step-by-Step Disposal Protocol for this compound

The primary goal for the disposal of a controlled substance is to render it "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be used again.[4][5] Incineration is the method most commonly recognized by the DEA to meet this standard.[4]

1. Segregation and Storage of this compound Waste:

  • Immediately segregate expired, unwanted, or contaminated this compound from active stock.

  • Store the waste in a designated, secure location that complies with DEA regulations for Schedule III controlled substances, which typically involves a double-lock system.[3]

  • Clearly label the container as "Expired - Do Not Use" or "Waste for Disposal."

2. Determine RCRA Hazardous Waste Classification:

  • The crucial step that dictates the specific disposal pathway is determining if the this compound waste is considered hazardous under RCRA. A waste can be classified as hazardous if it is specifically listed (P-list or U-list) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7][8][9]

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source for identifying its hazardous characteristics and any specific disposal recommendations.

  • If an SDS is unavailable or unclear: Contact your institution's Environmental Health and Safety (EHS) department. They are equipped to assess the waste and provide a definitive RCRA classification.

3. Packaging this compound for Disposal:

  • For RCRA Hazardous Waste: If this compound is determined to be a RCRA hazardous waste, it must be collected in a designated hazardous waste container, often color-coded black.

  • For Non-Hazardous Pharmaceutical Waste: If not classified as RCRA hazardous, it should be collected in a container designated for non-hazardous pharmaceutical waste, which may be blue or white.

  • Ensure all containers are securely sealed and properly labeled with the contents and hazard information.

4. Transfer to an Authorized Disposal Vendor:

  • The disposal of controlled substances must be handled by a DEA-registered "reverse distributor."[3][10] Your institution's EHS department will have established procedures for contacting and transferring waste to a qualified vendor.[11]

  • Do not attempt to dispose of this compound through regular laboratory trash, down the drain, or by mixing it with other chemical waste unless explicitly instructed to do so by your EHS department and the disposal vendor. Flushing of pharmaceuticals is generally not permitted.[12]

5. Documentation and Record-Keeping:

  • Meticulous record-keeping is a legal requirement for the disposal of controlled substances.

  • The transfer of a Schedule III controlled substance like this compound to a reverse distributor requires specific documentation, which may include an invoice or other transfer records.[10]

  • The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction of the substance.[4]

  • Retain all disposal records for a minimum of two years, as required by the DEA.[10]

Quantitative Data Summary

ParameterRegulation/GuidelineSpecification
DEA Schedule ClassificationControlled Substances ActSchedule III[2][3]
Disposal StandardDEA"Non-retrievable"[4][5]
Recommended Destruction MethodDEAIncineration[4]
Record Retention PeriodDEAMinimum of 2 years[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Mepitiostane_Disposal_Workflow start Start: this compound Waste Generated segregate Segregate and Securely Store Waste start->segregate classify Determine RCRA Hazardous Classification segregate->classify rcra_hazardous RCRA Hazardous Waste classify->rcra_hazardous Yes non_hazardous Non-Hazardous Pharmaceutical Waste classify->non_hazardous No package_hazardous Package in Black Hazardous Waste Container rcra_hazardous->package_hazardous package_non_hazardous Package in Blue/White Non-Hazardous Container non_hazardous->package_non_hazardous transfer Transfer to DEA-Registered Reverse Distributor via EHS package_hazardous->transfer package_non_hazardous->transfer document Complete and Retain All Disposal Documentation (e.g., DEA Form 41) transfer->document end End: Compliant Disposal document->end

Caption: this compound Disposal Decision Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mepitiostane
Reactant of Route 2
Mepitiostane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.